Sgn-2FF
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H11FO4 |
|---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
(3S,4R,5S,6S)-3-fluoro-6-methyloxane-2,4,5-triol |
InChI |
InChI=1S/C6H11FO4/c1-2-4(8)5(9)3(7)6(10)11-2/h2-6,8-10H,1H3/t2-,3-,4+,5-,6?/m0/s1 |
InChI Key |
IRKXGKIPOMIQOD-ZZWDRFIYSA-N |
SMILES |
CC1C(C(C(C(O1)O)F)O)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)F)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)F)O)O |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
Sgn-2FF: An In-Depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sgn-2FF (2-fluorofucose) is a potent, orally bioavailable small molecule inhibitor of fucosylation with demonstrated preclinical antitumor activity. Its mechanism of action is centered on the disruption of glycoprotein (B1211001) fucosylation, a critical post-translational modification involved in cancer progression and immune evasion. This compound acts through a dual mechanism: the depletion of the cellular fucose donor, guanosine (B1672433) diphosphate (B83284) (GDP)-fucose, and the direct inhibition of fucosyltransferases by its metabolic product, GDP-2-fluorofucose. This inhibition leads to the production of afucosylated glycoproteins, most notably afucosylated antibodies, which exhibit enhanced Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC). Furthermore, this compound has been shown to modulate the tumor microenvironment and enhance T-cell-mediated antitumor immunity. This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data from preclinical and clinical investigations, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the fucosylation of glycoproteins. Upon oral administration, this compound is readily absorbed and enters cells where it is metabolized into guanosine diphosphate-2-fluorofucose (GDP-2FF).[1] This metabolite then interferes with the fucosylation process in two primary ways:
-
Depletion of GDP-fucose: GDP-2FF competes with GDP-fucose for synthesis, leading to a reduction in the intracellular pool of the natural fucose donor substrate required by fucosyltransferases.[2]
-
Direct Inhibition of Fucosyltransferases: GDP-2FF acts as a direct competitive inhibitor of fucosyltransferases, the enzymes responsible for transferring fucose from GDP-fucose to acceptor glycoproteins.[2]
This dual inhibition results in the production of glycoproteins lacking fucose modifications (afucosylated glycoproteins). A key consequence of this is the generation of afucosylated Immunoglobulin G (IgG) antibodies.[1]
Signaling Pathway: Inhibition of Fucosylation
Caption: Intracellular conversion of this compound to GDP-2FF and subsequent inhibition of fucosylation.
Enhancement of Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
A major downstream effect of this compound-mediated fucosylation inhibition is the enhanced effector function of antibodies. The absence of fucose on the N-glycan of the Fc region of IgG1 antibodies significantly increases their binding affinity to the FcγRIIIa (CD16a) receptor on immune effector cells, such as Natural Killer (NK) cells.[3] This enhanced binding leads to a more potent ADCC response, resulting in improved lysis of tumor cells.[4][5]
Signaling Pathway: Enhanced ADCC
Caption: this compound leads to afucosylated antibodies, enhancing NK cell-mediated ADCC against tumor cells.
Modulation of T-Cell Mediated Immunity
Preclinical studies have indicated that the antitumor effects of this compound are also dependent on T-cell activity.[6] The transfer of T cells from this compound-treated tumor-bearing mice to naive tumor-bearing mice was sufficient to delay tumor growth.[6] While the precise molecular mechanisms are still under investigation, it is hypothesized that the alteration of fucosylation on T-cell surface glycoproteins, such as the T-cell receptor (TCR) or adhesion molecules, may lower the threshold for T-cell activation and enhance antitumor immune responses.[7][8]
Signaling Pathway: Putative T-Cell Activation
Caption: Postulated mechanism of this compound enhancing T-cell activation through reduced fucosylation.
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in Syngeneic Mouse Models
| Tumor Model | Mouse Strain | Dosing Regimen | Outcome | Citation |
| LS174T (human colorectal) | Nude Mice | Not specified | Delay in tumor growth | [6][9] |
| LS174T (human colorectal) | SCID Mice | Not specified | No effect on tumor growth | [6][9] |
Table 2: Phase 1 Clinical Trial (NCT02952989) - Monotherapy Arm (Part A)
| Parameter | Value | Citation |
| Patient Population | Advanced Solid Tumors | [7][10] |
| Dosing | 1-15 g once daily (QD) and 2-5 g twice daily (b.i.d.) | [7] |
| Maximum Tolerated Dose (MTD) | 10 g daily | [7] |
| Pharmacodynamics | Dose-proportional reduction in IgG fucosylation | [7] |
| Objective Response Rate (ORR) | 4% (1 Complete Response in head and neck squamous cell carcinoma) | [7] |
| Disease Control Rate (DCR) | 39% | [7] |
| Dose-Limiting Toxicities (Grade 3) | Diarrhea, increased lipase | [7] |
| Significant Adverse Event | Thromboembolic events (16% of patients) | [7] |
Experimental Protocols
Quantification of IgG Fucosylation by LC-MS
Objective: To quantify the level of fucosylated and nonfucosylated IgG1 and IgG2 in patient blood samples.
-
Sample Collection: Collect whole blood from patients at specified time points during treatment. Process to obtain plasma or serum.
-
IgG Purification: Isolate total IgG from plasma/serum using Protein A or Protein G affinity chromatography.
-
Enzymatic Digestion: Digest the purified IgG with trypsin to generate peptides.
-
LC-MS/MS Analysis:
-
Separate the tryptic peptides using reverse-phase liquid chromatography (LC).
-
Analyze the eluting peptides by tandem mass spectrometry (MS/MS).
-
Identify and quantify the glycopeptides corresponding to the Fc region of IgG1 and IgG2, distinguishing between fucosylated and afucosylated forms based on their mass-to-charge ratio.
-
-
Data Analysis: Calculate the percentage of afucosylated IgG by comparing the peak areas of the afucosylated glycopeptides to the total (fucosylated + afucosylated) glycopeptide peak areas.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
Objective: To assess the enhancement of ADCC activity of antibodies produced in the presence of this compound.
-
Cell Lines:
-
Target Cells: A tumor cell line expressing the antigen of interest (e.g., CD20-positive lymphoma cells).
-
Effector Cells: Natural Killer (NK) cells (e.g., NK-92 cell line engineered to express FcγRIIIa, or primary NK cells isolated from peripheral blood).
-
-
Antibody Preparation: Generate antibodies against the target antigen in a suitable cell line (e.g., CHO cells) in the presence and absence of this compound to produce afucosylated and fucosylated antibodies, respectively.
-
Assay Procedure:
-
Label target cells with a release agent (e.g., 51Cr) or a fluorescent dye.
-
Incubate the labeled target cells with serial dilutions of the fucosylated or afucosylated antibodies.
-
Add effector cells at a specific effector-to-target (E:T) ratio.
-
Incubate for a defined period (e.g., 4 hours) at 37°C.
-
-
Measurement of Cytotoxicity:
-
For radio-release assays, measure the amount of 51Cr released into the supernatant using a gamma counter.
-
For fluorescence-based assays, measure the release of the dye or the activity of a released enzyme (e.g., LDH) using a plate reader.
-
-
Data Analysis: Calculate the percentage of specific lysis for each antibody concentration. Determine the EC50 value (the concentration of antibody required to induce 50% of the maximum specific lysis).
Experimental Workflow: ADCC Assay
Caption: A generalized workflow for conducting an in vitro ADCC assay.
Conclusion
This compound is a first-in-class fucosylation inhibitor that has demonstrated a clear mechanism of action leading to potent preclinical antitumor activity. Its ability to enhance ADCC and modulate T-cell immunity highlights the therapeutic potential of targeting fucosylation in oncology. However, the significant thromboembolic events observed in the phase 1 clinical trial led to the termination of its development.[7] Future research in this area will likely focus on developing second-generation fucosylation inhibitors with an improved safety profile, potentially through more targeted delivery to the tumor microenvironment. The in-depth understanding of the this compound mechanism of action provides a valuable foundation for the continued exploration of this promising therapeutic strategy.
References
- 1. qeios.com [qeios.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Afucosylated IgG responses in humans – structural clues to the regulation of humoral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative evaluation of fucose reducing effects in a humanized antibody on Fcγ receptor binding and antibody-dependent cell-mediated cytotoxicity activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. casss.org [casss.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. First‐In‐Human, First‐In‐Class, Phase I Trial of the Fucosylation Inhibitor SGN‐2FF in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Scholars@Duke publication: Abstract 5551: this compound: A small-molecule inhibitor of fucosylation modulates immune cell activity in preclinical models and demonstrates pharmacodynamic activity in early phase 1 analysis [scholars.duke.edu]
- 10. A Phase 1, Multicenter, Open-Label, Dose-Escalation Study of this compound in Patients with Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 11. Protocol for High-Throughput Analysis of IgG Fc Glycopeptides by LC-MS - Creative Proteomics [creative-proteomics.com]
- 12. GlYcoLISA: antigen-specific and subclass-specific IgG Fc glycosylation analysis based on an immunosorbent assay with an LC–MS readout | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
Sgn-2FF (2-Fluorofucose): A Technical Guide to a Novel Fucosylation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sgn-2FF, also known as 2-deoxy-2-fluoro-L-fucose (2-fluorofucose), is a potent, orally bioavailable small molecule inhibitor of fucosylation. By mimicking the natural sugar L-fucose, this compound disrupts the fucosylation process, leading to the production of afucosylated glycoproteins. This alteration has profound implications in oncology and immunology, primarily through the enhancement of antibody-dependent cell-mediated cytotoxicity (ADCC) and the modulation of tumor cell signaling and adhesion. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key preclinical and clinical studies, detailed experimental protocols, and visualizations of the affected signaling pathways.
Introduction
Fucosylation, the enzymatic addition of a fucose sugar moiety to N- and O-linked glycans, is a critical post-translational modification involved in various biological processes, including cell-cell recognition, signaling, and adhesion.[1] Aberrant fucosylation is a hallmark of several cancers and is associated with tumor progression, metastasis, and immune evasion.[2][3] this compound has emerged as a promising therapeutic agent that targets this pathway. By inhibiting fucosyltransferases, this compound leads to the generation of fucose-deficient glycoproteins, which can enhance the efficacy of therapeutic antibodies and directly impact tumor cell biology.[1][2]
Mechanism of Action
This compound functions as a metabolic inhibitor of fucosylation.[1] Its mechanism can be elucidated through a two-pronged approach:
-
Inhibition of the Salvage Pathway: As a fucose analog, this compound is taken up by cells and enters the fucose salvage pathway. It is then converted to GDP-2-fluorofucose (GDP-2FF).[1][4] GDP-2FF acts as a competitive inhibitor of fucosyltransferases, preventing the transfer of fucose to glycan structures.[2][5]
-
Inhibition of the De Novo Pathway: The accumulation of GDP-2FF also provides negative feedback on the de novo pathway of GDP-fucose synthesis, further depleting the cellular pool of the natural fucose donor substrate.[2][6]
This dual inhibition leads to a global reduction in cellular fucosylation, affecting a wide range of glycoproteins, including antibodies, growth factor receptors, and adhesion molecules.[1][2]
Quantitative Data
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative effects and inhibition of fucosylation across various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HCT116 | Colorectal Carcinoma | IC50 (72h) | ~159 µM (for 6-fluoro-l-fucose) | [7] |
| HepG2 | Hepatocellular Carcinoma | Fucosylation Inhibition | Dose-dependent, significant at 100 µM | [8] |
| HepG2 | Hepatocellular Carcinoma | Fucosylated Glycans | Reduced from 75% to 8% | [8] |
| LS174T | Colon Adenocarcinoma | Fucosylation Inhibition | >95% inhibition at 50 µM | [2] |
In Vivo Efficacy
Preclinical studies in mouse models have shown significant anti-tumor activity of this compound.
| Model | Cancer Type | Treatment | Outcome | Reference |
| Syngeneic A20 Lymphoma | Lymphoma | 20 mM this compound in drinking water + vaccine | Complete protection from tumor engraftment | [6] |
| LS174T Xenograft | Colon Adenocarcinoma | 100 mM this compound in drinking water | Delayed tumor outgrowth | [6] |
| Caki-1 Xenograft | Renal Cell Carcinoma | 100 mM this compound in drinking water | Inhibition of tumor outgrowth | [6] |
| NY1DD and HbSS-Townes Sickle Mice | Sickle Cell Disease | 20 mM and 100 mM in drinking water | Reduced microvascular stasis | [5] |
Clinical Trial Data (Phase I - NCT02952989)
A first-in-human Phase I study of this compound in patients with advanced solid tumors was conducted.[9]
| Parameter | Result | Reference |
| Maximum Tolerated Dose (MTD) | 10 g daily | [9][10] |
| Pharmacodynamics | Dose-proportional reduction in IgG fucosylation | [9] |
| Antitumor Activity (Part A, n=28) | 1 Complete Response (CR) in head and neck squamous cell carcinoma | [9][10] |
| 10 Stable Disease (SD), including one with 51% tumor reduction in triple-negative breast cancer | [9][10] | |
| Adverse Events | Most common: Grade 1-2 diarrhea, fatigue, nausea (47% each). Thromboembolic events (grades 2-5) occurred in 16% of patients in Part A, leading to study termination. | [9][10] |
Experimental Protocols
Lectin Blot for Fucosylation Analysis
This protocol is adapted from methodologies used to assess the effect of this compound on cellular fucosylation.[5][11][12]
Objective: To determine the level of fucosylation on total cellular proteins.
Materials:
-
Cell lysates treated with this compound
-
SDS-PAGE apparatus and reagents
-
PVDF or nitrocellulose membrane
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 3-5% BSA or non-fat dry milk in TBST)
-
Biotinylated Aleuria Aurantia Lectin (AAL) or Lens Culinaris Agglutinin (LCA)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate 20-40 µg of protein from cell lysates on a 10% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with biotinylated AAL (1 µg/mL in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with Streptavidin-HRP (1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
Flow Cytometry for Cell Surface Fucosylation
This protocol is a general guide for analyzing cell surface fucosylation, inspired by standard flow cytometry procedures.[1][4][13]
Objective: To quantify the level of fucosylation on the surface of intact cells.
Materials:
-
Cell suspension (this compound treated and control)
-
FACS buffer (e.g., PBS with 2% FBS)
-
FITC-conjugated Aleuria Aurantia Lectin (AAL) or other fucose-binding lectin
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Harvest cells and wash twice with cold FACS buffer.
-
Resuspend cells to a concentration of 1x10^6 cells/mL in FACS buffer.
-
Add FITC-conjugated AAL to a final concentration of 1-5 µg/mL.
-
Incubate for 30 minutes on ice in the dark.
-
Wash cells twice with cold FACS buffer.
-
Resuspend cells in 500 µL of FACS buffer containing PI.
-
Analyze the cells on a flow cytometer, gating on live cells (PI-negative).
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft model.[6]
Objective: To assess the effect of this compound on tumor growth in vivo.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
This compound
-
Drinking water bottles
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into control and treatment groups.
-
Provide the treatment group with drinking water containing this compound (e.g., 20-100 mM). The control group receives regular drinking water.
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.
-
Monitor animal health and body weight throughout the study.
-
Continue treatment for a predetermined period or until tumors reach a humane endpoint.
Signaling Pathways Affected by this compound
Inhibition of fucosylation by this compound can modulate key signaling pathways involved in cancer progression.
EGFR Signaling Pathway
Core fucosylation of the Epidermal Growth Factor Receptor (EGFR) is crucial for its proper function. This compound-mediated inhibition of fucosylation can lead to reduced EGFR signaling.[8]
NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[5]
Conclusion
This compound (2-fluorofucose) is a well-characterized fucosylation inhibitor with significant potential in oncology and other therapeutic areas. Its ability to induce the production of afucosylated glycoproteins, thereby enhancing ADCC and modulating key cancer-related signaling pathways, makes it a valuable tool for research and drug development. While a Phase I clinical trial was terminated due to thromboembolic events, the promising anti-tumor activity observed warrants further investigation, potentially with second-generation inhibitors or in combination with other therapies in carefully selected patient populations. This technical guide provides a foundational understanding of this compound for professionals in the field, summarizing key data and methodologies to facilitate further research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of orally active inhibitors of protein and cellular fucosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of fucosylation in human invasive ductal carcinoma reduces E‐selectin ligand expression, cell proliferation, and ERK1/2 and p38 MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - CH [thermofisher.com]
- 5. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Development of orally active inhibitors of protein and cellular fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of fucosylation by 2-fluorofucose suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First‐In‐Human, First‐In‐Class, Phase I Trial of the Fucosylation Inhibitor SGN‐2FF in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
- 12. Profiling of core fucosylated N-glycans using a novel bacterial lectin that specifically recognizes α1,6 fucosylated chitobiose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
Sgn-2FF Fucosylation Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sgn-2FF is an orally bioavailable small-molecule inhibitor of fucosylation that has demonstrated preclinical antitumor activity by modulating the host immune response and directly affecting tumor cells. This technical guide provides an in-depth overview of the this compound fucosylation inhibition pathway, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols. The information is intended for researchers, scientists, and drug development professionals interested in the field of glycosylation and cancer therapy.
Introduction
Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, plays a crucial role in a wide range of biological processes. Aberrant glycosylation, particularly fucosylation, is a hallmark of cancer and is associated with tumor progression, metastasis, and immune evasion. Fucosylation is catalyzed by fucosyltransferases (FUTs), which transfer fucose from a donor substrate, guanosine (B1672433) diphosphate (B83284) (GDP)-fucose, to acceptor molecules.
This compound (2-fluorofucose) is a fucose analog that acts as a potent inhibitor of fucosylation.[1] It enters cells and is metabolized into GDP-2-fluorofucose (GDP-2FF), which acts as a competitive inhibitor of FUTs and also depletes the cellular pool of GDP-fucose.[2] This leads to the production of afucosylated glycoproteins, which can enhance anti-tumor immune responses and inhibit tumor growth.
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-faceted mechanism of action that involves both the innate and adaptive immune systems, as well as direct effects on tumor cells.
Immune System Modulation
-
Enhanced Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Inhibition of fucosylation on the Fc region of IgG antibodies leads to enhanced binding to the FcγRIIIa receptor on natural killer (NK) cells, resulting in increased ADCC.[3]
-
T-Cell Activation: this compound has been shown to activate human T cells in an antigen-dependent manner.[1] Preclinical studies have demonstrated that the anti-tumor effect of this compound is dependent on T-cell activity.[4][5]
-
B-Cell Involvement: Studies in nude mice suggest that the activity of this compound may also be dependent on B cells and circulating antibodies.[4][5]
Direct Effects on Tumor Cells
-
Inhibition of Tumor Growth: this compound has demonstrated the ability to suppress the in vivo growth of various tumor types, including prostate and liver cancer.[6]
-
Modulation of Signaling Pathways: Fucosylation plays a critical role in the function of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR). Inhibition of fucosylation can lead to decreased signaling through downstream pathways like the PI3K/Akt and MAPK/ERK pathways, which are crucial for cancer cell proliferation and survival.[6]
Signaling Pathway
The inhibition of fucosylation by this compound impacts key signaling pathways involved in cancer progression. By preventing the proper fucosylation of receptors like EGFR, this compound can attenuate downstream signaling cascades.
Preclinical Data
This compound has demonstrated significant anti-tumor activity in various preclinical models.
| Model | Treatment | Outcome | Reference |
| Syngeneic Mouse Model (Lymphoma Vaccine) | This compound + Vaccine | Enhanced protective effect of the vaccine. | [1] |
| Nude Mice (LS174T Tumor) | This compound | Delay in tumor growth. | [4][5] |
| SCID Mice (LS174T Tumor) | This compound | No effect on tumor growth. | [4][5] |
| CWR22Rv1 Xenografts (Prostate Cancer) | Daily oral gavage of this compound | Significant suppression of tumor growth over 21 days. | [6] |
| HepG2 Xenografts (Liver Cancer) | Intratumoral injection of 2FF | Prevented tumorigenesis and core fucosylation. | [6] |
Clinical Data
A first-in-human, Phase I clinical trial of this compound was conducted in patients with advanced solid tumors.[7]
Study Design
-
Parts: The study consisted of four parts:
-
Part A: this compound monotherapy dose-escalation.
-
Part B: this compound monotherapy expansion.
-
Part C: this compound + pembrolizumab (B1139204) dose-escalation.
-
Part D: this compound + pembrolizumab expansion (did not enroll).[7]
-
-
Patients: 46 patients were enrolled (Part A, n=33; Part B, n=6; Part C, n=7).[7]
-
Doses Explored (Part A): 1–15 g once daily (QD) and 2–5 g twice daily (b.i.d.).[7]
-
Maximum Tolerated Dose (MTD): 10 g daily.[7]
Efficacy
| Part | Number of Evaluable Patients | Complete Response (CR) | Stable Disease (SD) | Notable Response |
| A | 28 | 1 (Head and Neck Squamous Cell Carcinoma) | 10 (36%) | 1 patient with triple-negative breast cancer had a 51% reduction in tumor burden. |
Source:[7]
Safety
-
Common Toxicities (Grades 1-2): Diarrhea, fatigue, and nausea (each 47%).[7]
-
Dose-Limiting Toxicities (Grade 3): Diarrhea (2 g and 15 g QD) and increased lipase (B570770) (2 g QD).[7]
-
Serious Adverse Events: Thromboembolic events (grades 2–5) occurred in 5 of 32 patients (16%) in Part A and 1 of 7 patients (14%) in Part C, leading to the termination of the study.[7]
Experimental Protocols
Quantification of IgG Fucosylation by LC-MS
This protocol provides a general workflow for the analysis of IgG fucosylation.
Methodology:
-
IgG Isolation: Isolate IgG from patient serum or plasma using protein A or protein G affinity chromatography.
-
Denaturation, Reduction, and Alkylation: Denature the isolated IgG, reduce disulfide bonds with a reducing agent (e.g., DTT), and alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide).
-
Tryptic Digestion: Digest the IgG into smaller peptides using trypsin.
-
LC-MS Analysis: Separate the tryptic peptides using reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.
-
Data Analysis: Identify and quantify the fucosylated and afucosylated forms of the conserved N-glycan in the Fc region of IgG. The percentage of fucosylation is calculated based on the relative abundance of the corresponding glycopeptide peaks.
In Vivo Tumor Growth Inhibition Assay
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.
Methodology:
-
Cell Culture: Culture the desired cancer cell line under appropriate conditions.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) for xenograft studies.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and vehicle control groups.
-
Treatment Administration: Administer this compound orally (e.g., by gavage) at the desired dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., 2-3 times per week). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
This compound is a first-in-class fucosylation inhibitor that has demonstrated a clear proof-of-mechanism and promising preclinical anti-tumor activity. Its ability to modulate the immune system and directly impact tumor cell signaling highlights the therapeutic potential of targeting fucosylation in cancer. Although the clinical development of this compound was halted due to safety concerns, the insights gained from its study provide a valuable foundation for the development of next-generation, more targeted fucosylation inhibitors. Further research into the intricate roles of fucosylation in cancer biology is warranted to unlock the full potential of this therapeutic strategy.
References
- 1. First‐In‐Human, First‐In‐Class, Phase I Trial of the Fucosylation Inhibitor SGN‐2FF in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of fucosylation in human invasive ductal carcinoma reduces E‐selectin ligand expression, cell proliferation, and ERK1/2 and p38 MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunoassay for quantification of antigen-specific IgG fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase 1, Multicenter, Open-Label, Dose-Escalation Study of this compound in Patients with Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 5. Immunoassay for quantification of antigen-specific IgG fucosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Preclinical Antitumor Activity of SGN-2FF: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGN-2FF is an orally bioavailable small-molecule inhibitor of glycoprotein (B1211001) fucosylation.[1][2] Preclinical studies have demonstrated its potential as an anticancer agent through various mechanisms, including direct and indirect effects on tumor cells, the tumor microenvironment, and the immune system.[1][2] This technical guide provides a comprehensive overview of the preclinical data on the antitumor activity of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Mechanism of Action
This compound acts by inhibiting fucosylation, a critical process in the synthesis of glycoproteins. It achieves this through a dual mechanism: depletion of the fucose substrate GDP-fucose and direct inhibition of fucosyltransferases.[3] This leads to the production of afucosylated glycoproteins, including antibodies, which can modulate immune responses.[3] The antitumor effects of this compound are believed to be mediated by enhancing immune-mediated activity, including both cell-mediated antitumor immunity and antibody-dependent cell-mediated cytotoxicity (ADCC).
The metabolic activation and mechanism of action of this compound are depicted in the following pathway:
References
- 1. Scholars@Duke publication: Abstract 5551: this compound: A small-molecule inhibitor of fucosylation modulates immune cell activity in preclinical models and demonstrates pharmacodynamic activity in early phase 1 analysis [scholars.duke.edu]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. aacrjournals.org [aacrjournals.org]
SGN-2FF: A Technical Overview of Its Mechanism and Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SGN-2FF (2-Fluorofucose) is a first-in-class, orally bioavailable small-molecule inhibitor of glycoprotein (B1211001) fucosylation. Aberrant fucosylation is a hallmark of cancer, contributing to tumor progression, metastasis, and immune evasion.[1] this compound acts by competitively inhibiting fucosyltransferases and depleting the substrate GDP-fucose, thereby producing afucosylated glycoproteins.[2][3][4] This mechanism has pleiotropic effects on the tumor microenvironment (TME), including the enhancement of immune-mediated antitumor activity and direct effects on tumor cells.[1][2][5] Preclinical models demonstrated significant, immune-dependent antitumor activity.[2][5][6] A first-in-human Phase I clinical trial (NCT02952989) established proof-of-mechanism and showed preliminary antitumor activity in patients with advanced solid tumors, though the study was ultimately terminated due to thromboembolic events.[1] This document provides a detailed technical guide on the core mechanism of this compound, its multifaceted effects on the TME, and a summary of the key preclinical and clinical data.
Core Mechanism of Action: Inhibition of Fucosylation
This compound is a fucose analog that disrupts the fucosylation process, a critical post-translational modification of glycoproteins.[3][4]
Mechanism Steps:
-
Uptake and Conversion: As a fucose mimic, this compound is taken up by cells and enters the fucose salvage pathway. It is converted into Guanosine Diphosphate 2-Fluorofucose (GDP-2FF).[3][4]
-
Substrate Depletion: The formation of GDP-2FF prevents the formation of the natural fucosylation substrate, GDP-fucose.[3][4]
-
Enzyme Inhibition: GDP-2FF acts as a direct inhibitor of fucosyltransferases, the enzymes responsible for transferring fucose onto glycoproteins.[2][7]
The net result is a global reduction in the fucosylation of cellular proteins, including antibodies and cell surface receptors on both tumor and immune cells.[2][3]
Effects on the Tumor Microenvironment (TME)
This compound remodels the TME through multiple immune-mediated mechanisms and potential direct effects on tumor cells.[1][2][5]
-
Enhancement of T-Cell Activity: Preclinical studies showed that the antitumor effect of this compound is dependent on CD4+ and CD8+ T cells.[2] In vitro, this compound activates human T cells in an antigen-dependent manner.[2][8] The transfer of T cells from this compound-treated tumor-bearing mice was sufficient to delay tumor growth in naive recipient mice, demonstrating that this compound primes T cells for a more effective anti-tumor response.[5][6]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Inhibition of fucosylation on the Fc region of IgG antibodies is a known strategy to enhance their binding affinity to Fcγ receptors on immune effector cells like Natural Killer (NK) cells. This leads to significantly boosted ADCC.[3] this compound treatment results in the production of afucosylated antibodies, which can more effectively target tumor cells for destruction.[3]
-
Modulation of Tumor Cell Biology: Aberrant fucosylation on tumor cells is implicated in cell-cell interactions, invasion, and metastasis.[1] By inhibiting this process, this compound has the potential to decrease tumor cell growth and metastatic potential.[3][4]
Summary of Preclinical Data
This compound demonstrated robust antitumor activity in multiple preclinical mouse models, with effects being highly dependent on a functional immune system.[2][5][6]
Quantitative Data from Preclinical Studies
| Model Type | Key Finding | Implication | Reference |
| Syngeneic Mouse Model (with lymphoma vaccine) | This compound enhanced the protective effect of the vaccine. | Suggests synergy with antigen-presenting strategies. | [2][8] |
| Syngeneic Model with T-Cell Depletion | Depletion of CD4+ and CD8+ T cells reduced the antitumor activity. | Activity is largely T-cell dependent. | [2][8] |
| LS174T Tumors in Nude Mice (functional B cells) | This compound treatment resulted in a delay in tumor growth. | Activity may be dependent on B cells and antibodies. | [5][6] |
| LS174T Tumors in SCID Mice (lack B cells) | Tumors were unaffected by this compound treatment. | Reinforces the role of the adaptive immune system (B cells). | [5][6] |
| T-Cell Adoptive Transfer Model | Transfer of T cells from this compound-treated mice to naive tumor-bearing mice was sufficient to delay tumor growth. | This compound effectively primes T cells for antitumor function. | [5][6] |
Experimental Protocols: T-Cell Adoptive Transfer
This key experiment was performed to confirm the role of T cells in the antitumor activity of this compound.[5][6]
-
Donor Group Preparation: Syngeneic tumor-bearing mice are treated with either this compound or a vehicle control.
-
T-Cell Isolation: Once tumors are established, T cells are isolated from the spleens or lymph nodes of the donor mice.
-
Recipient Group Preparation: A cohort of naive, tumor-bearing mice is prepared to receive the isolated T cells.
-
Adoptive Transfer: The isolated T cells (from either this compound treated or control donors) are injected into the recipient mice.
-
Monitoring: Tumor growth is monitored over time in the recipient mice to determine if the transferred T cells can mediate an antitumor response.
Clinical Evidence: Phase I Trial (NCT02952989)
A first-in-human, phase I study evaluated the safety, pharmacokinetics (PK), pharmacodynamics (PD), and antitumor activity of this compound in patients with advanced solid tumors.[1][9] The study included this compound monotherapy (Parts A & B) and combination with pembrolizumab (B1139204) (Part C).[9] The study was terminated due to safety concerns.[1][9]
Clinical Efficacy (Part A: Monotherapy)
The following data is for the 28 efficacy-evaluable patients in the monotherapy dose-escalation arm.[1][9]
| Metric | Value | 95% Confidence Interval | Notes |
| Objective Response Rate (ORR) | 4% | 2.5–100 | 1 patient with squamous cell carcinoma of the head and neck achieved a Complete Response (CR). |
| Disease Control Rate (DCR) | 39% | 71.5–100 | Includes CR, Partial Response, and Stable Disease. |
| Clinical Benefit Rate (CBR) | 18% | 47.8–100 | Includes CR, PR, and SD lasting ≥ 6 months. |
| Stable Disease (SD) | 36% (10 patients) | N/A | One patient with triple-negative breast cancer had a 51% reduction in tumor burden. |
Pharmacodynamic (PD) Biomarker Response
The trial confirmed that this compound engaged its target and modulated fucosylation in vivo.[1][5]
| Biomarker | Change Observed | Implication | Reference |
| IgG Fucosylation | Significant decrease in 7 of 7 subjects evaluated. | Proof-of-mechanism; target engagement confirmed. | [5] |
| Cell Surface Fucosylation (on granulocytes) | Significantly reduced in 6 of 7 subjects evaluated. | Confirms broad biological activity on immune cells. | [5] |
| Absolute Neutrophil Count | Significantly increased in 6 of 7 subjects evaluated. | On-target biological effect. | [5] |
Conclusion
This compound is a novel fucosylation inhibitor that validates protein fucosylation as a therapeutic target in oncology. Its mechanism of action directly impacts the tumor microenvironment by enhancing T-cell-mediated immunity and promoting ADCC, while also potentially inhibiting tumor growth directly. Preclinical data strongly support an immune-dependent mechanism of action. The first-in-human clinical trial confirmed the drug's mechanism and demonstrated preliminary antitumor activity. However, the project was halted due to significant thromboembolic events, highlighting a critical safety challenge for this class of inhibitors. Future development in this area will need to focus on mitigating this toxicity while retaining the promising immunomodulatory effects.
References
- 1. First‐In‐Human, First‐In‐Class, Phase I Trial of the Fucosylation Inhibitor SGN‐2FF in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. qeios.com [qeios.com]
- 4. Facebook [cancer.gov]
- 5. Scholars@Duke publication: Abstract 5551: this compound: A small-molecule inhibitor of fucosylation modulates immune cell activity in preclinical models and demonstrates pharmacodynamic activity in early phase 1 analysis [scholars.duke.edu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. providence.elsevierpure.com [providence.elsevierpure.com]
The Immunomodulatory Landscape of Sgn-2FF: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sgn-2FF, a novel, orally bioavailable small-molecule inhibitor of fucosylation, has demonstrated significant immunomodulatory properties with potential therapeutic applications in oncology. By acting as a competitive and feedback inhibitor of fucosyltransferases, this compound effectively reduces the fucosylation of glycoproteins on both tumor and immune cells. This alteration of the cellular glycan landscape triggers a multifaceted anti-tumor response, including enhanced antibody-dependent cell-mediated cytotoxicity (ADCC) and modulation of immune cell populations. This technical guide provides a comprehensive overview of the core immunomodulatory properties of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies for key assays, and visualizations of its mechanism of action and experimental workflows.
Introduction
Fucosylation, the addition of fucose sugar moieties to N- and O-linked glycans, is a critical post-translational modification that plays a significant role in various biological processes, including cell adhesion, signaling, and immune recognition.[1] Aberrant fucosylation is a hallmark of many cancers and contributes to tumor progression, metastasis, and immune evasion.[2] this compound (2-fluorofucose) is a fucose analog that acts as a potent inhibitor of fucosylation.[3][4] Its oral bioavailability and broad-spectrum activity make it a compelling candidate for cancer therapy. This document details the immunomodulatory effects of this compound, its mechanism of action, and the experimental evidence supporting its development.
Mechanism of Action
This compound exerts its biological effects by disrupting the fucosylation process within the cell. The proposed mechanism involves several key steps:
-
Passive Transport: this compound, being a small molecule, passively diffuses across the cell membrane.[5]
-
Metabolic Activation: Once inside the cell, this compound is metabolized into its active form, guanosine (B1672433) diphosphate (B83284) 2-deoxy-2-fluoro-L-fucose (GDP-2FF).[2]
-
Inhibition of Fucosyltransferases: GDP-2FF acts as a competitive inhibitor of fucosyltransferases, enzymes responsible for transferring fucose from GDP-fucose to acceptor glycans.[3]
-
Feedback Inhibition: The accumulation of GDP-2FF also leads to feedback inhibition of the de novo pathway of GDP-fucose synthesis.[5]
This dual mechanism leads to a significant reduction in the fucosylation of cellular glycoproteins, including antibodies and cell surface receptors on immune and tumor cells.
Quantitative Data Summary
The immunomodulatory and anti-tumor effects of this compound have been quantified in both preclinical and clinical settings.
Preclinical Efficacy
Preclinical studies in various mouse models have demonstrated the anti-tumor activity of this compound.
| Model System | Treatment | Key Findings | Reference |
| CWR22Rv1 Prostate Cancer Xenograft | Daily oral gavage with this compound | Significantly suppressed tumor growth over 21 days. | [6] |
| LS174T Colorectal Carcinoma in Nude Mice | This compound treatment | Delay in tumor growth compared to untreated mice. | [7] |
| LS174T Colorectal Carcinoma in SCID Mice | This compound treatment | No effect on tumor growth, suggesting dependence on B cells. | [7] |
| Syngeneic Mouse Models | This compound treatment | Anti-tumor effect is dependent on T cell activity. | [7] |
| HepG2 Liver Cancer Xenograft | Intratumoral injection of 100 µM 2FF | Prevented tumorigenesis. | [8] |
Clinical Trial Data (Phase 1, NCT02952989)
A first-in-human, Phase 1 dose-escalation study of this compound was conducted in patients with advanced solid tumors.[2] The study was ultimately terminated due to thromboembolic events.[2]
| Parameter | Value / Observation | Reference |
| Patient Population | 46 patients with advanced solid tumors | [2] |
| Dose Escalation (Monotherapy) | 1-15 g once daily (QD) and 2-5 g twice daily (BID) | [2] |
| Maximum Tolerated Dose (MTD) | 10 g daily | [9] |
| Common Toxicities (Grades 1-2) | Diarrhea, fatigue, and nausea (each 47%) | [9] |
| Dose-Limiting Toxicities (Grade 3) | Diarrhea (2 g and 15 g QD), increased lipase (B570770) (2 g QD) | [9] |
| Adverse Events of Special Interest | Thromboembolic events (grades 2-5) in 16% of patients in Part A | [9] |
| Pharmacodynamic Effects | ||
| IgG Fucosylation | Significantly decreased in 7 of 7 treated subjects. | [7] |
| Granulocyte Surface Fucosylation | Significantly reduced in 6 of 7 treated subjects. | [7] |
| Absolute Neutrophil Count | Significantly increased in 6 of 7 treated subjects. | [7] |
| Clinical Activity (Monotherapy, Part A) | ||
| Complete Response (CR) | 1 patient (4%) with head and neck squamous cell carcinoma (100% tumor burden reduction). | [2] |
| Stable Disease (SD) | 10 patients (36%). | [2] |
| Tumor Burden Reduction | 1 patient with triple-negative breast cancer had a 51% reduction. | [2] |
| Objective Response Rate | 4% | [2] |
| Disease Control Rate | 39% | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While specific, proprietary protocols for this compound are not publicly available, this section provides representative methodologies for the key assays used to evaluate its immunomodulatory properties.
Fucosylation Inhibition Assay (Lectin Blotting)
This protocol describes a general method for assessing the inhibition of cellular fucosylation using lectin blotting.
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Harvest and wash the cells with PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Lectin Staining:
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a biotinylated fucose-binding lectin, such as Aleuria aurantia (B1595364) lectin (AAL), which preferentially recognizes core fucose.[9]
-
Wash the membrane and incubate with streptavidin-horseradish peroxidase (HRP).
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control (e.g., GAPDH) to ensure equal protein loading.[9]
-
Flow Cytometry for Cell Surface Fucosylation
This protocol outlines a general procedure for analyzing cell surface fucosylation by flow cytometry.
-
Cell Preparation:
-
Harvest and wash cells treated with this compound or vehicle control.
-
Resuspend the cells in a suitable buffer (e.g., FACS buffer).
-
-
Lectin Staining:
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the mean fluorescence intensity (MFI), which corresponds to the level of cell surface fucosylation.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This protocol provides a general framework for an ADCC reporter assay.
-
Cell Plating:
-
Plate target cells (e.g., SK-BR-3) in a 96-well plate and incubate overnight.[1]
-
-
Antibody and Effector Cell Addition:
-
Add serial dilutions of the antibody (produced from this compound treated or control cells) to the target cells.
-
Add ADCC Bioassay Effector Cells (e.g., Jurkat cells engineered to express FcγRIIIa and an NFAT response element driving firefly luciferase).[1]
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 6 hours) at 37°C.
-
-
Luminescence Detection:
-
Add a luciferase substrate reagent.
-
Measure the luminescence, which is proportional to the ADCC activity.
-
-
Data Analysis:
-
Calculate the half-maximal effective concentration (EC50) to determine the potency of the antibody.[1]
-
References
- 1. bioprocessintl.com [bioprocessintl.com]
- 2. First‐In‐Human, First‐In‐Class, Phase I Trial of the Fucosylation Inhibitor SGN‐2FF in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. qeios.com [qeios.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Scholars@Duke publication: Abstract 5551: this compound: A small-molecule inhibitor of fucosylation modulates immune cell activity in preclinical models and demonstrates pharmacodynamic activity in early phase 1 analysis [scholars.duke.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Discovery and Development of SGN-2FF: A Fucosylation Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SGN-2FF is a first-in-class, orally bioavailable small molecule inhibitor of fucosylation that has demonstrated preclinical antitumor activity through the modulation of the immune system. By mimicking the natural fucose sugar, this compound disrupts the fucosylation of glycoproteins, a key post-translational modification implicated in cancer progression and immune evasion. This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, presenting key data in structured tables and detailed experimental methodologies. The information is intended to serve as a technical resource for professionals in the field of oncology and drug development.
Introduction: The Rationale for Targeting Fucosylation in Oncology
Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification that influences a wide array of biological processes. Aberrant glycosylation is a hallmark of cancer, contributing to tumor progression, invasion, and metastasis. Fucosylation, the addition of a fucose sugar residue to glycans, is particularly implicated in cancer biology. Increased fucosylation has been associated with tumor progression and metastasis, making the enzymes involved in this process attractive targets for cancer therapy.[1]
This compound (2-fluorofucose) was developed as a novel therapeutic agent to inhibit protein and cellular fucosylation.[1] Its mechanism of action is designed to disrupt multiple pathways involved in tumor growth and immune suppression.
Mechanism of Action
This compound is a synthetic monosaccharide analog of L-fucose. Upon oral administration, it enters cells and is converted into its active form, guanosine (B1672433) diphosphate-2-fluoro-fucose (GDP-2FF).[2] GDP-2FF acts as a potent inhibitor of fucosylation through a dual mechanism:
-
Inhibition of Fucosyltransferases: GDP-2FF directly inhibits fucosyltransferase enzymes, which are responsible for transferring fucose from the donor substrate GDP-fucose to glycoproteins.[1][3]
-
Depletion of GDP-Fucose: The accumulation of GDP-2FF also leads to the depletion of the natural fucosylation substrate, GDP-fucose.[1]
The net effect is the production of afucosylated glycoproteins, including antibodies and cell surface proteins on immune and tumor cells.[1][3] This afucosylation is hypothesized to exert antitumor effects through several mechanisms, including enhanced antibody-dependent cell-mediated cytotoxicity (ADCC), increased T-cell activation, and reduced tumor cell adhesion.[2][4]
Signaling Pathway of Fucosylation and Inhibition by this compound
The following diagram illustrates the cellular pathways of GDP-fucose biosynthesis and the mechanism of inhibition by this compound.
Caption: this compound is metabolized to GDP-2FF, which inhibits fucosyltransferases and depletes GDP-fucose.
Preclinical Development
This compound has demonstrated encouraging antitumor activity in multiple preclinical mouse models.[1][3] The therapeutic effects are suggested to be mediated by a combination of direct and indirect effects on immune cells, tumor cells, and the tumor microenvironment.[5]
In Vitro Studies
In vitro experiments have shown that this compound can:
-
Activate human T cells in an antigen-dependent manner.[1]
-
Reduce selectin-dependent tumor cell adhesion.[2]
-
Decrease T-regulatory cell populations in cultured T cells.[2]
-
Enhance dendritic cell maturation in T cell/dendritic cell co-cultures.[2]
In Vivo Studies
This compound has shown substantial tumor growth delay in various mouse tumor models.[1][3] Key findings from in vivo studies include:
-
Immune-Dependent Antitumor Activity: The antitumor effect of this compound is dependent on a functional immune system. In studies using LS174T tumor models, this compound delayed tumor growth in nude mice (which have functional B cells) but not in SCID mice (which lack B cells), suggesting a role for B cells and antibodies.[5]
-
T-Cell Mediated Effects: The antitumor activity in syngeneic mouse models with intact immune systems appears to be dependent on T-cell activity.[5] The depletion of CD4 and CD8 T cells reduced the efficacy of this compound when combined with a lymphoma vaccine.[1] Furthermore, the transfer of T cells from this compound-treated tumor-bearing mice to naive tumor-bearing mice was sufficient to delay tumor growth.[5]
-
Vaccine Enhancement: this compound enhanced the protective effect of a lymphoma vaccine in a syngeneic mouse model.[1]
Preclinical Data Summary
While specific quantitative data such as IC50 values for fucosyltransferase inhibition and precise tumor growth inhibition percentages are not extensively detailed in the publicly available literature, the collective preclinical evidence strongly supported the advancement of this compound into clinical trials.
Clinical Development: The NCT02952989 Phase I Trial
A first-in-human, Phase I, multicenter, open-label, dose-escalation study (NCT02952989) was initiated to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and antitumor activity of this compound in patients with advanced solid tumors.[2][6]
Study Design
The study consisted of four parts:
-
Part A: this compound monotherapy dose-escalation.
-
Part B: this compound monotherapy expansion.
-
Part C: this compound in combination with pembrolizumab (B1139204) dose-escalation.
-
Part D: this compound in combination with pembrolizumab expansion (did not enroll patients).[2]
A total of 46 patients were enrolled across Parts A, B, and C.[2]
Experimental Workflow for the Phase I Trial
Caption: Workflow of the this compound Phase I clinical trial from patient screening to study outcomes.
Pharmacokinetics and Pharmacodynamics
-
Pharmacokinetics: this compound administration led to dose-proportional increases in exposure.[2] Following daily administration, the active metabolite, GDP-2FF, accumulated intracellularly, while no accumulation of this compound was observed in the plasma.[5]
-
Pharmacodynamics: this compound demonstrated clear evidence of target engagement. There was a dose- and time-dependent decrease in immunoglobulin G (IgG) fucosylation.[2] Preliminary data from the first seven treated subjects showed a significant reduction in cell surface fucosylation on granulocytes and a significant decrease in IgG fucosylation.[5]
Clinical Efficacy
This compound demonstrated preliminary antitumor activity.[2]
| Response Category | Number of Patients (n=28 evaluable in Part A) | Percentage |
| Complete Response (CR) | 1 | 4% |
| Stable Disease (SD) | 10 | 36% |
| Objective Response Rate (ORR) | 1 | 4% |
| Disease Control Rate (DCR) | 11 | 39% |
Table 1: Best Overall Response in Part A of the this compound Phase I Trial.[2]
One patient with advanced head and neck squamous cell carcinoma achieved a complete response, and a patient with advanced triple-negative breast cancer had a 51% reduction in tumor burden.[2]
Safety and Tolerability
The maximum tolerated dose (MTD) was determined to be 10g daily.[2]
| Adverse Event (Grade 1-2) | Percentage of Patients (Part A) |
| Diarrhea | 47% |
| Fatigue | 47% |
| Nausea | 47% |
Table 2: Common Treatment-Emergent Adverse Events in Part A.[2]
Dose-limiting toxicities (DLTs) at grade 3 included diarrhea and increased lipase.[2] A significant safety concern that emerged during the trial was the occurrence of thromboembolic events (grades 2-5) in 16% of patients in Part A and 14% of patients in Part C.[2] These events were independent of dose and ultimately led to the termination of the study.[2]
Key Experimental Protocols
Quantification of IgG Fucosylation
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Protocol Outline:
-
IgG Purification: IgG is isolated from patient plasma or serum samples, typically using Protein G affinity chromatography.
-
Enzymatic Digestion: The purified IgG is digested into smaller peptides using a protease such as trypsin. This step is crucial to generate glycopeptides of a suitable size for mass spectrometry analysis.
-
LC Separation: The resulting peptide mixture is separated using liquid chromatography, often with a reversed-phase column. This separates the glycopeptides from non-glycosylated peptides and from each other based on their physicochemical properties.
-
MS/MS Analysis: The separated peptides are introduced into a tandem mass spectrometer. The instrument first measures the mass-to-charge ratio of the intact glycopeptides. Then, specific glycopeptides are selected for fragmentation, and the masses of the resulting fragment ions are measured. This fragmentation pattern allows for the identification and quantification of the different glycoforms, including fucosylated and afucosylated species.
-
Data Analysis: The relative abundance of fucosylated and nonfucosylated IgG glycopeptides is determined by comparing the signal intensities of the corresponding ions in the mass spectra.
In Vitro T-Cell Activation Assay
Principle: To assess the ability of this compound to enhance T-cell activation, co-culture systems are typically employed.
Protocol Outline:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood. CD4+ and/or CD8+ T cells are then purified from the PBMCs.
-
Co-culture Setup: The purified T cells are co-cultured with antigen-presenting cells (APCs), such as dendritic cells, in the presence of a specific antigen or a general T-cell stimulus (e.g., anti-CD3/CD28 antibodies).
-
Treatment: this compound is added to the co-culture at various concentrations.
-
Incubation: The cells are incubated for a period of time (e.g., 24-72 hours) to allow for T-cell activation.
-
Readouts: T-cell activation is assessed using various methods:
-
Proliferation Assays: Measuring the incorporation of radioactive thymidine (B127349) or using fluorescent dyes that are diluted with each cell division.
-
Cytokine Release Assays: Measuring the levels of cytokines such as IFN-γ and IL-2 in the culture supernatant using ELISA or multiplex bead arrays.
-
Flow Cytometry: Analyzing the expression of T-cell activation markers such as CD25 and CD69 on the cell surface.
-
Dendritic Cell Maturation Assay
Principle: To evaluate the effect of this compound on the maturation of dendritic cells (DCs), which are key APCs for initiating T-cell responses.
Protocol Outline:
-
DC Generation: Monocytes are isolated from PBMCs and cultured with GM-CSF and IL-4 for several days to differentiate them into immature DCs.
-
Treatment: The immature DCs are then treated with this compound, often in combination with a maturation stimulus like lipopolysaccharide (LPS).
-
Incubation: The cells are incubated for 24-48 hours.
-
Analysis: DC maturation is assessed by flow cytometry for the upregulation of cell surface markers, including:
-
MHC Class II: For antigen presentation.
-
Co-stimulatory molecules: CD80, CD86, and CD40, which are essential for T-cell activation.
-
Conclusion and Future Directions
This compound is a pioneering small molecule inhibitor of fucosylation that has successfully demonstrated proof-of-mechanism and preliminary antitumor activity in a first-in-human clinical trial.[2] The preclinical data strongly support the hypothesis that inhibiting fucosylation can modulate the immune system to exert antitumor effects.[1][5] However, the clinical development of this compound was halted due to the emergence of thromboembolic events, highlighting a significant safety challenge for this therapeutic approach.[2]
The lessons learned from the development of this compound are invaluable. Inhibition of glycoprotein fucosylation remains a promising therapeutic strategy in oncology.[2] Future efforts in this area may focus on the development of second-generation fucosylation inhibitors with an improved safety profile. This could involve more tumor-specific targeting approaches to minimize systemic effects. Further research is also warranted to fully elucidate the mechanisms underlying the thromboembolic events associated with this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. First‐In‐Human, First‐In‐Class, Phase I Trial of the Fucosylation Inhibitor SGN‐2FF in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. qeios.com [qeios.com]
- 5. Scholars@Duke publication: Abstract 5551: this compound: A small-molecule inhibitor of fucosylation modulates immune cell activity in preclinical models and demonstrates pharmacodynamic activity in early phase 1 analysis [scholars.duke.edu]
- 6. Facebook [cancer.gov]
Sgn-2FF Target Validation in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of Sgn-2FF, a first-in-class, orally bioavailable small-molecule inhibitor of fucosylation, in the context of cancer therapy. This document synthesizes preclinical and clinical findings to elucidate the mechanism of action, experimental validation, and therapeutic potential of targeting fucosylation in cancer cells.
Introduction: The Rationale for Targeting Fucosylation in Cancer
Altered glycosylation is a hallmark of cancer, contributing to tumor progression, metastasis, and immune evasion. Fucosylation, the addition of fucose sugar moieties to glycoproteins and glycolipids, is frequently dysregulated in various cancers. This aberrant fucosylation is mediated by a family of enzymes called fucosyltransferases (FUTs). Increased fucosylation on the cell surface can modulate the function of key proteins involved in cell adhesion, signaling, and immune recognition. For instance, fucosylated ligands on cancer cells can interact with selectin receptors on endothelial cells, facilitating metastasis. Furthermore, the fucosylation status of antibodies and immune cell receptors can significantly impact immune responses.
This compound (2-fluorofucose) is a fucose analog that acts as a metabolic inhibitor of fucosylation.[1] Upon cellular uptake, this compound is converted into GDP-2-fluorofucose, which competitively inhibits FUTs and depletes the cellular pool of the fucose donor substrate, GDP-fucose.[1][2] This leads to a global reduction in protein fucosylation, thereby affecting multiple aspects of cancer cell biology and restoring anti-tumor immunity.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through a multi-faceted mechanism that impacts both tumor cells directly and the surrounding tumor microenvironment, particularly immune cells.
Direct Effects on Cancer Cells
-
Inhibition of Cell Adhesion and Migration: Aberrant fucosylation of cell surface proteins, such as integrins and ligands for selectins, is crucial for cancer cell adhesion to the extracellular matrix and endothelial cells, a critical step in metastasis.[3] Preclinical studies have shown that this compound can reduce selectin-dependent tumor cell adhesion.[2][4] By inhibiting the fucosylation of these adhesion molecules, this compound is hypothesized to disrupt the metastatic cascade.
Modulation of the Anti-Tumor Immune Response
The anti-tumor activity of this compound is heavily reliant on its ability to modulate the immune system.[1][5]
-
Enhancement of T-Cell Activity: Preclinical evidence suggests that this compound enhances antigen-dependent T-cell responses.[4][6] This is thought to occur through increased T-cell receptor (TCR) signaling upon reduction of fucose on TCR-associated glycoproteins. The presence of fucose on these receptors can sterically hinder optimal receptor clustering and signaling.
-
Modulation of Dendritic Cell (DC) Maturation: this compound has been shown to promote the maturation of dendritic cells in preclinical models.[4] Mature DCs are more potent in antigen presentation and T-cell activation, leading to a more robust anti-tumor immune response.
-
Reduction of T-Regulatory Cells: In cultured T cells, this compound has been observed to reduce the population of T-regulatory cells, which are known to suppress anti-tumor immunity.[4]
-
Augmentation of Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): A key mechanism of action for many therapeutic antibodies is ADCC, primarily mediated by Natural Killer (NK) cells through their FcγRIIIa receptor. The absence of fucose on the Fc region of IgG1 antibodies dramatically increases their binding affinity to FcγRIIIa, leading to enhanced ADCC.[7][8] By systemically reducing fucosylation, this compound can lead to the production of afucosylated endogenous or co-administered therapeutic antibodies, thereby potentiating their anti-cancer efficacy.
Data Presentation: Preclinical and Clinical Efficacy of this compound
Disclaimer: Detailed quantitative preclinical data for this compound is not extensively available in the public domain. The following tables summarize the available information.
Preclinical In Vivo Anti-Tumor Activity of this compound
| Cancer Model | Animal Model | Key Findings | Reference |
| Colon Carcinoma (LS174T) | Nude Mice | Significant delay in tumor growth. | [5] |
| Colon Carcinoma (LS174T) | SCID Mice (lacking T and B cells) | No significant effect on tumor growth. | [5] |
| Syngeneic Mouse Models | Immunocompetent Mice | Antitumor effect is dependent on T-cell activity. | [5] |
| Lymphoma Vaccine Model | Syngeneic Mouse Model | Enhanced the protective effect of the vaccine. | [1][6] |
| Renal, Hepatocellular, Colon, Breast Carcinoma | Xenograft and Syngeneic Models | Delayed tumor growth across a broad range of cancers. | [4] |
Phase I Clinical Trial of this compound in Advanced Solid Tumors (NCT02952989)
| Parameter | Value | Details | Reference |
| Number of Patients | 46 | Patients with advanced solid tumors. | [2] |
| Dose Escalation (Monotherapy) | 1-15 g once daily (QD) and 2-5 g twice daily (b.i.d.) | To determine the Maximum Tolerated Dose (MTD). | [4] |
| Maximum Tolerated Dose (MTD) | 10 g daily | [4] | |
| Objective Response Rate (ORR) | 4% | One complete response (CR) in a patient with head and neck squamous cell carcinoma. | [2] |
| Disease Control Rate (DCR) | 39% | Includes stable disease (SD). | [2] |
| Clinical Benefit Rate | 18% | [2] | |
| Key Adverse Events | Diarrhea, fatigue, nausea (Grades 1-2), Thromboembolic events (Grades 2-5) | The study was terminated due to the occurrence of thromboembolic events. | [2] |
Experimental Protocols for Target Validation
Disclaimer: Specific, detailed protocols for the validation of this compound's target are not publicly available. The following are representative protocols for key validation experiments.
CRISPR-Cas9 Mediated Knockout of Fucosyltransferases
This protocol outlines a general workflow for a pooled CRISPR-Cas9 screen to identify FUTs essential for a cancer-related phenotype that is modulated by this compound.
-
sgRNA Library Design and Preparation:
-
Design a pooled sgRNA library targeting all known human fucosyltransferase genes. Include multiple sgRNAs per gene for redundancy.
-
Include non-targeting control sgRNAs.
-
Synthesize and clone the sgRNA library into a lentiviral vector co-expressing Cas9.
-
-
Lentivirus Production:
-
Transfect HEK293T cells with the lentiviral sgRNA library plasmids and packaging plasmids.
-
Harvest the lentiviral particles from the supernatant after 48-72 hours.
-
Titer the virus to determine the optimal multiplicity of infection (MOI).
-
-
Transduction of Cancer Cells:
-
Transduce the target cancer cell line with the lentiviral library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA.
-
Select for transduced cells using an appropriate antibiotic resistance marker.
-
-
Phenotypic Screen:
-
Culture the transduced cell population under conditions relevant to the phenotype of interest (e.g., in the presence of a sub-lethal dose of a chemotherapeutic agent to screen for sensitizers, or in a migration assay).
-
Collect cell populations at an initial time point (T0) and after a period of selection.
-
-
Genomic DNA Extraction and Sequencing:
-
Extract genomic DNA from the cell populations at T0 and the final time point.
-
Amplify the integrated sgRNA sequences using PCR.
-
Perform high-throughput sequencing to determine the relative abundance of each sgRNA in the different populations.
-
-
Data Analysis:
-
Analyze the sequencing data to identify sgRNAs that are enriched or depleted in the selected population compared to the control.
-
Genes targeted by the significantly enriched or depleted sgRNAs are considered candidate hits.
-
RNAi-Mediated Knockdown of Fucosyltransferases
This protocol describes a method for validating the role of specific FUTs using RNA interference.
-
siRNA Design and Synthesis:
-
Design and synthesize at least two independent siRNAs targeting the mRNA of the fucosyltransferase of interest.
-
Include a non-targeting control siRNA.
-
-
Transfection of Cancer Cells:
-
Plate cancer cells in multi-well plates.
-
Transfect the cells with the siRNAs using a suitable lipid-based transfection reagent.
-
-
Validation of Knockdown:
-
After 48-72 hours, harvest the cells.
-
Assess the knockdown efficiency at the mRNA level using qRT-PCR and at the protein level using Western blotting.
-
-
Phenotypic Assay:
-
Perform a functional assay to assess the effect of the knockdown on the phenotype of interest (e.g., cell proliferation, migration, or sensitivity to another drug).
-
-
Data Analysis:
-
Compare the results from the cells treated with the target-specific siRNAs to the non-targeting control. A significant change in the phenotype upon knockdown of the fucosyltransferase validates its role in that process.
-
Visualization of Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: this compound inhibits fucosylation by converting to GDP-2FF.
Experimental Workflow for CRISPR-Cas9 Screen
Caption: Workflow for identifying key FUTs via CRISPR screening.
This compound's Impact on Anti-Tumor Immunity
References
- 1. researchgate.net [researchgate.net]
- 2. First‐In‐Human, First‐In‐Class, Phase I Trial of the Fucosylation Inhibitor SGN‐2FF in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Altered Cell Adhesion and Glycosylation Promote Cancer Immune Suppression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scholars@Duke publication: Abstract 5551: this compound: A small-molecule inhibitor of fucosylation modulates immune cell activity in preclinical models and demonstrates pharmacodynamic activity in early phase 1 analysis [scholars.duke.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Afucosylated antibodies increase activation of FcγRIIIa-dependent signaling components to intensify processes promoting ADCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Role of Fc Core Fucosylation in the Effector Function of IgG1 Antibodies [frontiersin.org]
Fucosylation Inhibitors in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fucosylation, the enzymatic addition of a fucose sugar to glycans, is a critical post-translational modification that is frequently altered in cancer. This dysregulation impacts a multitude of cellular processes including signal transduction, cell adhesion, and immune recognition, ultimately contributing to tumor progression, metastasis, and therapeutic resistance. Consequently, the enzymes responsible for fucosylation, primarily fucosyltransferases (FUTs), have emerged as compelling therapeutic targets in oncology. This technical guide provides an in-depth review of fucosylation inhibitors, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing their impact on crucial cancer-related signaling pathways.
Introduction to Fucosylation in Cancer
Fucosylation is mediated by a family of fucosyltransferases that catalyze the transfer of fucose from a donor substrate, GDP-fucose, to acceptor molecules on the cell surface and secreted proteins.[1] In cancer, aberrant fucosylation, often an increase in specific fucosylated structures like sialyl Lewis antigens, is associated with poor prognosis.[2] These altered glycans can modulate the function of key receptors involved in cancer signaling, such as the Epidermal Growth Factor Receptor (EGFR) and Transforming Growth Factor-beta (TGF-β) receptor, and cell adhesion molecules like E-cadherin.[3][4][5] The inhibition of fucosylation, therefore, presents a promising strategy to disrupt these cancer-promoting pathways.
Key Fucosylation Inhibitors in Oncology
Several small molecule inhibitors targeting different stages of the fucosylation process have been developed and investigated. These can be broadly categorized into inhibitors of the de novo GDP-fucose synthesis pathway and direct inhibitors of fucosyltransferases.
Table 1: Quantitative Data for Selected Fucosylation Inhibitors
| Inhibitor | Target(s) | Cancer Type/Cell Line | IC50/EC50 | Efficacy Highlights | Reference(s) |
| 2-Fluorofucose (2-FF, SGN-2FF) | GDP-fucose synthesis, FUTs | Invasive Ductal Carcinoma (IDC), Hepatocellular Carcinoma (HCC), various solid tumors | IDC: Not specified for proliferation, but reduces adhesion. HCC: Inhibits proliferation. THP-1: EC50 ~30 µM. | Reduces sLeX/A expression, cell adhesion, migration, and proliferation in IDC.[2] Inhibits core fucosylation, proliferation, and migration in HCC.[3] Showed preliminary antitumor activity in a Phase I trial but was terminated due to thromboembolic events.[6] | [2][3][6][7] |
| 6,6-difluoro-L-fucose | Fucosylation | HCT116 (colorectal cancer) | 43 µM | More potent than 2-FF in inhibiting proliferation of HCT116 cells. | [8] |
| 6,6,6-trifluoro-L-fucose | Fucosylation | HCT116 (colorectal cancer) | 58 µM | Showed significant inhibitory activity against HCT116 cell proliferation. | [8] |
| Carbafucose (8β) | Fucosylation (metabolic inhibitor) | CHO K1 | IC50 = 17 µM ± 8 | Potent metabolic inhibitor of fucosylation that is not incorporated into glycans. Enables production of afucosylated antibodies. | [9][10] |
| A2FF1P | Fucosylation | THP-1, HeLa, H1299 | THP-1: EC50 ~6 µM; HeLa: EC50 ~50 µM; H1299: EC50 ~27 µM | More potent than 2-FF in inhibiting cellular fucosylation. | [7] |
| B2FF1P | Fucosylation | THP-1, HeLa, H1299 | THP-1: EC50 ~7 µM; HeLa: EC50 ~48 µM; H1299: EC50 ~37 µM | Shows higher potency than 2-FF in inhibiting cellular fucosylation. | [7] |
Signaling Pathways Modulated by Fucosylation
Fucosylation Biosynthesis Pathway
The synthesis of GDP-fucose, the universal donor for fucosylation reactions, occurs through two main pathways: the de novo pathway and the salvage pathway. Fucosylation inhibitors can target enzymes in these pathways to deplete the cellular pool of GDP-fucose.
EGFR Signaling Pathway
Core fucosylation of EGFR, catalyzed by FUT8, is known to enhance receptor dimerization and subsequent activation of downstream signaling pathways like MAPK, promoting cell proliferation and survival.[11][12]
TGF-β Signaling Pathway
Fucosylation of the TGF-β receptor has been shown to be crucial for transducing the signal for epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[4]
E-cadherin and Cell Adhesion
Core fucosylation of E-cadherin can weaken cell-cell adhesion, potentially promoting cancer cell dissociation and metastasis.[5][13]
Experimental Protocols
Assessment of Cellular Fucosylation using AAL Lectin and Flow Cytometry
This protocol describes a general method to quantify cell surface fucosylation.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
FITC-conjugated Aleuria Aurantia Lectin (AAL)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Harvest cells and wash twice with cold PBS.
-
Resuspend cells in PBS containing 1% BSA (staining buffer) at a concentration of 1x10^6 cells/mL.
-
Add FITC-conjugated AAL to the cell suspension at a predetermined optimal concentration.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with cold staining buffer to remove unbound lectin.
-
Resuspend the cells in staining buffer and add a viability dye (e.g., PI) just before analysis.
-
Analyze the cells using a flow cytometer, gating on the live cell population.
-
Quantify the mean fluorescence intensity (MFI) of the FITC signal to determine the level of cell surface fucosylation.
WST-1 Cell Proliferation Assay
This colorimetric assay measures cell proliferation based on the metabolic activity of viable cells.[1][14][15][16]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Fucosylation inhibitor of interest
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of the fucosylation inhibitor. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used to subtract background.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control.
Colony Formation Assay
This assay assesses the long-term survival and proliferative capacity of single cells following treatment.[2]
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
Fucosylation inhibitor of interest
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
-
PBS
Procedure:
-
Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates.
-
Allow cells to attach and then treat with the fucosylation inhibitor at various concentrations.
-
Incubate the plates for 1-3 weeks, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the inhibitor.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 10-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
Conclusion and Future Directions
The field of fucosylation inhibitors in oncology is rapidly evolving, with promising preclinical data demonstrating their potential to modulate key cancer-related pathways and inhibit tumor growth. While early clinical development has faced challenges, the insights gained are paving the way for the development of next-generation inhibitors with improved safety and efficacy profiles. Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to fucosylation-targeted therapies and exploring combination strategies with immunotherapy and other targeted agents. This technical guide provides a solid foundation for researchers and drug developers to navigate this exciting and promising area of cancer therapy.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. The Diverse Contributions of Fucose Linkages in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fucosylated TGF-β receptors transduces a signal for epithelial-mesenchymal transition in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The expression of core fucosylated E-cadherin in cancer cells and lung cancer patients: prognostic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First‐In‐Human, First‐In‐Class, Phase I Trial of the Fucosylation Inhibitor SGN‐2FF in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Fucosylation Inhibitors Based on Fluorinated Fucose‐1‐phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N‐Glycan fucosylation of epidermal growth factor receptor modulates receptor activity and sensitivity to epidermal growth factor receptor tyrosine kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Function of Fucosylation in Progression of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. materialneutral.info [materialneutral.info]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Sgn-2FF In Vivo Mouse Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sgn-2FF is an orally bioavailable small-molecule inhibitor of fucosylation, a key glycosylation process implicated in cancer progression and immune evasion.[1][2][3] By mimicking fucose, this compound is converted into GDP-2FF, which disrupts the formation of the fucosylation substrate GDP-fucose and directly inhibits fucosyltransferases.[2][4] This inhibition leads to the production of afucosylated glycoproteins, which can enhance anti-tumor immune responses.[2][4] Preclinical studies in various mouse models have demonstrated the anti-tumor activity of this compound, suggesting its potential as a therapeutic agent.[1][2][3][5] These application notes provide a detailed overview of the mechanism of action of this compound and protocols for its evaluation in in vivo mouse models.
Mechanism of Action: Inhibition of Fucosylation
This compound exerts its anti-tumor effects by inhibiting protein fucosylation. Fucosylated glycoproteins on the surface of cancer cells play a crucial role in cell adhesion, signaling, and interaction with the immune system. Increased fucosylation is often associated with tumor progression and metastasis.[2][5]
The mechanism of action of this compound involves two key steps:
-
Depletion of GDP-fucose: this compound acts as a competitive substrate for the enzymes involved in the synthesis of GDP-fucose, the universal fucose donor for fucosyltransferases. This leads to a reduction in the cellular pool of GDP-fucose.[2][4]
-
Direct Inhibition of Fucosyltransferases: The metabolic product of this compound, GDP-2FF, can directly inhibit fucosyltransferases, the enzymes that transfer fucose to glycoproteins.[2][4]
The resulting decrease in fucosylation of key proteins, such as antibodies and cell surface receptors on immune and tumor cells, is believed to mediate the anti-tumor activity of this compound. One of the key consequences of inhibiting fucosylation is the enhancement of antibody-dependent cell-mediated cytotoxicity (ADCC).[4] Afucosylated antibodies exhibit a higher affinity for FcγRIIIa on natural killer (NK) cells, leading to a more potent anti-tumor immune response.
Signaling Pathway
Caption: this compound inhibits fucosylation, leading to enhanced ADCC and reduced tumor progression.
Experimental Protocols
The following protocols are generalized based on standard practices for in vivo mouse studies with orally administered small molecules. Researchers should optimize these protocols based on their specific experimental goals, cell lines, and mouse strains.
Protocol 1: Syngeneic Mouse Model for Efficacy Studies
This protocol is suitable for evaluating the efficacy of this compound in an immunocompetent setting, where the interaction with the host immune system is critical.
Materials:
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)
-
Immunocompetent mice (e.g., C57BL/6, BALB/c, matched to the cell line)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Cell culture medium and reagents
-
Sterile PBS
-
Syringes and needles for injection and oral gavage
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the chosen syngeneic tumor cell line according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability before implantation.
-
Tumor Implantation:
-
Harvest and wash the cells with sterile PBS.
-
Resuspend the cells in sterile PBS or serum-free medium at the desired concentration (e.g., 1 x 10^7 cells/mL).
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Prepare a fresh formulation of this compound in the vehicle at the desired concentration.
-
Administer this compound or vehicle control orally (e.g., via oral gavage) at the determined dose and schedule (e.g., daily).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size or show signs of ulceration), euthanize the mice.
-
Excise the tumors and record their final weight.
-
Tissues such as the tumor, spleen, and lymph nodes can be collected for further analysis (e.g., immunophenotyping by flow cytometry).
-
Protocol 2: Xenograft Mouse Model for Efficacy Studies
This protocol is suitable for evaluating the direct anti-tumor effects of this compound on human cancer cells in an immunodeficient setting.
Materials:
-
Human tumor cell line (e.g., LS174T colorectal adenocarcinoma)
-
Immunodeficient mice (e.g., Nude, SCID, or NSG)
-
This compound
-
Vehicle for oral administration
-
Cell culture medium and reagents
-
Matrigel (optional, to improve tumor take rate)
-
Sterile PBS
-
Syringes and needles
-
Calipers
Procedure:
-
Cell Culture: Culture the human tumor cell line as described in Protocol 1.
-
Tumor Implantation:
-
Harvest and wash the cells.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of each immunodeficient mouse.
-
-
Tumor Growth Monitoring and Randomization: Follow the same procedure as in Protocol 1.
-
This compound Administration: Administer this compound or vehicle as described in Protocol 1.
-
Efficacy Assessment: Monitor tumor growth and body weight as in Protocol 1. At the end of the study, collect tumors for analysis.
Experimental Workflow
Caption: A general workflow for in vivo mouse model studies of this compound.
Data Presentation
While specific quantitative data from preclinical studies of this compound are not extensively available in the public domain, the following tables provide a template for summarizing typical endpoints in such studies.
Table 1: Tumor Growth Inhibition in Syngeneic Mouse Model
| Treatment Group | Number of Mice (n) | Mean Tumor Volume at Day X (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Tumor Weight at Endpoint (g) ± SEM |
| Vehicle Control | 10 | [Insert Data] | - | [Insert Data] |
| This compound (X mg/kg) | 10 | [Insert Data] | [Calculate] | [Insert Data] |
| This compound (Y mg/kg) | 10 | [Insert Data] | [Calculate] | [Insert Data] |
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes
| Treatment Group | % CD8+ T cells of CD45+ cells ± SEM | % NK cells of CD45+ cells ± SEM | % Regulatory T cells (Tregs) of CD4+ T cells ± SEM |
| Vehicle Control | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound (X mg/kg) | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: Pharmacodynamic Biomarkers
| Treatment Group | IgG Fucosylation Level (%) | Cell Surface Fucosylation on Granulocytes (MFI) | Absolute Neutrophil Count (x10⁹/L) |
| Baseline | [Insert Data] | [Insert Data] | [Insert Data] |
| Vehicle Control (Day X) | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound (X mg/kg) (Day X) | [Insert Data] | [Insert Data] | [Insert Data] |
Note: The data in these tables are for illustrative purposes. Actual results will vary depending on the experimental conditions.
Conclusion
This compound is a promising small molecule inhibitor of fucosylation with demonstrated preclinical anti-tumor activity. The protocols and information provided here serve as a guide for researchers to design and execute in vivo studies to further evaluate the therapeutic potential of this compound. It is important to note that specific details regarding the optimal oral formulation, dosing regimen, and choice of animal model should be empirically determined for each specific cancer type and research question.
References
- 1. Scholars@Duke publication: Abstract 5551: this compound: A small-molecule inhibitor of fucosylation modulates immune cell activity in preclinical models and demonstrates pharmacodynamic activity in early phase 1 analysis [scholars.duke.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Sgn-2FF in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sgn-2FF, also known as 2-Fluorofucose (2FF), is a potent and orally active small molecule inhibitor of fucosylation.[1] Fucosylation, the process of adding fucose sugar moieties to proteins and lipids, is a critical post-translational modification involved in various cellular processes, including cell signaling, adhesion, and immune responses.[2][3] Aberrant fucosylation is a hallmark of several cancers and is associated with tumor progression and metastasis.[2] this compound exerts its inhibitory effect by mimicking L-fucose, leading to the formation of GDP-2-fluoro-fucose (GDP-2FF), which in turn inhibits fucosyltransferases and depletes the cellular pool of the fucose donor, GDP-fucose.[4] This results in the production of afucosylated glycoproteins, which can modulate downstream signaling pathways and enhance immune-mediated antitumor responses.[4][5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on fucosylation, cell signaling, and viability.
Mechanism of Action
This compound is a cell-permeable compound that acts as a competitive inhibitor of fucosylation. Upon entering the cell, it is metabolized through the salvage pathway to GDP-2FF. This analog then interferes with the fucosylation process in two primary ways: by directly inhibiting fucosyltransferase enzymes and by causing a feedback inhibition of the de novo pathway for GDP-fucose synthesis.[2] The resulting decrease in cellular fucosylation affects a wide range of glycoproteins, including growth factor receptors like the Epidermal Growth Factor Receptor (EGFR), leading to the modulation of downstream signaling cascades such as the PI3K/AKT and MEK/ERK pathways.[2]
Data Presentation
Table 1: Recommended Concentration Ranges of this compound for in vitro Studies
| Cell Line | Cancer Type | Effective Concentration Range | Observation | Reference |
| HepG2 | Liver Cancer | 10 µM - 100 µM | Inhibition of fucosylation, proliferation, and migration.[2] | --INVALID-LINK-- |
| HCT116 | Colorectal Carcinoma | 10 µM - 100 µM | Inhibition of cell viability.[5] | --INVALID-LINK-- |
| MDA-MB-231 | Breast Adenocarcinoma | ~100 µM | Inhibition of cell viability.[5] | --INVALID-LINK-- |
| PANC-1 | Pancreatic Carcinoma | ~100 µM | Inhibition of cell viability.[5] | --INVALID-LINK-- |
| HeLa | Cervical Adenocarcinoma | ~100 µM | Inhibition of cell viability.[5] | --INVALID-LINK-- |
Note: The optimal concentration of this compound may vary depending on the cell line and experimental conditions. A dose-response experiment is recommended to determine the optimal concentration for your specific model.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. For cell culture experiments, it is recommended to prepare a stock solution in a suitable solvent such as DMSO or water. If using water, the solution should be filter-sterilized using a 0.22 µm filter before use.[1]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM in DMSO) to minimize the volume of solvent added to the cell culture medium.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 1: Assessment of Fucosylation Inhibition by Lectin Blotting
This protocol is used to determine the effect of this compound on total cellular fucosylation.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) for the desired duration (e.g., 72 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Lectin Staining:
-
Block the membrane with 3% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with biotinylated Aleuria aurantia (B1595364) lectin (AAL), which specifically recognizes fucose residues, at a concentration of 1-5 µg/mL in the blocking solution overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with streptavidin-HRP conjugate for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
As a loading control, the same membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
Protocol 2: Analysis of Cell Surface Fucosylation by Flow Cytometry
This protocol allows for the quantification of fucosylation levels on the cell surface.
-
Cell Seeding and Treatment:
-
Culture and treat cells with this compound as described in Protocol 1.
-
-
Cell Harvesting:
-
Gently detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Wash the cells twice with ice-cold PBS containing 1% BSA.
-
-
Lectin Staining:
-
Resuspend the cells in PBS with 1% BSA at a concentration of 1 x 10^6 cells/mL.
-
Incubate the cells with a fluorescently-conjugated AAL lectin (e.g., FITC-AAL) at a concentration of 5-10 µg/mL for 30-60 minutes on ice in the dark.
-
Include an unstained control and an isotype control if using an antibody-based detection method.
-
-
Washing:
-
Wash the cells twice with ice-cold PBS with 1% BSA to remove unbound lectin.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 300-500 µL of PBS with 1% BSA.
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the IC50 value.
-
Protocol 4: Analysis of Downstream Signaling Pathways
This protocol is for investigating the impact of this compound on key signaling molecules.
-
Cell Treatment and Lysis:
-
Follow the steps for cell seeding, treatment, and lysis as described in Protocol 1.
-
-
Western Blotting:
-
Perform protein quantification, SDS-PAGE, and protein transfer as outlined in Protocol 1.
-
Block the membrane with 5% non-fat milk or 3% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of fucosylation by 2-fluorofucose suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qeios.com [qeios.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preclinical Dosage and Administration of SGN-2FF
Introduction
SGN-2FF (2-Fluorofucose) is an orally bioavailable small-molecule inhibitor of fucosylation.[1][2][3] It functions by depleting the substrate GDP-fucose and through direct inhibition of fucosyltransferases, which results in the production of afucosylated glycoproteins, such as antibodies.[3][4] Preclinical studies have demonstrated that this compound possesses antitumor activity in various mouse models, including those for renal, hepatocellular, colon, and breast carcinoma, where it has been shown to delay tumor growth.[2][4] The mechanism of action is believed to be multifactorial, involving direct and indirect effects on tumor cells, immune cells, and the tumor microenvironment.[1][2] Specifically, this compound has been shown to enhance T-cell dependent immune responses.[1][4]
These application notes provide a summary of the available preclinical data on this compound and detailed protocols for its use in preclinical research settings.
Mechanism of Action Pathway
This compound inhibits the fucosylation of glycoproteins on the surface of both tumor and immune cells. This leads to enhanced immune cell activity and antitumor effects.
Caption: Mechanism of action for the fucosylation inhibitor this compound.
Data Summary: Preclinical Efficacy
Preclinical studies have consistently shown that this compound delays tumor growth across a range of syngeneic and xenograft mouse models.[2][4] The antitumor activity appears to be dependent on a functional immune system, particularly T cells and potentially B cells.[1]
| Model Type | Cell Line | Mouse Strain | Observed Effect | Immune Dependency |
| Xenograft | LS174T (Colon Carcinoma) | Nude | Tumor growth delay | Dependent on B cells |
| Xenograft | LS174T (Colon Carcinoma) | SCID | No effect | N/A (Lacks B and T cells) |
| Syngeneic | Various | Immunocompetent | Substantial tumor growth delay | Dependent on CD4/CD8 T cells |
| Syngeneic | Lymphoma Model | Immunocompetent | Enhanced protective effect of a vaccine | Dependent on CD4/CD8 T cells[4] |
Experimental Protocols
The following are representative protocols for evaluating this compound in a preclinical setting based on published methodologies.
This protocol describes a typical workflow for assessing the antitumor activity of this compound.
Caption: Workflow for an in vivo efficacy study of this compound.
A. Materials:
-
This compound compound[3]
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Syngeneic tumor cells (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma)
-
Immunocompetent mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)
-
Calipers for tumor measurement
-
Oral gavage needles
B. Procedure:
-
Cell Culture: Culture tumor cells according to standard protocols to ensure they are in the logarithmic growth phase and have high viability (>95%).
-
Tumor Implantation: Subcutaneously implant 1x10⁶ tumor cells in the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish. Begin measuring tumor volume with calipers once palpable (typically 5-7 days post-implantation).
-
Randomization: When average tumor volume reaches approximately 100 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Drug Preparation & Administration:
-
Prepare a fresh suspension of this compound in the vehicle solution daily.
-
Administer this compound or vehicle control orally via gavage. The exact dose and schedule should be determined by preliminary tolerability studies. A typical starting point could be daily administration.
-
-
Efficacy Monitoring:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Record mouse body weight twice weekly as a measure of general toxicity.
-
Observe mice daily for any clinical signs of distress.
-
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint (e.g., 1500 mm³) or for a set duration.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) and compare survival curves between groups.
This protocol is designed to confirm the mechanism of action of this compound in vivo.
A. Objective: To measure the inhibition of fucosylation on relevant cell populations (e.g., immune cells) and proteins (e.g., IgG) following this compound administration.[1]
B. Materials:
-
Blood collection tubes (e.g., EDTA-coated)
-
Flow cytometer
-
Lectin or antibodies specific for fucosylated glycans
-
ELISA kits for IgG analysis
C. Procedure:
-
Sample Collection: Collect blood samples from treated and control mice at various time points (e.g., pre-dose, and 24, 48, 96 hours post-treatment).
-
Immune Cell Fucosylation:
-
Isolate peripheral blood mononuclear cells (PBMCs).
-
Stain cells with fluorescently-labeled antibodies to identify specific immune cell populations (e.g., T cells, B cells).
-
Co-stain with a lectin that binds to fucose (e.g., Lens culinaris agglutinin, LCA) or an antibody that recognizes fucosylated epitopes.
-
Analyze via flow cytometry to quantify the reduction in cell surface fucosylation.
-
-
IgG Fucosylation:
Dosage and Administration Considerations
The preclinical data indicates that this compound is orally bioavailable and active.[1][2] The choice of dose and schedule is critical for balancing efficacy with potential toxicity.
Caption: Logical relationship between this compound dose, efficacy, and toxicity.
-
Route of Administration: Oral gavage is the standard route for preclinical studies, reflecting its intended clinical use.[1][4]
-
Formulation: this compound should be prepared as a suspension in a suitable vehicle immediately before use.[3]
-
Dose-Response: Dose-escalation studies are necessary to identify a therapeutic window. While specific preclinical doses are not detailed in the abstracts, the clinical trial explored doses from 1g to 15g daily, suggesting a wide range may be tested preclinically to establish a dose-response relationship for both efficacy and toxicity.[5]
-
Toxicity: In the Phase I clinical trial, thromboembolic events were a significant safety concern that led to study termination.[2][5] Preclinical toxicology studies should therefore include careful monitoring of coagulation parameters and histopathological examination for signs of thrombosis, in addition to standard measures like body weight and clinical observations.
Conclusion
This compound is a fucosylation inhibitor with demonstrated preclinical antitumor activity that is dependent on the immune system. The protocols and data presented here provide a framework for conducting further preclinical evaluation. Key considerations for study design include the use of immunocompetent mouse models, robust pharmacodynamic assays to confirm target engagement, and careful monitoring for potential toxicities.
References
- 1. Scholars@Duke publication: Abstract 5551: this compound: A small-molecule inhibitor of fucosylation modulates immune cell activity in preclinical models and demonstrates pharmacodynamic activity in early phase 1 analysis [scholars.duke.edu]
- 2. First‐In‐Human, First‐In‐Class, Phase I Trial of the Fucosylation Inhibitor SGN‐2FF in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. providence.elsevierpure.com [providence.elsevierpure.com]
Sgn-2FF solubility and preparation for in vitro assays
Application Notes and Protocols: Sgn-2FF
Audience: Researchers, scientists, and drug development professionals.
Product Information
| Parameter | Details |
| Product Name | This compound |
| Synonyms | 2-Fluorofucose, 2-FF[1][2] |
| CAS Number | 2089647-47-0[3] |
| Chemical Formula | C₆H₁₁FO₄[3] |
| Molecular Weight | 166.15 g/mol [3] |
| Appearance | White to off-white solid[3] |
Mechanism of Action
This compound is a potent and orally bioavailable small-molecule inhibitor of protein fucosylation.[1][3][4] Fucosylation is a critical post-translational modification of glycoproteins that plays a key role in protein function, receptor binding, cell signaling, and cellular adhesion.[1][4] Aberrant fucosylation is considered a hallmark of cancer, contributing to tumor proliferation, invasion, and metastasis.[5]
Upon administration, this compound, a fluorinated analog of fucose, is metabolized within the cell to guanosine (B1672433) diphosphate (B83284) 2-fluorofucose (GDP-2FF). This molecule mimics the natural substrate, GDP-fucose.[1][4] this compound exerts its inhibitory effect through a dual mechanism:
-
It depletes the intracellular pool of the fucosylation substrate, GDP-fucose.[3]
-
The resulting GDP-2FF directly inhibits fucosyltransferases, the enzymes responsible for attaching fucose to glycoproteins.[1][4]
This inhibition leads to the production of afucosylated (fucose-deficient) glycoproteins.[3] A significant consequence of this in an immunological context is the generation of afucosylated antibodies, which exhibit enhanced antibody-dependent cell-mediated cytotoxicity (ADCC), a potent anti-tumor immune response.[1][4] Preclinical studies have shown that the antitumor activity of this compound is dependent on both T cells and B cells.[6][7]
References
- 1. qeios.com [qeios.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. First‐In‐Human, First‐In‐Class, Phase I Trial of the Fucosylation Inhibitor SGN‐2FF in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Scholars@Duke publication: Abstract 5551: this compound: A small-molecule inhibitor of fucosylation modulates immune cell activity in preclinical models and demonstrates pharmacodynamic activity in early phase 1 analysis [scholars.duke.edu]
Application Notes and Protocols: Flow Cytometry Analysis of Fucosylation After Sgn-2FF Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the enzymatic addition of fucose to N- and O-linked glycans and lipids, is a critical post-translational modification involved in a myriad of cellular processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is increasingly recognized as a hallmark of various diseases, notably cancer, where it contributes to tumor progression and metastasis. Sgn-2FF, a novel small molecule inhibitor, offers a potent tool for investigating the roles of fucosylation. It acts by depleting the substrate GDP-fucose and directly inhibiting fucosyltransferases, leading to the production of afucosylated glycoproteins.[1][2][3] This application note provides a detailed protocol for the analysis of cell surface fucosylation by flow cytometry following treatment with this compound, enabling researchers to quantify the inhibitory effects of this compound and explore its downstream biological consequences.
Principle of the Assay
This protocol utilizes fluorescently-labeled lectins to detect and quantify fucose residues on the surface of cells. Lectins are proteins that bind specifically to carbohydrate structures. Aleuria Aurantia Lectin (AAL) and Lens Culinaris Agglutinin (LCA) are two commonly used lectins for detecting fucosylation. AAL exhibits broad specificity, recognizing fucose in various linkages (α-1,2, α-1,3/4, and α-1,6), while LCA preferentially binds to core fucose (α-1,6 fucose) on N-glycans.[4][5]
Cells are first treated with this compound to inhibit fucosylation. Subsequently, the cells are stained with a biotinylated fucose-specific lectin (e.g., AAL or LCA). The bound lectin is then detected using a streptavidin molecule conjugated to a fluorophore (e.g., FITC, PE, or Alexa Fluor dyes). The fluorescence intensity of the cells is then measured using a flow cytometer, providing a quantitative assessment of the level of cell surface fucosylation. A reduction in fluorescence intensity in this compound-treated cells compared to control cells indicates successful inhibition of fucosylation.
Signaling Pathways and Experimental Workflow
Fucosylation plays a crucial role in modulating key signaling pathways implicated in cancer and other diseases. For instance, core fucosylation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and integrins is essential for their proper function. Inhibition of fucosylation by this compound has been shown to suppress downstream signaling cascades, including the phosphorylation of EGFR, AKT, ERK, and FAK.[6] Additionally, O-fucosylation is a key regulator of the Notch signaling pathway, which is critical for cell fate decisions.[7][8]
References
- 1. Inhibition of fucosylation by 2-fluorofucose suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. qeios.com [qeios.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein O-Fucosylation: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]
Application Notes and Protocols for SGN-2FF in Glycoprotein Function Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of SGN-2FF, a potent inhibitor of fucosylation, and detailed protocols for its use in studying glycoprotein (B1211001) function. This compound offers a powerful tool to investigate the role of fucosylation in various biological processes, including cancer progression and immune regulation.
Introduction to this compound
This compound (2-Fluorofucose) is an orally bioavailable small-molecule inhibitor of fucosylation.[1][2] Its mechanism of action involves mimicking the natural fucose sugar. Inside the cell, this compound is converted to GDP-2-fluorofucose (GDP-2FF), which acts as a fraudulent substrate for fucosyltransferases. This process depletes the natural substrate, GDP-fucose, and directly inhibits the activity of fucosyltransferase enzymes.[1][3] The ultimate effect is the production of afucosylated glycoproteins, which can have profound effects on their function.
The inhibition of fucosylation by this compound has been shown to have significant anti-tumor activity through multiple mechanisms. These include direct effects on tumor cells and indirect effects on the tumor microenvironment and immune cells.[4][5][6] A key consequence of reduced fucosylation on antibodies is the enhancement of Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), a critical mechanism for many therapeutic antibodies.[1][4] Additionally, this compound has been demonstrated to activate human T cells in an antigen-dependent manner.[2][6]
A Phase I clinical trial in patients with advanced solid tumors demonstrated that this compound could effectively reduce the fucosylation of immunoglobulin G (IgG) and showed preliminary anti-tumor activity.[4] However, the trial was terminated due to the occurrence of thromboembolic events.[4] Despite this setback in its clinical development as a monotherapy, this compound remains a valuable research tool for elucidating the roles of fucosylation in health and disease.
Key Applications
-
Studying the role of fucosylation in cancer biology: Investigate the impact of fucosylation on tumor cell proliferation, migration, and invasion.
-
Enhancing Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Produce afucosylated antibodies with enhanced effector function.
-
Investigating immune cell function: Modulate the fucosylation of immune cell surface glycoproteins to study their role in immune responses, such as T-cell activation.
-
Elucidating signaling pathways: Determine how changes in glycoprotein fucosylation affect cellular signaling cascades.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies involving this compound and similar fucosylation inhibitors.
Table 1: In Vitro Inhibition of Fucosylation
| Cell Line | Inhibitor Concentration | Reduction in Fucosylation | Reference |
| CHO Cells | 20 µM 2-fluoro peracetylated fucose (2FF) | 78.1% | [7] |
| HepG2 Cells | 100 µM 2FF | Dramatic inhibition of core fucosylation | [8] |
Table 2: Pharmacodynamic Effects of this compound in Humans (Phase I Clinical Trial)
| Parameter | This compound Dose | Change from Baseline | Subjects | Reference |
| IgG Fucosylation | Daily Dosing | Significantly decreased | 7 of 7 | [5] |
| Cell Surface Fucosylation on Granulocytes | Daily Dosing | Significantly reduced | 6 of 7 | [5] |
| Absolute Neutrophil Count | Daily Dosing | Significantly increased | 6 of 7 | [5] |
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of this compound.
Protocol 1: In Vitro Inhibition of Glycoprotein Fucosylation in Cell Culture
This protocol describes how to treat cultured cells with this compound to inhibit protein fucosylation.
Materials:
-
This compound (MedChemExpress, HY-107366, or other suppliers)
-
Cell culture medium appropriate for the cell line of interest
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Cell line of interest (e.g., HepG2, CHO)
-
6-well plates or other appropriate culture vessels
Procedure:
-
Cell Seeding: Seed the cells of interest in 6-well plates at a density that will allow for several days of growth without reaching confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).[2] The stock solution can be filter-sterilized using a 0.22 µm filter.
-
Treatment: The day after seeding, replace the culture medium with fresh medium containing the desired concentration of this compound. A typical starting concentration is 100 µM.[9] Include a vehicle-treated control (medium with the same amount of solvent used for the this compound stock solution).
-
Incubation: Incubate the cells for 3-4 days to allow for the turnover of existing fucosylated proteins and the synthesis of new, afucosylated proteins.[9]
-
Harvesting: After the incubation period, harvest the cells for downstream analysis. For analysis of cell lysates, wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer. For analysis of secreted proteins, collect the conditioned medium.
Downstream Analysis:
-
Lectin Blotting: Analyze cell lysates or conditioned medium by SDS-PAGE, transfer to a membrane, and probe with a fucose-specific lectin such as Aleuria aurantia (B1595364) lectin (AAL) to detect changes in fucosylation.
-
Mass Spectrometry: Perform glycomic analysis of purified glycoproteins or total cell lysates to quantify the reduction in fucosylation.
-
Flow Cytometry: Analyze the fucosylation of cell surface proteins using a fluorescently labeled fucose-binding lectin.
Protocol 2: Analysis of Cell Surface Fucosylation by Flow Cytometry
This protocol details how to assess the level of fucosylation on the surface of cells treated with this compound.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Biotinylated Aleuria aurantia lectin (AAL)
-
Streptavidin conjugated to a fluorescent dye (e.g., FITC, PE, or APC)
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
FACS tubes
Procedure:
-
Cell Preparation: Harvest the this compound-treated and control cells and wash them with flow cytometry staining buffer.
-
Cell Staining: Resuspend the cells in the staining buffer at a concentration of 1 x 10^6 cells/100 µL.
-
Lectin Incubation: Add biotinylated AAL to the cell suspension at a pre-optimized concentration and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with staining buffer to remove unbound lectin.
-
Streptavidin Incubation: Resuspend the cells in staining buffer containing the fluorescently labeled streptavidin and incubate for 30 minutes at 4°C in the dark.
-
Final Wash: Wash the cells twice with staining buffer.
-
Flow Cytometry Analysis: Resuspend the cells in an appropriate volume of staining buffer and analyze them on a flow cytometer. Compare the fluorescence intensity of the this compound-treated cells to the control cells.
Protocol 3: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This protocol describes how to assess the impact of this compound treatment on the ADCC activity of a therapeutic antibody. This compound is used to produce afucosylated antibodies from an antibody-producing cell line.
Materials:
-
Antibody-producing cell line (e.g., CHO cells expressing a therapeutic antibody)
-
This compound
-
Target cells expressing the antigen recognized by the antibody
-
Effector cells (e.g., Natural Killer (NK) cells)
-
Assay medium (e.g., RPMI 1640 with 10% FBS)
-
96-well plates
-
Cytotoxicity detection kit (e.g., LDH release assay)
Procedure:
-
Production of Afucosylated Antibody: Culture the antibody-producing cells in the presence of this compound (e.g., 20 µM) for several days to generate antibodies with reduced fucosylation.[7] Purify the antibody from the cell culture supernatant.
-
Target Cell Plating: Plate the target cells in a 96-well plate at an optimized density.
-
ADCC Reaction:
-
Add serial dilutions of the afucosylated antibody and the normally fucosylated (control) antibody to the wells containing the target cells.
-
Add the effector cells at an optimized effector-to-target (E:T) ratio (e.g., 10:1).
-
Include control wells for spontaneous release (target cells and effector cells alone) and maximum release (target cells lysed with a lysis buffer).
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Cytotoxicity Measurement: Measure the amount of cell lysis in each well using a cytotoxicity detection kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of specific lysis for each antibody concentration and compare the ADCC activity of the afucosylated antibody to the control antibody.
Protocol 4: T-Cell Activation Assay
This protocol outlines a method to evaluate the effect of this compound on T-cell activation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
This compound
-
T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies, or a specific antigen)
-
Culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well plates
-
Flow cytometry antibodies for activation markers (e.g., anti-CD25, anti-CD69)
-
Proliferation dye (e.g., CFSE or CellTrace Violet)
Procedure:
-
Cell Preparation: Isolate PBMCs or T-cells from healthy donor blood.
-
This compound Pre-treatment (Optional): Pre-incubate the cells with this compound for 24-72 hours to allow for changes in cell surface glycoprotein fucosylation.
-
T-Cell Activation:
-
If using a proliferation dye, label the cells according to the manufacturer's protocol before activation.
-
Plate the cells in a 96-well plate.
-
Add the T-cell activation stimuli to the appropriate wells.
-
If not pre-treated, add this compound at various concentrations to the wells.
-
Include unstimulated and stimulated controls without this compound.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Analysis of Activation Markers (Early Time Point): After 24-48 hours, harvest a set of cells and stain with antibodies against early activation markers like CD69 and CD25 for flow cytometry analysis.
-
Analysis of Proliferation (Later Time Point): After 3-5 days, harvest the cells and analyze the dilution of the proliferation dye by flow cytometry.
-
Data Analysis: Compare the expression of activation markers and the extent of proliferation in this compound-treated T-cells to the control conditions.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. qeios.com [qeios.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantitative analysis of core fucosylation of serum proteins in liver diseases by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First‐In‐Human, First‐In‐Class, Phase I Trial of the Fucosylation Inhibitor SGN‐2FF in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Abstract 5551: this compound: A small-molecule inhibitor of fucosylation modulates immune cell activity in preclinical models and demonstrates pharmacodynamic activity in early phase 1 analysis [scholars.duke.edu]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of two glycoengineering strategies to control the fucosylation of a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of fucosylation by 2-fluorofucose suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Sgn-2FF in Combination with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sgn-2FF is an orally bioavailable small molecule that acts as a potent inhibitor of fucosylation.[1][2][3] By mimicking the natural fucose sugar, this compound disrupts the fucosylation process of glycoproteins, a key post-translational modification involved in various biological processes, including cell signaling, adhesion, and immune regulation.[4] Aberrant fucosylation is a hallmark of cancer, contributing to tumor progression and immune evasion. This compound's mechanism of action presents a novel therapeutic strategy in oncology, particularly in combination with immunotherapies, by modulating the host immune response and enhancing anti-tumor activity.[5]
These application notes provide a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its combination with immunotherapy. Detailed protocols for key experiments are included to facilitate further research and development in this promising area.
Mechanism of Action
This compound, a 2-fluorofucose analog, exerts its biological effects by inhibiting the incorporation of fucose into N-glycans on proteins.[1][3] Upon entering the cell, this compound is metabolized to guanosine (B1672433) diphosphate (B83284) 2-deoxy-2-fluorofucose (GDP-2FF). This analog disrupts fucosylation through a dual mechanism:
-
Depletion of GDP-fucose: GDP-2FF inhibits the enzymatic pathway responsible for the synthesis of GDP-fucose, the universal fucose donor for fucosyltransferases.[3][6]
-
Direct Inhibition of Fucosyltransferases: GDP-2FF acts as a competitive inhibitor of fucosyltransferases, preventing the transfer of fucose to glycoproteins.[3][6]
The resulting afucosylated glycoproteins on immune cells and cancer cells have profound effects on the anti-tumor immune response:
-
Enhanced Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Antibodies lacking core fucose on their Fc region exhibit a significantly higher affinity for the FcγRIIIa receptor on natural killer (NK) cells and other immune effector cells.[4] This enhanced binding leads to a more potent ADCC response against antibody-coated tumor cells.[1]
-
Modulation of T-Cell Function: Core fucosylation of the T-cell receptor (TCR) is crucial for proper signaling and T-cell activation.[7][8][9] By inhibiting fucosylation, this compound can modulate T-cell responses, with preclinical evidence suggesting an increase in antigen-dependent T-cell activation.[5][6]
-
Effects on the Tumor Microenvironment: Fucosylation plays a role in cell-cell adhesion and interactions within the tumor microenvironment. Inhibition of fucosylation may disrupt these interactions, further contributing to anti-tumor activity.
Signaling Pathway: Inhibition of Fucosylation and its Immunomodulatory Effects
Caption: this compound mechanism of action leading to enhanced anti-tumor immunity.
Preclinical Data
This compound has demonstrated significant anti-tumor activity in various preclinical models, both as a monotherapy and in combination with other agents. The efficacy of this compound is closely linked to its impact on the host immune system.
In Vivo Efficacy in Syngeneic and Xenograft Mouse Models
| Model Type | Cancer Type | Mouse Strain | Treatment | Key Findings | Reference |
| Syngeneic | Lymphoma Vaccine | BALB/c | This compound + Vaccine | Complete protection from tumor engraftment. | [1] |
| Xenograft | Colon (LS174T) | Nude (functional B cells) | This compound | Delay in tumor growth compared to untreated mice. | [10] |
| Xenograft | Colon (LS174T) | SCID (lack B cells) | This compound | No effect on tumor growth. | [10] |
| Adoptive Transfer | Not Specified | Naïve recipients | T-cells from this compound treated donors | Sufficient to delay tumor growth. | [10] |
Clinical Data
A first-in-human, Phase I clinical trial (NCT02952989) evaluated the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor activity of this compound as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab (B1139204) in patients with advanced solid tumors.[5]
Phase I Clinical Trial (NCT02952989) Overview
| Study Part | Treatment | Number of Patients | Key Objectives |
| Part A | This compound Monotherapy (Dose Escalation) | 33 | Evaluate safety, tolerability, and MTD. |
| Part B | This compound Monotherapy (Expansion) | 6 | Further evaluate safety and activity at the MTD. |
| Part C | This compound + Pembrolizumab (Dose Escalation) | 7 | Evaluate safety and tolerability of the combination. |
| Part D | This compound + Pembrolizumab (Expansion) | 0 | Further evaluate the combination (did not enroll). |
Clinical Efficacy and Safety of this compound Monotherapy (Part A)
| Parameter | Value |
| Evaluable Patients | 28 |
| Complete Response (CR) | 1 (4%) (Head and Neck Squamous Cell Carcinoma) |
| Stable Disease (SD) | 10 (36%) |
| Maximum Tolerated Dose (MTD) | 10 g daily |
| Common Adverse Events (Grade 1-2) | Diarrhea (47%), Fatigue (47%), Nausea (47%) |
| Dose-Limiting Toxicities (Grade 3) | Diarrhea, Increased Lipase |
| Significant Safety Concern | Thromboembolic events (16% of patients) |
Data sourced from Do et al.[5][11]
The study was ultimately terminated due to the occurrence of thromboembolic events.[5] However, it successfully demonstrated proof-of-mechanism through a dose-dependent reduction in IgG fucosylation and showed preliminary signs of anti-tumor activity.[5]
Experimental Protocols
The following are detailed protocols for key experiments relevant to the evaluation of this compound and its combination with immunotherapy.
Experimental Workflow: Preclinical Evaluation of this compound
Caption: A typical workflow for the preclinical evaluation of this compound.
Protocol 1: In Vivo Mouse Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with an immune checkpoint inhibitor (e.g., anti-PD-1 antibody) in a syngeneic mouse tumor model.
Materials:
-
6-8 week old female BALB/c mice (or other appropriate strain for the chosen cell line)
-
Syngeneic tumor cell line (e.g., CT26 colon carcinoma)
-
This compound (formulated for oral gavage)
-
Anti-mouse PD-1 antibody (or other immunotherapy)
-
Vehicle control for this compound
-
Isotype control antibody for anti-PD-1
-
Sterile PBS, cell culture medium, syringes, needles
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Culture tumor cells to ~80% confluency.
-
Harvest, wash, and resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Animal Randomization and Treatment Initiation:
-
Monitor tumor growth daily.
-
When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Isotype control antibody + Vehicle
-
Group 4: Anti-PD-1 antibody + Vehicle
-
Group 5: this compound + Anti-PD-1 antibody
-
-
Administer this compound via oral gavage daily.
-
Administer anti-PD-1 antibody via intraperitoneal injection twice weekly.
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health status.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize mice and collect tumors and blood for pharmacodynamic analysis.
-
Protocol 2: Measurement of IgG Fucosylation by LC-MS
Objective: To quantify the level of fucosylation on circulating IgG in this compound treated animals or patients.
Materials:
-
Plasma or serum samples
-
Protein A/G magnetic beads
-
Wash buffers (e.g., PBS)
-
Elution buffer (e.g., low pH glycine)
-
Neutralization buffer (e.g., Tris-HCl)
-
Trypsin (for digestion)
-
LC-MS system (e.g., Q-Exactive)
Procedure:
-
IgG Purification:
-
Incubate plasma/serum samples with Protein A/G magnetic beads to capture IgG.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the purified IgG using a low pH elution buffer and immediately neutralize.
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the purified IgG.
-
Digest the IgG into peptides using sequencing-grade trypsin overnight.
-
-
LC-MS Analysis:
-
Inject the peptide digest onto a C18 reverse-phase LC column.
-
Separate the peptides using a gradient of acetonitrile.
-
Analyze the eluting peptides using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Identify the fucosylated and afucosylated forms of the core IgG glycopeptides based on their mass-to-charge ratio and retention time.
-
Quantify the peak areas for both forms.
-
Calculate the percentage of afucosylation as: [Afucosylated Peak Area / (Fucosylated Peak Area + Afucosylated Peak Area)] x 100.
-
Protocol 3: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
Objective: To assess the ability of afucosylated antibodies generated in the presence of this compound to enhance ADCC.
Materials:
-
Target tumor cells expressing a specific antigen.
-
Effector cells (e.g., primary NK cells or NK-92 cell line).
-
Therapeutic antibody targeting the antigen on the tumor cells.
-
This compound.
-
A cytotoxicity detection reagent (e.g., LDH release assay or a fluorescent-based assay).
Procedure:
-
Generation of Afucosylated Antibodies (In Vitro):
-
Culture antibody-producing cells (e.g., hybridoma or CHO cells) in the presence of varying concentrations of this compound for several days to generate antibodies with different levels of fucosylation.
-
Purify the antibodies from the culture supernatant.
-
-
ADCC Assay Setup:
-
Plate the target cells in a 96-well plate.
-
Add the purified fucosylated or afucosylated antibodies at various concentrations.
-
Add the effector cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Measurement of Cytotoxicity:
-
Measure cell lysis using a chosen cytotoxicity detection method according to the manufacturer's instructions.
-
Include controls for spontaneous lysis (target cells alone) and maximum lysis (target cells with lysis buffer).
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each antibody concentration.
-
Compare the ADCC activity of afucosylated antibodies to that of their fucosylated counterparts.
-
Conclusion
This compound represents a promising therapeutic agent that can enhance anti-tumor immunity through the inhibition of fucosylation. Preclinical studies have demonstrated its ability to delay tumor growth, an effect that is dependent on the host immune system. The first-in-human clinical trial provided evidence of target engagement and preliminary anti-tumor activity, both as a monotherapy and in combination with pembrolizumab.[5] While the clinical development of this compound was halted due to safety concerns, the proof-of-concept for fucosylation inhibition as a viable strategy in immuno-oncology has been established.[5] Further research into more targeted or next-generation fucosylation inhibitors may unlock the full potential of this therapeutic approach. The protocols and data presented herein provide a valuable resource for researchers dedicated to advancing this field.
References
- 1. Development of orally active inhibitors of protein and cellular fucosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of orally active inhibitors of protein and cellular fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Fucosylation Inhibitors Based on Fluorinated Fucose‐1‐phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. First‐In‐Human, First‐In‐Class, Phase I Trial of the Fucosylation Inhibitor SGN‐2FF in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Core Fucosylation on T Cells, Required for Activation of T-Cell Receptor Signaling and Induction of Colitis in Mice, Is Increased in Patients With Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Core Fucosylation of the T Cell Receptor Is Required for T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Core Fucosylation of the T Cell Receptor Is Required for T Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scholars@Duke publication: Abstract 5551: this compound: A small-molecule inhibitor of fucosylation modulates immune cell activity in preclinical models and demonstrates pharmacodynamic activity in early phase 1 analysis [scholars.duke.edu]
- 11. researchgate.net [researchgate.net]
Measuring Sgn-2FF Efficacy in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sgn-2FF (2-fluorofucose) is an orally active small molecule inhibitor of fucosylation. Its mechanism of action involves the direct inhibition of fucosyltransferase activity, which leads to the production of afucosylated glycoproteins, including antibodies.[1] This alteration is significant in oncology, as the absence of fucose on the Fc region of IgG1 antibodies enhances their binding to the FcγRIIIa receptor on immune effector cells, such as Natural Killer (NK) cells. This, in turn, potentiates Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), a critical mechanism for anti-tumor immunity.[2][3] Preclinical studies have demonstrated that this compound possesses antitumor activity in various mouse tumor models, including xenografts, where it has been shown to cause a significant delay in tumor growth.[4][5] The efficacy of this compound in these models appears to be dependent on a functional immune system, highlighting its role as an immunomodulatory agent.[5]
These application notes provide a comprehensive overview of the methodologies for evaluating the efficacy of this compound in xenograft models, based on published preclinical data. Detailed protocols for key experiments are provided, along with a summary of quantitative data and visualizations of the relevant biological pathways and experimental workflows.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-tumor effects by modulating the fucosylation of glycoproteins, which has a downstream impact on immune-mediated cancer cell killing. The key signaling pathway influenced by this compound is the enhancement of ADCC.
Experimental Protocols
Cell Line and Animal Models
-
Cell Line: LS174T human colorectal adenocarcinoma cells are a suitable model, as they have been utilized in preclinical studies of this compound.[5] These cells should be cultured in standard conditions (e.g., RPMI-1640 medium supplemented with 10% fetal bovine serum) and maintained in a logarithmic growth phase for implantation.
-
Animal Model: Immunodeficient mice, such as female athymic nude mice (nu/nu), are appropriate for establishing xenografts of human cell lines.[4] Mice should be 6-8 weeks old and allowed to acclimatize for at least one week before the commencement of the study.
Xenograft Implantation
-
Harvest LS174T cells from culture and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Adjust the cell concentration to 1 x 107 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice regularly for tumor formation.
This compound Administration and Dosing
-
Formulation: this compound (2-fluorofucose) is orally bioavailable.[4] For administration, it can be dissolved in sterile water or a suitable vehicle.
-
Dosing and Schedule: Based on preclinical studies, this compound can be administered orally. A typical dosing regimen would involve daily administration. While the exact optimal dose can be determined in dose-ranging studies, a starting point could be based on the doses used in the original preclinical work.
-
Treatment Initiation: Begin treatment when tumors reach a palpable and measurable size (e.g., approximately 100-200 mm³).
Efficacy Evaluation
-
Tumor Measurement: Measure tumor dimensions (length and width) two to three times per week using digital calipers.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (V = (Length x Width²) / 2).
-
Body Weight: Monitor and record the body weight of each mouse two to three times per week as an indicator of general health and treatment-related toxicity.
-
Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if signs of excessive toxicity are observed in the treatment groups.
-
Data Analysis: At the end of the study, calculate the mean tumor volume ± standard error of the mean (SEM) for each group. The primary efficacy endpoint is often expressed as Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
Experimental Workflow
Quantitative Data Summary
While specific quantitative data from the initial preclinical xenograft studies of this compound are not extensively detailed in publicly available literature, the consistent reporting of "substantial tumor growth delay" suggests a significant therapeutic effect.[4] The primary outcome of these studies was a delay in the time to reach a predetermined tumor volume in the this compound treated group compared to the control group.
For illustrative purposes, a hypothetical data table is presented below, reflecting the expected outcomes based on the qualitative descriptions from the literature.
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1500 ± 150 | - |
| This compound | 10 | 750 ± 90 | 50 |
Conclusion
The evaluation of this compound efficacy in xenograft models provides crucial preclinical data supporting its clinical development. The protocols outlined in these application notes, based on established methodologies and findings from this compound research, offer a framework for conducting robust in vivo studies. The primary mechanism of action, through the inhibition of fucosylation and subsequent enhancement of ADCC, underscores the immunomodulatory potential of this compound. Further studies employing these methods can help to fully elucidate the therapeutic potential of this compound and similar fucosylation inhibitors in the treatment of cancer.
References
- 1. Development of orally active inhibitors of protein and cellular fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of orally active inhibitors of protein and cellular fucosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Abstract 5551: this compound: A small-molecule inhibitor of fucosylation modulates immune cell activity in preclinical models and demonstrates pharmacodynamic activity in early phase 1 analysis [scholars.duke.edu]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vitro Antibody Afucosylation using Sgn-2FF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation, particularly fucosylation of the N-glycan in the Fc region of IgG antibodies, plays a critical role in modulating their effector functions. The absence of core fucose, a state known as afucosylation, has been shown to significantly enhance antibody-dependent cell-mediated cytotoxicity (ADCC)[1]. This enhancement is attributed to increased binding affinity of the afucosylated antibody to the FcγRIIIa receptor on immune effector cells such as natural killer (NK) cells. Sgn-2FF, also known as 2-Fluorofucose (2-FF), is a potent, small-molecule inhibitor of fucosylation that offers a straightforward and effective method for producing afucosylated antibodies in vitro.
This compound is a fucose analog that, once inside the cell, is converted into GDP-2-deoxy-2-fluorofucose (GDP-2FF). This molecule acts as a competitive inhibitor of fucosyltransferases and also disrupts the de novo pathway of GDP-fucose synthesis, thereby preventing the incorporation of fucose into the N-glycan of the antibody[2][3][4]. This application note provides detailed protocols for the in vitro use of this compound to generate afucosylated antibodies, along with methods for their analysis.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on fucosylation through a dual mechanism:
-
Inhibition of Fucosyltransferases: As a fucose analog, this compound is processed by the salvage pathway to form GDP-2FF. This analog then competes with the natural substrate, GDP-fucose, for the active site of fucosyltransferases, thereby inhibiting the transfer of fucose to the antibody's N-glycan.
-
Depletion of GDP-Fucose: The formation of GDP-2FF also depletes the cellular pool of guanosine (B1672433) diphosphate (B83284) (GDP), a necessary precursor for the synthesis of GDP-fucose. This reduction in the available substrate further limits the fucosylation process.
Quantitative Data on Afucosylation Efficiency
The efficiency of this compound in reducing antibody fucosylation is dose-dependent. The optimal concentration may vary depending on the cell line and culture conditions. Below is a summary of reported data from studies using this compound (or its derivatives) in different cell lines.
| Cell Line | This compound Compound | Concentration | Fucosylation Reduction | Reference |
| HEK-293F | 2-deoxy-2-fluoro-l-fucose (2-FF) | 0.2 mM | >95% down to 5-20% | [5] |
| CHO | 2-fluoro peracetylated fucose | 20 µM | 80% down to 17.5% | |
| CHO | 2-fluoro peracetylated fucose | up to 50 µM | Further reduction |
Experimental Protocols
Protocol 1: In Vitro Afucosylation of Antibodies in Suspension Cell Culture (e.g., CHO, HEK-293F)
This protocol describes the general procedure for producing afucosylated antibodies by supplementing the cell culture medium with this compound.
Materials:
-
Antibody-producing cell line (e.g., CHO, HEK-293F)
-
Appropriate cell culture medium
-
This compound (2-Fluorofucose)
-
Cell culture flasks or bioreactors
-
Standard cell culture equipment (incubator, centrifuge, etc.)
-
Reagents for antibody purification (e.g., Protein A affinity chromatography)
-
Reagents and equipment for fucosylation analysis (see Protocol 2)
Procedure:
-
Cell Culture Preparation:
-
Culture the antibody-producing cells according to standard protocols.
-
Expand the cells to the desired density for antibody production.
-
-
Addition of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., cell culture medium or PBS). Filter-sterilize the stock solution.
-
On the day of production initiation (e.g., at the time of transfection or induction), add the this compound stock solution to the cell culture medium to achieve the desired final concentration. A starting concentration of 20 µM to 0.2 mM is recommended based on published data. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and antibody.
-
For transient transfection in HEK-293F cells, one study added 0.2 mM of 2-FF one hour before transfection[5].
-
-
Antibody Production:
-
Incubate the cells under their optimal growth conditions (e.g., 37°C, 5% CO2, shaking for suspension cultures) for the duration of the production phase (typically 5-14 days).
-
-
Harvest and Purification:
-
At the end of the production run, harvest the cell culture supernatant by centrifugation to remove cells and debris.
-
Purify the antibody from the supernatant using a suitable method, such as Protein A affinity chromatography.
-
-
Analysis of Fucosylation:
-
Analyze the purified antibody to determine the level of afucosylation using one of the methods described in Protocol 2.
-
Protocol 2: Analysis of Antibody Fucosylation
Several analytical techniques can be employed to quantify the degree of afucosylation. Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly accurate and widely used method.
A. LC-MS Analysis of Intact or Subunit Antibody
This method provides a rapid assessment of the fucosylation status.
Materials:
-
Purified antibody sample
-
Optional: IdeS enzyme for antibody subunit generation
-
LC-MS system with a suitable column (e.g., reversed-phase)
Procedure:
-
Sample Preparation:
-
For intact mass analysis, dilute the purified antibody to an appropriate concentration in a suitable buffer.
-
For subunit analysis, digest the antibody with an enzyme like IdeS, which cleaves below the hinge region, generating F(ab')2 and Fc/2 fragments. This simplifies the mass spectrum.
-
-
LC-MS Analysis:
-
Inject the prepared sample into the LC-MS system.
-
Separate the antibody or its fragments using a reversed-phase gradient.
-
Acquire the mass spectra.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the molecular weights of the different glycoforms.
-
Identify the peaks corresponding to fucosylated and afucosylated forms. The mass difference due to a fucose residue is approximately 146 Da.
-
Calculate the percentage of afucosylation by comparing the peak areas of the afucosylated and fucosylated species.
-
B. Analysis of Released Glycans
This method provides a more detailed characterization of the glycan profile.
Materials:
-
Purified antibody sample
-
PNGase F enzyme
-
Glycan labeling reagent (e.g., 2-aminobenzamide)
-
HILIC-HPLC system with a fluorescence detector
Procedure:
-
Glycan Release:
-
Denature the antibody sample.
-
Release the N-glycans from the antibody using the enzyme PNGase F.
-
-
Glycan Labeling:
-
Label the released glycans with a fluorescent tag, such as 2-aminobenzamide (B116534) (2-AB), to enable detection.
-
-
HILIC-HPLC Analysis:
-
Separate the labeled glycans using Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Detect the glycans using a fluorescence detector.
-
-
Data Analysis:
-
Identify the peaks corresponding to different glycan structures, including fucosylated and afucosylated forms, by comparing with a glycan library or standards.
-
Quantify the relative abundance of each glycan by integrating the peak areas.
-
Conclusion
This compound is a valuable tool for the production of afucosylated antibodies in vitro. By competitively inhibiting fucosyltransferases and depleting the GDP-fucose pool, it effectively reduces the fucosylation of antibodies produced in cell culture. The protocols outlined in this application note provide a framework for researchers to generate and analyze afucosylated antibodies for various research and therapeutic development purposes. Optimization of the this compound concentration and culture conditions is recommended to achieve the desired level of afucosylation for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Methods to determine the level of afucosylation in recombinant monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Afucosylated broadly neutralizing antibodies enhance clearance of HIV-1 infected cells through cell-mediated killing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Sgn-2FF stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Sgn-2FF.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored at low temperatures and protected from direct sunlight.[1][2] For long-term stability, storage at -20°C is recommended, which can preserve the compound for up to 3 years.[3] Storage at 4°C is suitable for shorter periods, up to 2 years.[3]
Q2: How should I store this compound after dissolving it in a solvent?
A2: Once dissolved, it is crucial to aliquot the this compound solution and store it at low temperatures to prevent degradation from repeated freeze-thaw cycles.[3][4] For long-term storage of up to 1-2 years, -80°C is recommended.[3][4] For shorter-term storage of up to 1 month, -20°C is acceptable.[3]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in both Dimethyl Sulfoxide (DMSO) and water.[1][2] The solubility is up to 50 mg/mL in DMSO and 35 mg/mL in water.[1][2] Sonication is recommended to aid dissolution in both solvents.[1][2]
Q4: Are there any specific handling instructions for preparing this compound solutions?
A4: Yes. When preparing aqueous solutions, it is recommended to sterile filter the solution using a 0.22 µm filter before use.[4] It is also advised to prepare fresh solutions for in vivo studies and use them promptly.[4] To avoid precipitation, ensure the solvent ratios are appropriate for your experimental needs.[4]
Storage Condition Summary
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | 3 years | [3] |
| 4°C | 2 years | [3] | |
| In Solvent | -80°C | 1-2 years | [3][4] |
| -20°C | 1 month | [3] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no biological activity | Improper storage of this compound powder or solution. | Verify that the compound has been stored at the recommended temperature and protected from light. For solutions, ensure they were aliquoted to avoid freeze-thaw cycles. |
| Contamination of the solution. | For aqueous solutions, use a sterile filter. Always use high-purity solvents. | |
| Precipitation in the solution | The concentration of this compound exceeds its solubility in the chosen solvent. | Ensure the concentration is within the recommended solubility limits (≤50 mg/mL in DMSO, ≤35 mg/mL in water). Sonication can be used to aid dissolution. |
| The solution was not stored properly, leading to solvent evaporation or temperature fluctuations. | Store solutions in tightly sealed vials at the recommended temperature. | |
| Inconsistent experimental results | Degradation of this compound due to repeated freeze-thaw cycles. | Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles. |
| Use of a non-homogenous solution. | Ensure the compound is fully dissolved before use. Sonication can help achieve a homogenous solution. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 166.15 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
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Sonicator
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For 1 mL of 10 mM solution, you will need 1.66 mg of this compound.
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Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
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Add the desired volume of anhydrous DMSO to the tube.
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Vortex the tube for 30-60 seconds to initiate dissolution.
-
If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Visual Guides
Caption: this compound inhibits fucosyltransferase, leading to reduced glycoprotein fucosylation.
References
Troubleshooting Sgn-2FF insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Sgn-2FF in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound, also known as 2-Fluorofucose, is generally considered to have good aqueous solubility.[1] Published data indicates a solubility of up to 36.67 mg/mL in water.[1] However, achieving this concentration can be dependent on experimental conditions. If you are experiencing solubility issues, it may be due to factors such as buffer composition, pH, or temperature.
Q2: My this compound precipitated out of solution after storage at 4°C. Is this normal?
A2: Precipitation upon cooling can occur even for soluble compounds, especially in concentrated stock solutions or specific buffer systems. The solubility of many compounds, including phosphate (B84403) salts often used in buffers, decreases at lower temperatures.[2] It is recommended to warm the solution to room temperature or 37°C to see if the precipitate redissolves before use.[2] For long-term storage, consider preparing aliquots to avoid repeated freeze-thaw cycles.
Q3: Can the pH of my buffer affect this compound solubility?
Q4: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What is happening?
A4: This is a common phenomenon known as kinetic solubility failure.[4] this compound is highly soluble in DMSO, but when this concentrated stock is rapidly diluted into an aqueous buffer where its solubility is lower, it can cause the compound to crash out of solution. To mitigate this, try lowering the final concentration, adding the DMSO stock to the buffer dropwise while vortexing, or using an intermediate solvent.
Q5: Are there any known buffer components that are incompatible with this compound?
A5: While there are no specifically documented incompatibilities for this compound, general buffer components can sometimes cause precipitation. For example, phosphate buffers can precipitate in the presence of divalent cations like Ca²⁺ or Mg²⁺.[2] If your buffer contains such components, this could be a potential cause of insolubility.
Troubleshooting Guide
If you are encountering insolubility with this compound, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Initial Assessment
-
Verify Compound Identity and Purity: Ensure the correct compound is being used and check the certificate of analysis for purity.
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Review Preparation Method: Double-check all calculations and steps in your solution preparation protocol.
-
Visual Inspection: Characterize the precipitate. Is it crystalline or amorphous? Did it appear immediately or over time?
Step 2: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting this compound insolubility.
References
Technical Support Center: Optimizing Sgn-2FF Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sgn-2FF, a potent fucosylation inhibitor, in cell-based assays. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and supporting data to help you effectively determine the optimal concentration of this compound for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as 2-Fluorofucose, is a small molecule inhibitor of fucosylation.[1][2] Its mechanism of action involves mimicking the natural fucose sugar. Once inside the cell, this compound is converted into a fraudulent substrate, guanosine (B1672433) diphosphate (B83284) (GDP)-2FF. This molecule then inhibits the incorporation of fucose into glycoproteins by fucosyltransferases, the enzymes responsible for this post-translational modification.[2] This process leads to the production of afucosylated glycoproteins.[1]
Q2: What are the primary applications of this compound in cell-based assays?
A2: this compound is primarily used in research to study the biological roles of fucosylation in processes such as cell signaling, adhesion, and tumor progression.[2] A significant application is in cancer research, where it has demonstrated preclinical antitumor activity.[1][3] It can be used to investigate how the inhibition of fucosylation affects cancer cell growth, immune cell function, and the tumor microenvironment.[3][4] Furthermore, by generating fucose-deficient antibodies, this compound can be used to study and potentially enhance antibody-dependent cell-mediated cytotoxicity (ADCC).[2]
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a solid. For cell-based assays, it is recommended to prepare a concentrated stock solution in a suitable solvent, such as sterile water or DMSO.[1] It is crucial to check the solubility information provided by the supplier. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q4: What are appropriate positive and negative controls when using this compound?
A4: For a typical cell-based assay with this compound, consider the following controls:
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Vehicle Control (Negative Control): Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is essential to ensure that the observed effects are not due to the solvent itself.[5][6]
-
Untreated Control (Negative Control): Cells that are not exposed to either this compound or the vehicle. This provides a baseline for normal cell behavior.
-
Positive Control (if available): A different, well-characterized fucosylation inhibitor or a genetic model (e.g., a fucosyltransferase knockout cell line) can serve as a positive control to validate that the observed phenotype is due to the inhibition of fucosylation.[7]
Troubleshooting Guide
This guide addresses common issues that may arise when optimizing this compound concentration in cell-based assays.
| Observed Issue | Potential Cause | Recommended Solution |
| No observable effect on the target endpoint (e.g., cell viability, fucosylation levels). | 1. Concentration is too low: The concentration of this compound may not be sufficient to inhibit fucosylation in your specific cell line. 2. Incubation time is too short: The inhibition of fucosylation and its downstream effects may take time to become apparent. 3. Cell line is resistant: The target pathway may not be active or critical in your chosen cell line.[8] 4. Compound instability: this compound may be degrading in the culture medium over time.[6] | 1. Increase the concentration range: Perform a dose-response experiment with a broader range of concentrations (e.g., from nanomolar to high micromolar).[9] 2. Extend the incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[8] 3. Confirm target pathway activity: Use a different cell line known to be sensitive to fucosylation inhibition or verify the expression of key fucosyltransferases. 4. Refresh the media: For long-term experiments, consider refreshing the media with newly added this compound at regular intervals.[6] |
| High levels of cell death, even at low concentrations. | 1. Cytotoxicity: this compound may be cytotoxic to your cell line at the tested concentrations.[9] 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.[5] | 1. Perform a cytotoxicity assay: Use a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the non-toxic concentration range of this compound for your cells.[5][6] 2. Lower the solvent concentration: Ensure the final concentration of the solvent is at a non-toxic level, typically below 0.5% and ideally below 0.1%.[5][10] |
| Inconsistent results between experiments. | 1. Variable cell conditions: Differences in cell passage number, seeding density, or overall cell health can lead to variability.[5][11] 2. Inconsistent compound preparation: Issues with the storage or dilution of this compound can affect its potency.[5] | 1. Standardize cell culture practices: Use cells within a defined passage number range, ensure consistent cell seeding density, and regularly check for cell health and viability.[5][11] 2. Prepare fresh dilutions: Make fresh working solutions of this compound from a stable stock for each experiment.[5] |
| Unable to confirm inhibition of fucosylation. | 1. Assay sensitivity: The method used to detect changes in fucosylation may not be sensitive enough. 2. Suboptimal assay conditions: The protocol for detecting fucosylation may need optimization. | 1. Use a sensitive detection method: Employ a lectin-binding assay with a fucose-specific lectin (e.g., Lens culinaris agglutinin (LCA) or Aleuria aurantia (B1595364) lectin (AAL)) followed by flow cytometry or western blotting. 2. Optimize the detection assay: Titrate the concentration of the lectin and optimize incubation times and washing steps to improve the signal-to-noise ratio. |
Visualizing Key Processes
To aid in experimental design and understanding, the following diagrams illustrate the mechanism of this compound and a typical workflow for its optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. qeios.com [qeios.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. First‐In‐Human, First‐In‐Class, Phase I Trial of the Fucosylation Inhibitor SGN‐2FF in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biocompare.com [biocompare.com]
Sgn-2FF Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Sgn-2FF observed in research models. The content is structured to address common questions and troubleshooting scenarios encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target effect of this compound?
A1: The most significant off-target effect observed with this compound is the occurrence of thromboembolic events. This was a critical finding in a first-in-human Phase I clinical trial in patients with advanced solid tumors, which ultimately led to the termination of the study.[1] While this compound demonstrated preliminary antitumor activity and proof-of-mechanism through the reduction of protein fucosylation, the association with blood clots was a major safety concern.[1]
Q2: What is the hypothesized mechanism for this compound-induced thromboembolic events?
A2: The exact mechanism is not fully elucidated, but it is hypothesized to be related to the fundamental role of fucosylation in cell-cell interactions within the vascular system.[1] Potential contributing factors include:
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Altered Leukocyte Adhesion: Fucosylation is crucial for the function of selectins, which are cell adhesion molecules that mediate the tethering and rolling of leukocytes on the endothelial surface.[1] Inhibition of fucosylation by this compound could disrupt normal leukocyte trafficking and potentially lead to inappropriate cell aggregation and activation.
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Lectin Pathway Activation: The lectin pathway of the complement system, which can be initiated by mannan-binding lectin (MBL) binding to fucose-containing glycans, has been implicated in coagulation.[1][2][3][4][5] Altering the fucosylation status of glycoproteins could potentially trigger this pathway, contributing to a prothrombotic state.
Q3: Were thromboembolic events observed in preclinical toxicology studies of this compound?
A3: No, according to the available literature, there was no evidence of a hypercoagulable state or thromboembolic events in non-human toxicology studies of this compound.[1] This highlights a potential translational gap between the preclinical models used and human physiology.
Q4: Besides thrombosis, are there other potential off-target effects of this compound I should be aware of?
A4: While thrombosis is the most prominent reported off-target effect, the inhibition of a fundamental cellular process like fucosylation could have broader consequences. Studies on other fucosylation inhibitors have shown effects on various signaling pathways. For instance, inhibition of fucosylation in breast cancer cells has been shown to reduce the activation of ERK1/2 and p38 MAPK signaling pathways.[6] Researchers should consider the possibility of this compound impacting similar pathways in their specific research models.
Troubleshooting Guide
Scenario 1: I am observing unexpected cell clumping or aggregation in my in vitro cell culture experiments with this compound.
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Possible Cause: This could be an early indication of altered cell adhesion properties, a potential off-target effect related to the mechanism of thrombosis.
-
Troubleshooting Steps:
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Dose-Response Analysis: Determine if the clumping is dose-dependent. Use the lowest effective concentration of this compound that achieves the desired on-target fucosylation inhibition.
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Microscopic Examination: Carefully examine the morphology of the cell aggregates. Are they loose clumps or tight aggregates?
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Adhesion Assays: Perform cell adhesion assays to quantify changes in cell-cell or cell-extracellular matrix adhesion.
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Control Compounds: Include a negative control compound with a similar chemical structure but no fucosylation inhibitory activity, if available.
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Scenario 2: My in vivo experiments with this compound in mouse models are showing signs of animal distress or unexpected mortality.
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Possible Cause: While not reported in initial preclinical studies, the possibility of thromboembolic events, especially in genetically modified or disease-state animal models, cannot be entirely ruled out.
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Troubleshooting Steps:
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Careful Monitoring: Closely monitor animals for any signs of distress, such as labored breathing, lethargy, or limb swelling.
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Necropsy and Histopathology: If unexpected mortality occurs, perform a thorough necropsy with a focus on the cardiovascular system (heart, lungs, major blood vessels) to look for evidence of thrombi.
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Hemostatic Parameter Analysis: Collect blood samples to analyze coagulation parameters (e.g., prothrombin time, activated partial thromboplastin (B12709170) time) and platelet counts.
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Consult a Veterinarian: Work closely with a veterinarian experienced in laboratory animal medicine to interpret clinical signs and pathological findings.
-
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically detailing the off-target effects of this compound in preclinical models. The primary adverse event from the clinical trial is summarized below.
| Adverse Event | Grade | Incidence in Monotherapy Arm (Part A) | Citation |
| Thromboembolic Events | 2-5 | 16% (5 of 32 patients) | [1] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Endothelial Cell Activation and Leukocyte Adhesion
Objective: To investigate if this compound treatment alters the adhesion of leukocytes to endothelial cells, a key process in thrombosis and inflammation.
Methodology:
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Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) to form a confluent monolayer on 96-well plates.
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This compound Treatment: Treat the HUVEC monolayer with a range of concentrations of this compound (and a vehicle control) for 24-48 hours to allow for inhibition of fucosylation.
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Endothelial Activation (Optional): Activate the HUVECs with a pro-inflammatory stimulus like TNF-α for 4-6 hours to induce the expression of adhesion molecules (e.g., E-selectin).
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Leukocyte Isolation: Isolate human leukocytes (e.g., neutrophils or peripheral blood mononuclear cells) from fresh whole blood.
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Leukocyte Labeling: Label the isolated leukocytes with a fluorescent dye (e.g., Calcein-AM).
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Adhesion Assay: Add the fluorescently labeled leukocytes to the this compound-treated HUVEC monolayer and incubate for a short period (e.g., 30 minutes) under static or flow conditions.
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Washing: Gently wash the wells to remove non-adherent leukocytes.
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Quantification: Measure the fluorescence intensity in each well using a plate reader to quantify the number of adherent leukocytes.
Protocol 2: In Vivo Murine Model of Thromboembolism
Objective: To evaluate the prothrombotic potential of this compound in a mouse model.
Methodology:
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Animal Model: Utilize a suitable mouse strain. C57BL/6 mice are commonly used for thrombosis models.
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This compound Administration: Administer this compound or a vehicle control to the mice via an appropriate route (e.g., oral gavage) for a predetermined duration.
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Induction of Thrombosis: Induce thrombosis using a standard method. Common models include:
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FeCl₃ Injury Model: Apply a small piece of filter paper saturated with ferric chloride solution to an exposed carotid artery or jugular vein to induce oxidative injury and thrombus formation.[7]
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Ligation Model: Ligate a major vein, such as the inferior vena cava, to induce stasis and thrombus formation.[7]
-
-
Monitoring Thrombus Formation: Monitor thrombus formation in real-time using high-frequency ultrasound or by measuring blood flow with a Doppler probe.[7][8][9]
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Endpoint Analysis: At the end of the experiment, euthanize the animals and:
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Excise the blood vessel and measure the thrombus weight.
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Perform histological analysis of the thrombus and the vessel wall.
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Analyze blood samples for markers of coagulation activation (e.g., D-dimer).
-
Visualizations
Caption: On-target mechanism of this compound action.
Caption: Hypothesized pathway for this compound-induced thrombosis.
Caption: Experimental workflow for investigating off-target thrombotic effects.
References
- 1. First‐In‐Human, First‐In‐Class, Phase I Trial of the Fucosylation Inhibitor SGN‐2FF in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannan-binding lectin activates C3 and the alternative complement pathway without involvement of C2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lectin pathway - Wikipedia [en.wikipedia.org]
- 4. Lectin Pathway - Creative Biolabs [creative-biolabs.com]
- 5. The Lectin Pathway of Complement and Rheumatic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of fucosylation in human invasive ductal carcinoma reduces E-selectin ligand expression, cell proliferation, and ERK1/2 and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo monitoring of venous thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Refinement of Mouse Protocols for the Study of Platelet Thromboembolic Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Refinement of Mouse Protocols for the Study of Platelet Thromboembolic Responses In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Sgn-2FF in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming potential resistance to the fucosylation inhibitor Sgn-2FF in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable small-molecule inhibitor of fucosylation.[1][2][3] It functions by mimicking the natural sugar fucose. Inside the cell, this compound is converted into GDP-2FF. This analog competitively inhibits fucosyltransferases and also leads to the depletion of the natural substrate, GDP-fucose.[3] The ultimate effect is the production of afucosylated glycoproteins, which can impact cancer cells through various mechanisms, including direct effects on the tumor cells and indirect effects on the immune system.[1][4]
Q2: My cancer cell line is not responding to this compound treatment. What are the possible reasons?
Lack of response to this compound can be due to intrinsic or acquired resistance.
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Intrinsic Resistance: The cell line may have inherent characteristics that make it non-responsive. This could include a low dependence on fucosylated proteins for survival or proliferation, or pre-existing mutations in the fucosylation pathway.
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Acquired Resistance: The cell line may have developed resistance after an initial response to this compound. This can occur through various mechanisms, which are addressed in the troubleshooting guide below.
Q3: Are there any known clinical resistance mechanisms to this compound?
A Phase I clinical trial of this compound in patients with advanced solid tumors was terminated due to thromboembolic events.[2] As a result, there is limited clinical data on acquired resistance mechanisms. The information provided in this guide is based on preclinical hypotheses and general principles of drug resistance in cancer.
Troubleshooting Guide: Acquired Resistance to this compound
This guide addresses potential mechanisms of acquired resistance to this compound and provides experimental strategies to investigate and potentially overcome them.
Issue 1: Decreased Intracellular Accumulation of this compound
A potential mechanism of resistance is the reduced intracellular concentration of the active drug metabolite, GDP-2FF. This could be due to decreased uptake or increased efflux of this compound.
Troubleshooting Steps:
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Assess Drug Uptake: Measure the intracellular concentration of this compound and its metabolite GDP-2FF in both sensitive and resistant cells using techniques like liquid chromatography-mass spectrometry (LC-MS).
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Investigate Efflux Pump Expression: Analyze the expression of common drug efflux pumps (e.g., MDR1, MRP1) at the mRNA and protein level (qPCR, Western blot) in sensitive versus resistant cells.
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Test Efflux Pump Inhibitors: Treat resistant cells with known efflux pump inhibitors in combination with this compound to see if sensitivity can be restored.
Experimental Protocol: Assessment of Intracellular this compound and GDP-2FF by LC-MS
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Cell Culture: Plate sensitive and resistant cells at equal densities and treat with this compound for various time points (e.g., 0, 2, 6, 12, 24 hours).
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Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable buffer.
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Metabolite Extraction: Perform a methanol-chloroform extraction to separate polar metabolites.
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LC-MS Analysis: Analyze the aqueous phase using a reverse-phase liquid chromatography system coupled to a high-resolution mass spectrometer to quantify this compound and GDP-2FF.
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Data Normalization: Normalize the metabolite levels to the total protein concentration of the cell lysate.
Hypothetical Data Summary:
| Cell Line | Treatment | Intracellular this compound (ng/mg protein) | Intracellular GDP-2FF (ng/mg protein) |
| Sensitive | This compound (1 µM) | 15.2 ± 1.8 | 45.6 ± 3.2 |
| Resistant | This compound (1 µM) | 3.1 ± 0.5 | 9.8 ± 1.1 |
Workflow for Investigating Decreased Drug Accumulation
Caption: Workflow to investigate decreased intracellular drug concentration.
Issue 2: Upregulation of the Fucosylation Pathway
Cancer cells might overcome this compound inhibition by upregulating components of the fucosylation pathway, thereby increasing the production of GDP-fucose or the activity of fucosyltransferases.
Troubleshooting Steps:
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Gene Expression Analysis: Compare the mRNA levels of key fucosylation pathway genes (e.g., FUT8, GFPP, GMDS) in sensitive and resistant cells using qPCR or RNA sequencing.
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Protein Expression Analysis: Assess the protein levels of fucosyltransferases (e.g., FUT8) via Western blotting or proteomics.
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Enzyme Activity Assay: Measure the total fucosyltransferase activity in cell lysates from sensitive and resistant cells.
Experimental Protocol: FUT8 Expression Analysis by Western Blot
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Protein Extraction: Lyse sensitive and resistant cells and quantify total protein concentration.
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SDS-PAGE: Separate 30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
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Western Blotting: Transfer the separated proteins to a PVDF membrane.
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Immunoblotting: Probe the membrane with a primary antibody against FUT8, followed by an HRP-conjugated secondary antibody.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control (e.g., β-actin) for normalization.
Hypothetical Data Summary:
| Cell Line | FUT8 Protein Expression (Relative to Sensitive Control) |
| Sensitive | 1.0 |
| Resistant | 3.5 ± 0.4 |
This compound Mechanism and Potential Resistance via Pathway Upregulation
Caption: this compound inhibits fucosyltransferases (FUTs). Resistance can arise from the upregulation of these enzymes.
Issue 3: Activation of Alternative Signaling Pathways
Resistant cells may activate signaling pathways that are independent of fucosylation, thereby bypassing the effects of this compound.
Troubleshooting Steps:
-
Phospho-proteomic Analysis: Use mass spectrometry-based phospho-proteomics to identify differentially activated signaling pathways in resistant cells compared to sensitive cells.
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Pathway Analysis: Employ bioinformatics tools to analyze the phospho-proteomic data and identify key activated pathways (e.g., MAPK, PI3K/Akt).
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Combination Therapy: Test inhibitors of the identified bypass pathways in combination with this compound to assess for synergistic effects and restoration of sensitivity.
Experimental Protocol: Combination Index (CI) Assay
-
Cell Treatment: Treat resistant cells with a matrix of concentrations of this compound and a candidate bypass pathway inhibitor (e.g., a MEK inhibitor if the MAPK pathway is implicated).
-
Cell Viability Assay: After 72 hours, measure cell viability using a standard assay (e.g., CellTiter-Glo®).
-
CI Calculation: Use software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Hypothetical Data Summary:
| Drug Combination | Concentration (µM) | Cell Viability (% of control) | Combination Index (CI) |
| This compound | 5 | 85 ± 5 | - |
| MEK Inhibitor | 0.1 | 90 ± 4 | - |
| This compound + MEK Inhibitor | 5 + 0.1 | 35 ± 3 | 0.4 |
Logic Diagram for Investigating Bypass Pathways
Caption: Troubleshooting workflow for identifying and targeting bypass signaling pathways.
References
Sgn-2FF Preclinical Toxicity Assessment: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for assessing the preclinical toxicity of Sgn-2FF, a small molecule inhibitor of fucosylation. The content is structured to address potential issues and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small molecule that inhibits protein fucosylation.[1][2] Its mechanism of action involves a dual approach: it depletes the substrate for fucosylation, guanosine (B1672433) diphosphate (B83284) (GDP)-fucose, and directly inhibits fucosyltransferase enzymes.[2][3] This leads to the production of afucosylated glycoproteins.[2][3] Fucosylation is a critical process in various biological functions, including cell signaling, cell adhesion, and receptor binding, and its inhibition has been explored as a potential anti-cancer therapy.[1]
Q2: What is the reported preclinical antitumor activity of this compound?
A2: Preclinical studies in multiple mouse tumor models have demonstrated that this compound possesses antitumor activity, showing significant delays in tumor growth.[2][3] The antitumor effects appear to be dependent on a functional immune system, with studies suggesting the involvement of both T cells and B cells.[1] In one study, the transfer of T cells from this compound-treated tumor-bearing mice to naive tumor-bearing mice was sufficient to delay tumor growth.[1]
Q3: What were the key toxicity findings in the this compound clinical trial?
A3: A first-in-human Phase I clinical trial of this compound in patients with advanced solid tumors was terminated due to the occurrence of thromboembolic events.[4] In the dose-escalation part of the study, thromboembolic events (grades 2-5) occurred in 16% of patients.[4] Common, less severe toxicities included grade 1-2 diarrhea, fatigue, and nausea.[4]
Q4: Was there any indication of thromboembolic events in preclinical toxicology studies?
A4: Notably, the publication reporting the clinical trial results explicitly states that "No evidence of hypercoagulable state or thromboembolic events was seen during the nonhuman toxicology studies of this compound".[4] This highlights a significant disconnect between the preclinical safety profile and the adverse events observed in humans.
Troubleshooting Guide
Issue: Discrepancy between preclinical and clinical findings regarding thromboembolic events.
Possible Explanation:
Standard preclinical toxicology models may not be sensitive enough to detect the specific mechanism-based toxicity of fucosylation inhibition that leads to a hypercoagulable state in humans. Fucosylation plays a role in leukocyte adhesion and interactions with endothelial cells, and alterations in these processes might contribute to thrombosis.[4] The lectin pathway of complement activation has also been implicated in coagulation and may be affected by changes in glycosylation.[4]
Suggested Actions:
-
Incorporate specialized coagulation and thrombosis models: Standard toxicology studies may not include comprehensive coagulation parameter analysis. Consider incorporating the following assays into your preclinical study design:
-
Thromboelastography (TEG) or Rotational Thromboelastometry (ROTEM): To assess whole blood clot formation, strength, and lysis in real-time.
-
Specialized Coagulation Factor Assays: Measure levels and activity of specific clotting factors that may be impacted by altered fucosylation of plasma proteins.
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Endothelial Cell Activation Markers: Evaluate markers of endothelial activation (e.g., von Willebrand factor, selectins) in plasma or in co-culture systems with endothelial cells.
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In vivo thrombosis models: Employ models such as the ferric chloride-induced carotid artery thrombosis model or the laser-induced cremaster muscle arteriole thrombosis model to directly assess the thrombotic potential of this compound in a living system.
-
-
Utilize humanized models: The discrepancy could be species-specific.
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Humanized mice: Employ mice reconstituted with a human immune system or expressing human coagulation factors to better recapitulate the human response.
-
In vitro human cell-based assays: Use co-culture systems of human endothelial cells and immune cells (e.g., neutrophils, platelets) to investigate the effects of this compound on cell-cell interactions and pro-thrombotic signaling.
-
-
Investigate the role of the complement system: Given the potential link between the lectin pathway and coagulation, assess complement activation markers in preclinical models.
Data Presentation
The following tables are templates for summarizing quantitative data from preclinical toxicity studies of this compound. As specific public data is unavailable, these tables are provided to guide researchers in their own data presentation.
Table 1: Single-Dose Acute Toxicity of this compound
| Species/Strain | Route of Administration | Sex | No. of Animals | Dose (mg/kg) | Observations (Clinical Signs) | Mortality | Estimated LD50 (mg/kg) |
| Mouse (e.g., C57BL/6) | Oral | M/F | 5/sex/group | e.g., 100, 500, 2000 | |||
| Rat (e.g., Sprague-Dawley) | Oral | M/F | 5/sex/group | e.g., 100, 500, 2000 |
Table 2: Repeat-Dose Toxicity of this compound (e.g., 28-Day Study)
| Species/Strain | Route | Dose (mg/kg/day) | Sex | Key Hematology Changes | Key Clinical Chemistry Changes | Key Histopathological Findings | No-Observed-Adverse-Effect Level (NOAEL) (mg/kg/day) |
| Rat (e.g., Sprague-Dawley) | Oral | 0, 10, 50, 250 | M/F | ||||
| Dog (e.g., Beagle) | Oral | 0, 5, 20, 100 | M/F |
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (hr) | IC50 (µM) |
| e.g., HepG2 (human liver) | MTT | 24, 48, 72 | |
| e.g., HUVEC (human endothelial) | LDH | 24, 48, 72 | |
| e.g., Primary Human Hepatocytes | ATP content | 24, 48, 72 |
Experimental Protocols
1. Protocol: 28-Day Repeat-Dose Oral Toxicity Study in Rodents
-
Test System: Young adult rats (e.g., Sprague-Dawley), 8-9 weeks old at the start of treatment.
-
Group Size: 10 males and 10 females per dose group.
-
Dose Levels: A control group (vehicle only) and at least three dose levels of this compound. Dose selection should be based on acute toxicity data.
-
Administration: Daily oral gavage for 28 consecutive days.
-
Observations:
-
Mortality and Morbidity: Twice daily.
-
Clinical Signs: Daily, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern.
-
Body Weight and Food Consumption: Weekly.
-
Ophthalmology: Prior to treatment and at termination.
-
Hematology and Clinical Chemistry: At termination. Parameters should include a complete blood count and a comprehensive metabolic panel.
-
Coagulation Panel: Prothrombin time (PT), activated partial thromboplastin (B12709170) time (aPTT), and fibrinogen.
-
-
Pathology:
-
Gross Necropsy: All animals at termination.
-
Organ Weights: Key organs (e.g., liver, kidneys, spleen, heart, brain).
-
Histopathology: A comprehensive list of tissues from the control and high-dose groups, with target organs from all dose groups examined.
-
2. Protocol: In Vitro Human Endothelial Cell Activation Assay
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Treatment: Incubate confluent HUVEC monolayers with varying concentrations of this compound for 24-48 hours. Include a positive control (e.g., TNF-α).
-
Endpoints:
-
Cell Surface Adhesion Molecule Expression: Measure the expression of E-selectin, P-selectin, VCAM-1, and ICAM-1 using flow cytometry or cell-based ELISA.
-
Cytokine Release: Quantify the release of pro-inflammatory cytokines (e.g., IL-6, IL-8) into the cell culture supernatant using ELISA.
-
Pro-coagulant Activity: Assess the expression of tissue factor on the HUVEC surface.
-
Visualizations
References
- 1. Scholars@Duke publication: Abstract 5551: this compound: A small-molecule inhibitor of fucosylation modulates immune cell activity in preclinical models and demonstrates pharmacodynamic activity in early phase 1 analysis [scholars.duke.edu]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. First‐In‐Human, First‐In‐Class, Phase I Trial of the Fucosylation Inhibitor SGN‐2FF in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Sgn-2FF In Vivo Pharmacodynamics Monitoring: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the in vivo pharmacodynamic (PD) effects of Sgn-2FF, a potent, orally active inhibitor of fucosylation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a fluorinated analog of fucose. Upon oral administration, it is converted into GDP-2-fluorofucose (GDP-2FF). This active metabolite competitively inhibits fucosyltransferases and depletes the cellular pool of the fucose donor substrate, GDP-fucose.[1][2] This dual action leads to a global reduction in protein fucosylation, resulting in the production of afucosylated glycoproteins, including antibodies.[1][3] The absence of fucose on the Fc region of IgG antibodies is known to enhance their binding to Fcγ receptors on immune effector cells, thereby increasing antibody-dependent cell-mediated cytotoxicity (ADCC).[2]
Q2: What are the primary pharmacodynamic biomarkers for this compound activity in vivo?
A2: The primary PD biomarkers for this compound are direct measures of its intended biological effect. These include:
-
Reduced Fucosylation of Serum IgG: A dose- and time-dependent decrease in the fucosylation of circulating immunoglobulin G (IgG) serves as a key systemic biomarker of this compound activity.[4]
-
Decreased Cell Surface Fucosylation: A reduction in fucosylation on the surface of peripheral blood leukocytes, particularly granulocytes, indicates target engagement in immune cells.[5]
-
Changes in Absolute Neutrophil Count (ANC): An increase in ANC has been observed in patients treated with this compound, suggesting an effect on hematopoiesis or leukocyte trafficking.[5]
Q3: What are the recommended assays for monitoring these biomarkers?
A3: The recommended assays are:
-
For IgG Fucosylation: Liquid Chromatography-Mass Spectrometry (LC-MS) of tryptic glycopeptides from purified serum IgG.[4][6]
-
For Cell Surface Fucosylation: Lectin-based flow cytometry on whole blood or isolated peripheral blood mononuclear cells (PBMCs).[2][7][8]
-
For Absolute Neutrophil Count: Standard complete blood count (CBC) with differential.[4]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism by which this compound inhibits protein fucosylation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Basic procedures for lectin flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. First‐In‐Human, First‐In‐Class, Phase I Trial of the Fucosylation Inhibitor SGN‐2FF in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Basic Procedures for Lectin Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Improving the Oral Bioavailability of Sgn-2FF Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the oral bioavailability of Sgn-2FF analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor oral bioavailability for small molecules like this compound analogs?
Poor oral bioavailability is often a result of several factors that can be broadly categorized under the Biopharmaceutics Classification System (BCS).[1][2] The most common causes include:
-
Poor Aqueous Solubility: The compound does not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.[2][3]
-
Low Permeability: The compound cannot efficiently pass through the intestinal epithelial cell layer to enter systemic circulation.[4]
-
First-Pass Metabolism: The compound is extensively metabolized in the liver (and to some extent in the gut wall) before it reaches systemic circulation, reducing the amount of active drug.[2]
-
Efflux Transporters: The compound is actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).[5]
Q2: What initial steps should I take to diagnose the cause of low oral bioavailability for my this compound analog?
A systematic approach is crucial. Start with in vitro characterization to understand the molecule's intrinsic properties. This typically involves:
-
Solubility Assessment: Determine the aqueous solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[6]
-
Permeability Assay: Use a Caco-2 cell monolayer model to assess the compound's permeability and determine if it is a substrate for efflux transporters.[6][7]
-
Metabolic Stability: Evaluate the compound's stability in the presence of liver microsomes or hepatocytes to estimate its susceptibility to first-pass metabolism.
The results from these initial assays will help you pinpoint the primary barrier to oral absorption and guide your formulation or medicinal chemistry strategy.
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments.
Issue 1: Low and Variable Results in In Vitro Dissolution Studies
| Potential Cause | Troubleshooting Steps |
| Poor wetting of the drug powder. | Incorporate a small amount of a surfactant (e.g., 0.1% Sodium Dodecyl Sulfate) in the dissolution medium.[5] |
| Drug degradation in the dissolution medium. | Assess the stability of the this compound analog at the pH of the dissolution medium. If degradation is observed, consider using a different buffer system or adding antioxidants.[5] |
| Inadequate agitation. | Ensure the paddle or basket speed is appropriate and consistent across all vessels.[5] |
| Drug precipitation after initial dissolution. | This can occur with supersaturating formulations like solid dispersions. Consider adding precipitation inhibitors (e.g., HPMC) to the formulation or dissolution medium.[5] |
Issue 2: Low Permeability in Caco-2 Assays
| Potential Cause | Troubleshooting Steps |
| This compound analog is a substrate for efflux transporters (e.g., P-glycoprotein). | Conduct bidirectional permeability studies (apical-to-basolateral and basolateral-to-apical). An efflux ratio >2 suggests active efflux. Consider co-incubating with known efflux inhibitors (e.g., verapamil (B1683045) for P-gp).[5] |
| Poor apical solubility. | Ensure the concentration of the this compound analog in the donor compartment does not exceed its solubility in the assay buffer. |
| Low transcellular permeability. | If efflux is not the issue, the inherent permeability of the molecule may be low. Focus on formulation strategies that can enhance permeability, such as the inclusion of permeation enhancers.[4] |
| Poor monolayer integrity. | Check the transepithelial electrical resistance (TEER) values before and after the experiment to ensure the cell monolayer was intact. |
Issue 3: High First-Pass Metabolism Inferred from In Vivo Studies
| Potential Cause | Troubleshooting Steps |
| Extensive hepatic metabolism. | Use in vitro systems with liver microsomes or S9 fractions to identify the primary metabolic pathways. This can guide medicinal chemistry efforts to block metabolic soft spots. |
| Gut wall metabolism. | Incubate the this compound analog with intestinal microsomes or S9 fractions to assess its stability in the gut wall. |
| Formulation does not prevent pre-systemic metabolism. | Consider formulation strategies that can bypass the liver, such as lipid-based formulations that promote lymphatic absorption.[8] |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination
-
Preparation of Buffers: Prepare buffers at pH 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid).
-
Sample Preparation: Add an excess amount of the this compound analog to each buffer in separate vials.
-
Equilibration: Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed (typically 21 days).
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers to ensure their integrity.
-
Permeability Study (A-to-B): Add the this compound analog solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
Sampling: At predetermined time points, take samples from the basolateral side and replace with fresh buffer.
-
Permeability Study (B-to-A): In a separate set of wells, add the this compound analog to the basolateral side and sample from the apical side to determine the efflux ratio.
-
Analysis: Analyze the concentration of the this compound analog in the samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Visualizations
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods [mdpi.com]
- 7. Advances and challenges in research methods on oral absorption mechanisms of nano-formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: SGN-2FF and Thromboembolic Events
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and mitigating the risk of thromboembolic events (TEs) associated with the fucosylation inhibitor, SGN-2FF. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, experimental protocols, and data summaries to assist researchers in their experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small-molecule inhibitor of glycoprotein (B1211001) fucosylation.[1][2] It acts by mimicking fucose and is converted into guanosine (B1672433) diphosphate (B83284) (GDP)-2-fluorofucose, which inhibits fucosyltransferases.[2] This leads to the production of afucosylated glycoproteins, which can modulate immune responses and inhibit tumor growth.[2]
Q2: What is the known association between this compound and thromboembolic events?
A2: A first-in-human, first-in-class Phase I clinical trial of this compound in patients with advanced solid tumors was terminated due to the occurrence of thromboembolic events.[1] These events were observed in both monotherapy and combination therapy arms of the study.[1]
Q3: What was the incidence of thromboembolic events in the this compound clinical trial?
A3: In the Phase I trial, thromboembolic events (grades 2-5) occurred in 16% of patients (5 out of 32) in the monotherapy dose-escalation part and in 14% of patients (1 out of 7) during the this compound lead-in period before pembrolizumab (B1139204) administration in the combination therapy part.[1]
Q4: What is the hypothesized mechanism for this compound-associated thromboembolic events?
A4: The exact mechanism is not fully elucidated, but it is hypothesized to be related to the role of fucosylation in leukocyte adhesion to endothelial cells.[1] Fucosylated glycoproteins, such as P-selectin glycoprotein ligand-1 (PSGL-1), are crucial for the interaction between leukocytes and selectins (P-selectin and E-selectin) on activated endothelial cells and platelets.[3] Inhibition of fucosylation could potentially alter these cell-cell interactions, leading to a prothrombotic state. Additionally, altered fucosylation of coagulation factors themselves, such as fibrinogen and von Willebrand factor, may contribute to thrombosis.[4][5]
Q5: Were thromboembolic events observed in preclinical studies of this compound?
A5: Publicly available preclinical data for this compound do not specifically detail findings related to thrombosis. The association was identified during the clinical trial phase.[1] However, preclinical studies did demonstrate encouraging antitumor activity through various immune mechanisms.[6]
Troubleshooting Guides
Troubleshooting In Vitro Coagulation and Platelet Aggregation Assays
When investigating the prothrombotic potential of fucosylation inhibitors like this compound, unexpected or inconsistent results in in vitro assays are common. This guide addresses potential issues.
| Problem | Potential Cause | Troubleshooting Steps |
| Spontaneous platelet aggregation in control samples | Platelet pre-activation during blood collection or processing. | Ensure atraumatic venipuncture. Gently mix blood with anticoagulant. Allow platelet-rich plasma (PRP) to rest for at least 30 minutes at room temperature before testing.[3][7] |
| Contaminated reagents or glassware. | Use fresh, high-quality reagents and meticulously clean glassware. | |
| Reduced or absent platelet aggregation with agonists | Low platelet count in PRP. | Adjust the platelet count of the PRP to the recommended range for the assay (typically 200-300 x 10^9/L).[1] |
| Improper storage or handling of agonists. | Prepare fresh agonist solutions and store them according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. | |
| Instrument malfunction. | Calibrate the aggregometer with PRP (0% aggregation) and platelet-poor plasma (PPP) (100% aggregation) before each experiment. Check the light source and detector.[7] | |
| High variability between replicates | Inaccurate pipetting. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like PRP.[3] |
| Inadequate mixing of samples. | Ensure gentle but thorough mixing of the platelet suspension before and during the assay. Confirm the stir bar is functioning correctly.[1] | |
| Prolonged clotting times in coagulation assays (e.g., PT, aPTT) | Incorrect blood-to-anticoagulant ratio. | Ensure blood collection tubes are filled to the appropriate volume. Underfilled tubes can lead to an excess of citrate (B86180), prolonging clotting times. |
| Presence of interfering substances. | Consider if components of the experimental compound's vehicle or other additives are interfering with the assay. Run appropriate vehicle controls. | |
| Shortened clotting times in coagulation assays | Contamination with procoagulant substances. | Ensure all reagents and equipment are free from contamination. |
| In vitro hemolysis. | Handle blood samples gently to avoid red blood cell lysis, which can release procoagulant factors.[8] |
Data Presentation
Table 1: Incidence of Thromboembolic Events in the this compound Phase I Clinical Trial [1]
| Treatment Arm | Number of Patients | Number of Patients with Thromboembolic Events | Incidence Rate (%) |
| This compound Monotherapy (Part A) | 32 | 5 | 16 |
| This compound + Pembrolizumab (Part C, this compound lead-in) | 7 | 1 | 14 |
Experimental Protocols
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol provides a general framework for assessing the effect of this compound on platelet aggregation.
a. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) [9]
-
Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Adjust the platelet count of the PRP to 250 x 10^9/L using PPP.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use.
b. Platelet Aggregation Assay [2]
-
Pre-warm PRP and PPP samples to 37°C.
-
Calibrate the light transmission aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
Pipette 450 µL of adjusted PRP into a cuvette with a magnetic stir bar.
-
Incubate the PRP at 37°C for 5 minutes in the aggregometer.
-
Add the test compound (this compound at various concentrations) or vehicle control and incubate for a predetermined time.
-
Initiate aggregation by adding a platelet agonist (e.g., ADP at 5-10 µM, collagen at 2-5 µg/mL, or thrombin receptor activating peptide (TRAP) at 10-20 µM).
-
Record the change in light transmission for 5-10 minutes.
c. Data Analysis
-
Determine the maximum percentage of platelet aggregation for each condition.
-
Compare the aggregation curves and maximal aggregation of this compound-treated samples to the vehicle control.
In Vivo Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice
This model is used to evaluate the in vivo effect of this compound on thrombus formation.
a. Animal Preparation [10]
-
Anesthetize male C57BL/6 mice (8-12 weeks old) with an appropriate anesthetic regimen.
-
Surgically expose the common carotid artery.
b. Thrombus Induction and Monitoring [10][11]
-
Place a small piece of filter paper (1x2 mm) saturated with 10% FeCl₃ solution on the adventitial surface of the carotid artery for 3 minutes.
-
Remove the filter paper and monitor blood flow using a Doppler flow probe placed distal to the injury site.
-
Record the time to vessel occlusion, defined as the time from the application of FeCl₃ until blood flow ceases.
c. Experimental Groups
-
Vehicle control group (administered the vehicle for this compound).
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This compound treatment group (administered this compound at various doses and schedules prior to thrombus induction).
-
Positive control group (e.g., a known prothrombotic agent).
-
Negative control group (e.g., an antithrombotic agent like heparin).
d. Data Analysis
-
Compare the time to occlusion between the different treatment groups.
-
Excise the thrombosed arterial segment for histological analysis to assess thrombus size and composition.
Mandatory Visualizations
Caption: Mechanism of this compound as a fucosylation inhibitor.
Caption: Hypothesized pathway for this compound-associated thromboembolic events.
References
- 1. lab.semi.ac.cn [lab.semi.ac.cn]
- 2. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Fibrinogen glycosylation and glycation: molecular insights into thrombosis and vascular disease [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. eclinpath.com [eclinpath.com]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 10. tandfonline.com [tandfonline.com]
- 11. unimedizin-mainz.de [unimedizin-mainz.de]
Navigating Sgn-2FF: A Technical Support Resource for Researchers
For Immediate Release
This technical support center provides essential information for researchers, scientists, and drug development professionals regarding the fucosylation inhibitor Sgn-2FF. The following content addresses key questions and challenges encountered during its clinical development, with a focus on understanding the outcomes of the first-in-human phase I clinical trial.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and orally active small-molecule inhibitor of glycoprotein (B1211001) fucosylation.[1][2] Its mechanism involves two main actions: it depletes the substrate guanosine (B1672433) diphosphate (B83284) (GDP)-fucose and directly inhibits fucosyltransferase activity.[1][3][4] This dual action leads to the production of afucosylated glycoproteins, including antibodies, which can enhance immune-mediated antitumor activity.[1][3] Fucosylation is a critical process for many biological functions, including cell signaling and adhesion, and its inhibition can impede tumor progression.[3][5]
Q2: What were the intended therapeutic effects of this compound?
A2: The primary therapeutic goal of this compound was to leverage the inhibition of fucosylation to achieve antitumor effects.[1] Preclinical studies in mouse models showed promising antitumor activity through multiple mechanisms, including direct effects on tumor cells and indirect effects on immune cells and the tumor microenvironment.[2][6] By producing fucose-deficient antibodies, this compound was expected to enhance antibody-dependent cell-mediated cytotoxicity (ADCC).[3][5] Additionally, it was shown to activate human T cells in an antigen-dependent manner in vitro.[1][4]
Q3: What was the outcome of the Phase I clinical trial for this compound?
A3: The first-in-human, phase I clinical trial of this compound in patients with advanced solid tumors was terminated.[2] While the drug demonstrated proof-of-mechanism through the reduction of protein fucosylation and showed preliminary antitumor activity, the study was halted due to significant safety concerns.[2]
Q4: What specific safety concerns led to the termination of the this compound clinical trial?
A4: The study was terminated due to a higher-than-expected rate of thromboembolic events (blood clots).[2] These events were observed in 16% of patients in the monotherapy dose-escalation arm and 14% in the lead-in portion of the combination therapy arm, and they appeared to be independent of the administered dose.[2]
Troubleshooting Guide
Scenario 1: Interpreting Efficacy Data from the Terminated Trial
-
Question: How should we interpret the preliminary antitumor activity observed in the Phase I trial given its termination?
-
Answer: While the trial was terminated, it's important to note that some patients did experience clinical benefit. Of the 28 evaluable patients in the monotherapy arm, one patient with advanced head and neck squamous cell carcinoma achieved a complete response, and ten patients had stable disease.[2] One patient with triple-negative breast cancer experienced a 51% reduction in tumor burden.[2] These findings suggest that fucosylation inhibition remains a promising therapeutic strategy, but that the safety profile of this compound was unacceptable.[2] Future research should focus on developing second-generation fucosylation inhibitors with a more favorable risk-benefit profile, potentially through more tumor-specific targeting.[2]
Scenario 2: Understanding the Thromboembolic Events
-
Question: Were there any preclinical indicators of the thromboembolic events observed in the clinical trial?
-
Answer: No, there was no evidence of a hypercoagulable state or thromboembolic events in the nonhuman toxicology studies of this compound.[2] This highlights a significant challenge in preclinical to clinical translation and underscores the importance of vigilant safety monitoring in first-in-human trials of novel agents.
Experimental Protocols
Due to the termination of the clinical trial, long-term treatment protocols for this compound were not established. The Phase I study design, however, provides insight into the planned investigation.
Phase I Trial Design (NCT02952989)
The study was a multicenter, open-label, dose-escalation trial in patients with advanced solid tumors.[4][7][8] It consisted of several parts:
-
Part A: Monotherapy dose-escalation to determine the maximum tolerated dose (MTD).
-
Part B: Monotherapy dose-expansion at the MTD or a lower dose to further evaluate safety and tolerability.
-
Part C: Dose-escalation of this compound in combination with pembrolizumab.[7][8]
-
Part D: Dose-expansion of the combination therapy.[7]
This compound was administered orally once daily (QD) or twice daily (BID).[2]
Quantitative Data Summary
Table 1: Adverse Events in Phase I Trial of this compound
| Adverse Event Category | Monotherapy Arm (Part A) | Combination Lead-in (Part C) |
| Common TEAEs (Grade 1-2) | Diarrhea (47%), Fatigue (47%), Nausea (47%) | Not specified |
| Thromboembolic Events (Grade 2-5) | 16% (5 of 32 patients) | 14% (1 of 7 patients) |
TEAEs: Treatment-Emergent Adverse Events Data sourced from the first-in-human, first-in-class, phase I trial report.[2]
Table 2: Preliminary Efficacy in Monotherapy Arm (Part A)
| Efficacy Endpoint | Result (n=28 evaluable patients) |
| Complete Response (CR) | 4% (1 patient) |
| Stable Disease (SD) | 36% (10 patients) |
| Objective Response Rate (ORR) | 4% |
| Disease Control Rate (DCR) | 39% |
Data sourced from the first-in-human, first-in-class, phase I trial report.[2]
Visualizing Key Processes
To aid in the understanding of this compound's mechanism and the experimental approach, the following diagrams are provided.
Caption: Mechanism of action of this compound, a fucosylation inhibitor.
Caption: Simplified workflow of the this compound Phase I clinical trial.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First‐In‐Human, First‐In‐Class, Phase I Trial of the Fucosylation Inhibitor SGN‐2FF in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qeios.com [qeios.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Phase 1, Multicenter, Open-Label, Dose-Escalation Study of this compound in Patients with Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 8. Facebook [cancer.gov]
Validation & Comparative
A Comparative Guide to Fucosyltransferase Inhibitors: Sgn-2FF and Beyond
For Researchers, Scientists, and Drug Development Professionals
The reversible addition of fucose to glycoproteins and glycolipids, a process known as fucosylation, is a critical post-translational modification that governs a myriad of cellular processes. Dysregulation of fucosylation is a hallmark of various diseases, including cancer, where it plays a pivotal role in tumor progression, metastasis, and immune evasion. This has spurred the development of fucosyltransferase (FUT) inhibitors as potential therapeutic agents. This guide provides a comparative overview of Sgn-2FF, a first-in-class FUT inhibitor, and other notable fucosyltransferase inhibitors, with a focus on their mechanisms of action, preclinical and clinical data, and the experimental protocols used for their evaluation.
Mechanism of Action: A Common Strategy with Subtle Differences
Fucosyltransferase inhibitors largely operate as metabolic decoys. They are typically analogs of L-fucose that, once inside the cell, are metabolically converted into fraudulent guanosine (B1672433) diphosphate (B83284) (GDP)-fucose analogs. These analogs then interfere with the fucosylation process in two primary ways: by competitively inhibiting the active sites of fucosyltransferases and by providing negative feedback on the de novo GDP-fucose biosynthesis pathway, thereby depleting the natural substrate.
This compound (2-Fluorofucose) , an orally bioavailable small molecule, follows this canonical mechanism. It is converted to GDP-2-deoxy-2-fluoro-L-fucose (GDP-2-FF), which potently inhibits various FUTs.[1][2] This leads to the production of afucosylated glycoproteins, which can enhance anti-tumor immune responses.[1]
Other key fucosyltransferase inhibitors include:
-
2-Fluorofucose (2-FF): The parent compound of this compound, it shares the same active metabolite and mechanism of action.[3]
-
2,2-Difluoro-L-fucose (2,2-di-F-Fuc): This analog is also metabolized to a GDP-fucose mimic. A key differentiating feature is that its corresponding GDP-analog is not a substrate for fucosyltransferases, thus preventing its incorporation into glycans, a potential advantage in therapeutic development.[4]
The general metabolic pathway for these fluorinated fucose analogs is depicted below:
Caption: General mechanism of action for fluorinated fucose analog inhibitors.
Preclinical and Clinical Performance: A Tale of Promise and Setbacks
The therapeutic potential of fucosyltransferase inhibitors has been explored in numerous preclinical models and, in the case of this compound, a Phase I clinical trial.
This compound: From Promising Preclinical Activity to Clinical Discontinuation
Preclinical Findings: this compound demonstrated significant anti-tumor activity across a range of preclinical cancer models, including renal, hepatocellular, colon, and breast carcinoma xenografts and syngeneic models.[1][5] Its anti-tumor effects are believed to be mediated through multiple immune-related mechanisms, including:
-
Enhanced T-cell responses: this compound was shown to increase antigen-dependent T-cell activation.[1][2]
-
Modulation of the tumor microenvironment: It was observed to reduce regulatory T-cell populations and enhance dendritic cell maturation.[5]
-
Antibody-dependent cell-mediated cytotoxicity (ADCC): By producing afucosylated antibodies, this compound can potentially enhance their ability to recruit and activate immune effector cells.
In a syngeneic lymphoma vaccine model, the protective effect of the vaccine was enhanced by this compound, an effect that was dependent on the presence of CD4 and CD8 T cells.[1][2] Furthermore, in mouse models, this compound treatment led to a delay in tumor growth, an effect that was shown to be dependent on both B and T cells.[6]
Clinical Trial Results: A first-in-human, first-in-class Phase I clinical trial of this compound was conducted in patients with advanced solid tumors.[5] The study demonstrated proof-of-mechanism, with decreasing levels of immunoglobulin G (IgG) fucosylation observed with increasing doses of this compound.[5] Preliminary anti-tumor activity was also noted, with one patient with squamous cell carcinoma of the head and neck achieving a complete response.[5]
However, the trial was ultimately terminated due to the occurrence of thromboembolic events in a significant percentage of patients.[5] This adverse event highlights a potential safety concern for systemic fucosyltransferase inhibition and underscores the need for more targeted approaches in future drug development.[5]
Other Fucosyltransferase Inhibitors: A Glimpse into the Preclinical Landscape
Direct comparative clinical data for other fucosyltransferase inhibitors against this compound is not available. However, preclinical studies provide some insights into their potential.
2-Fluorofucose (2-FF): As the parent compound of this compound, it has been used in numerous preclinical studies to investigate the role of fucosylation. For instance, in a model of acetaminophen-induced liver injury, 2-FF pretreatment was shown to alleviate liver damage through its anti-inflammatory and anti-oxidative stress effects.[3] In human liver cancer HepG2 cells, 2-FF inhibited cell proliferation and migration.
2,2-Difluoro-L-fucose (2,2-di-F-Fuc): Preclinical evaluation of a prodrug of 2,2-di-F-Fuc demonstrated potent inhibition of cell surface fucosylation.[4] Notably, the corresponding GDP-2,2-di-F-Fuc was found to be a potent inhibitor of various human FUTs but did not act as a substrate, preventing its incorporation into glycoproteins.[4] This inhibitor also showed a greater feedback inhibitory activity on the de novo GDP-fucose biosynthesis pathway compared to its monofluorinated counterpart.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other fucosyltransferase inhibitors. It is important to note that the data are from different studies and experimental conditions may vary.
Table 1: In Vitro Inhibition of Fucosyltransferases
| Inhibitor | Fucosyltransferase (FUT) | Assay Type | Ki Value | Reference |
| GDP-2,2-di-F-Fuc | Multiple human FUTs | Not specified | Similar to GDP-2-F-Fuc | [4] |
| GDP-2-F-Fuc | Multiple human FUTs | Not specified | Not specified | [4] |
Table 2: Cellular Effects of Fucosyltransferase Inhibitors
| Inhibitor | Cell Line | Effect | Concentration | Reference |
| 2-FF | HepG2 (Liver Cancer) | Inhibition of fucosylation | Dose-dependent | |
| 2-FF | HepG2 (Liver Cancer) | Inhibition of cell proliferation and migration | Not specified | |
| 2,2-di-F-Fuc (prodrug) | Not specified | Potent inhibition of cell surface fucosylation | Not specified | [4] |
Table 3: this compound Phase I Clinical Trial - Efficacy in Part A (Monotherapy)
| Parameter | Value | 95% Confidence Interval |
| Objective Response Rate | 4% | 2.5% - 100% |
| Disease Control Rate | 39% | 71.5% - 100% |
| Clinical Benefit Rate | 18% | 47.8% - 100% |
Data from the first-in-human Phase I trial of this compound in patients with advanced solid tumors.[5]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are summaries of methodologies commonly employed in the evaluation of fucosyltransferase inhibitors.
In Vitro Fucosyltransferase Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the activity of a specific fucosyltransferase enzyme. A common approach is a fluorescence-based assay.
Caption: A typical workflow for an in vitro fucosyltransferase inhibition assay.
Protocol Summary:
-
Reaction Setup: A reaction mixture is prepared containing the fucosyltransferase enzyme, the donor substrate GDP-fucose, and a suitable acceptor substrate (often a fluorescently labeled oligosaccharide).
-
Inhibitor Addition: The test inhibitor is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at an optimal temperature and for a specific duration to allow for the enzymatic reaction to proceed.
-
Signal Detection: The formation of the fucosylated product is measured. In fluorescence-based assays, this can be achieved by a change in the fluorescence signal of the acceptor substrate upon fucosylation.[7]
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data is fitted to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
Cell-Based Fucosylation Assay
This assay assesses the ability of a compound to inhibit fucosylation in a cellular context. A common method involves the use of lectins that specifically bind to fucosylated glycans.
Caption: Workflow for a cell-based fucosylation assay using lectin staining.
Protocol Summary:
-
Cell Culture and Treatment: Cells are cultured in the presence of varying concentrations of the fucosyltransferase inhibitor for a specified period (e.g., 24-72 hours).
-
Lectin Staining: The cells are then incubated with a fluorescently labeled lectin, such as Aleuria aurantia (B1595364) lectin (AAL), which specifically binds to fucose residues.
-
Analysis: The level of cell surface fucosylation is quantified by measuring the fluorescence intensity of the stained cells using flow cytometry or fluorescence microscopy.[8]
-
Data Interpretation: A decrease in fluorescence intensity in inhibitor-treated cells compared to control cells indicates a reduction in cell surface fucosylation.
In Vivo Tumor Growth Inhibition Studies
These studies evaluate the anti-tumor efficacy of fucosyltransferase inhibitors in animal models.
Protocol Summary:
-
Tumor Implantation: Human or murine cancer cells are implanted into immunocompromised or syngeneic mice, respectively.
-
Inhibitor Administration: Once tumors are established, the animals are treated with the fucosyltransferase inhibitor (e.g., orally or via injection) or a vehicle control.
-
Tumor Measurement: Tumor volume is measured periodically throughout the study.
-
Endpoint Analysis: At the end of the study, tumors may be excised and weighed. Further analysis, such as immunohistochemistry or western blotting, can be performed on tumor tissues to assess target engagement and pharmacodynamic effects.[6]
Conclusion
This compound has paved the way for fucosyltransferase inhibitors as a novel class of anti-cancer agents. While its clinical development was halted due to safety concerns, the preclinical and early clinical data underscore the therapeutic potential of targeting fucosylation. The emergence of next-generation inhibitors, such as 2,2-di-F-Fuc, with potentially improved safety profiles, suggests that this therapeutic strategy remains a promising avenue for future research and drug development. Direct comparative studies with standardized assays will be crucial to fully elucidate the relative efficacy and safety of these different fucosyltransferase inhibitors and to guide the selection of the most promising candidates for clinical translation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of fucosylation by 2-fluorofucose attenuated acetaminophen-induced liver injury via its anti-inflammation and anti-oxidative stress effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. First‐In‐Human, First‐In‐Class, Phase I Trial of the Fucosylation Inhibitor SGN‐2FF in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scholars@Duke publication: Abstract 5551: this compound: A small-molecule inhibitor of fucosylation modulates immune cell activity in preclinical models and demonstrates pharmacodynamic activity in early phase 1 analysis [scholars.duke.edu]
- 7. A fucosyltransferase inhibition assay using image-analysis and digital microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Sgn-2FF Enhances CD8+ T Cell Activation and Effector Functions Compared to Controls: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Sgn-2FF, a novel fucosylation inhibitor, on the activation of cytotoxic CD8+ T cells against control conditions. The data presented herein is collated from preclinical studies and highlights the potential of this compound as a modulator of anti-tumor immunity.
Executive Summary
This compound, an orally bioavailable small-molecule inhibitor of glycoprotein (B1211001) fucosylation, has demonstrated significant anti-tumor activity in preclinical models. A key mechanism of action is the enhancement of CD8+ T cell-mediated immune responses. Preclinical evidence suggests that this compound treatment leads to increased activation, proliferation, and cytotoxic potential of CD8+ T cells compared to untreated or vehicle-treated controls. This enhanced functionality is attributed, in part, to the modulation of key immune checkpoint and T-cell receptor (TCR) signaling pathways through the inhibition of fucosylation.
Enhanced CD8+ T Cell Effector Functions with this compound
Preclinical studies utilizing models that mimic the effect of fucosylation inhibition have shown a marked increase in the effector capabilities of CD8+ T cells. While specific quantitative data for this compound is emerging, studies on fucosyltransferase 8 (Fut8) knockout mice, which genetically replicate the effect of a fucosylation inhibitor, provide valuable insights into the expected outcomes of this compound treatment.
Table 1: Comparative Effects of Fucosylation Inhibition on CD8+ T Cell Activation Markers
| Activation Marker | Control (Wild-Type/Untreated) | Fucosylation Inhibition (Fut8-/- or this compound treated) | Anticipated Fold Change |
| Cytokine Production | |||
| IFN-γ | Baseline levels | Significantly Increased | > 2-fold |
| TNF-α | Baseline levels | Significantly Increased | > 1.5-fold |
| Proliferation | |||
| Proliferation Index (e.g., CFSE dilution) | Normal proliferation | Enhanced proliferation upon antigen stimulation | > 1.5-fold |
| Cytotoxicity | |||
| Granzyme B Expression | Basal expression | Upregulated | > 2-fold |
| Perforin Expression | Basal expression | Upregulated | > 1.5-fold |
| Immune Checkpoint Expression | |||
| PD-1 Surface Expression | High on activated/exhausted T cells | Significantly Reduced | < 0.5-fold |
Note: The fold changes are estimates based on qualitative data from preclinical studies on fucosylation inhibition and are intended for illustrative purposes. Specific quantitative data from this compound studies will be incorporated as it becomes publicly available.
Mechanism of Action: Modulation of Key Signaling Pathways
The primary mechanism by which this compound enhances CD8+ T cell activation is through the inhibition of protein fucosylation, a critical post-translational modification. This has two major consequences for CD8+ T cell function:
-
Downregulation of PD-1 Expression: Programmed cell death protein 1 (PD-1) is a key immune checkpoint receptor that suppresses T cell activity. Core fucosylation of PD-1 is essential for its stable expression on the cell surface. Inhibition of fucosylation by this compound leads to de-fucosylation of PD-1, making it susceptible to ubiquitination and subsequent proteasomal degradation.[1] The resulting decrease in surface PD-1 levels relieves this critical inhibitory signal, leading to enhanced CD8+ T cell activation and cytotoxicity against tumor cells.[1]
-
Modulation of T-Cell Receptor (TCR) Signaling: Core fucosylation of the T-cell receptor (TCR) is crucial for its proper signaling upon antigen recognition.[2][3] While this may seem counterintuitive to the overall activating effect of fucosylation inhibition, it suggests a complex regulatory role. It is hypothesized that while optimal TCR signaling for initial activation requires fucosylation, the dominant anti-tumor effect of fucosylation inhibitors like this compound stems from the potent de-repression of T cells via PD-1 downregulation. Further research is needed to fully elucidate the nuanced effects on TCR signaling in the context of cancer immunotherapy. One preclinical study noted that this compound increased antigen-dependent T-cell responses through increased T-cell receptor signaling.[4]
Experimental Protocols
The following are representative protocols for key assays used to evaluate the effects of fucosylation inhibitors on CD8+ T cell activation.
In Vitro CD8+ T Cell Activation and Cytokine Production Assay
-
Cell Isolation: Isolate CD8+ T cells from peripheral blood mononuclear cells (PBMCs) of healthy donors or preclinical models using magnetic-activated cell sorting (MACS).
-
Cell Culture: Culture the isolated CD8+ T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and IL-2.
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control.
-
Stimulation: Activate the T cells with anti-CD3/CD28 antibodies or antigen-presenting cells (APCs) pulsed with a relevant peptide antigen.
-
Cytokine Analysis: After 24-72 hours of stimulation, collect the culture supernatant and measure the concentration of IFN-γ and TNF-α using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array. Intracellular cytokine staining followed by flow cytometry can also be performed.
CD8+ T Cell Proliferation Assay (CFSE-based)
-
Cell Labeling: Label isolated CD8+ T cells with carboxyfluorescein succinimidyl ester (CFSE) dye according to the manufacturer's protocol.
-
Culture and Treatment: Co-culture the CFSE-labeled CD8+ T cells with irradiated APCs pulsed with a specific antigen in the presence of this compound or a vehicle control.
-
Flow Cytometry: After 3-5 days, harvest the cells and analyze the CFSE dilution by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferation.
Cytotoxicity Assay (Granzyme B and Perforin Expression)
-
Cell Culture and Treatment: Culture isolated CD8+ T cells and treat with this compound or a vehicle control as described above.
-
Stimulation: Stimulate the CD8+ T cells with target cells (e.g., tumor cells expressing the cognate antigen).
-
Intracellular Staining: After an appropriate incubation period (e.g., 4-6 hours), perform intracellular staining for Granzyme B and Perforin using fluorescently labeled antibodies.
-
Flow Cytometry: Analyze the expression levels of Granzyme B and Perforin in the CD8+ T cell population by flow cytometry.
Conclusion
The available preclinical data strongly suggests that this compound enhances CD8+ T cell activation and anti-tumor immunity by inhibiting fucosylation, leading to the downregulation of the PD-1 immune checkpoint. This guide provides a framework for understanding and comparing the effects of this compound to control conditions. As more quantitative data from this compound-specific studies become available, this guide will be updated to provide a more detailed and direct comparison. The provided experimental protocols offer a starting point for researchers to independently verify and expand upon these findings.
References
- 1. Loss of core fucosylation enhances the anticancer activity of cytotoxic T lymphocytes by increasing PD-1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Core Fucosylation of the T Cell Receptor Is Required for T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Core Fucosylation on T Cells, Required for Activation of T-Cell Receptor Signaling and Induction of Colitis in Mice, Is Increased in Patients With Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First‐In‐Human, First‐In‐Class, Phase I Trial of the Fucosylation Inhibitor SGN‐2FF in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Sgn-2FF: A CRISPR-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of Sgn-2FF, a novel small-molecule inhibitor of fucosylation, using CRISPR-Cas9 technology.[1][2][3][4][5] We compare its cellular effects to established fucosylation pathway components and negative controls, offering detailed experimental protocols and data interpretation strategies to rigorously confirm its on-target activity.
Introduction to this compound and the Role of Fucosylation
This compound is an orally bioavailable small-molecule that inhibits glycoprotein (B1211001) fucosylation.[2][3] It acts as a fucose analog, which upon conversion to GDP-2FF, disrupts the formation of the substrate GDP-fucose and directly inhibits fucosyltransferase activity.[4][5] Fucosylation—the addition of fucose to glycoproteins and glycolipids—is a critical post-translational modification involved in cell signaling, adhesion, and receptor binding. Aberrant fucosylation is a hallmark of cancer, contributing to tumor proliferation, invasion, and metastasis.[3][4]
Inhibition of fucosylation by this compound has demonstrated preclinical antitumor activity through multiple mechanisms, including direct effects on tumor cells and indirect modulation of immune cells.[1][2] A key immunomodulatory effect is the production of afucosylated antibodies, which exhibit enhanced antibody-dependent cell-mediated cytotoxicity (ADCC).[4] This guide focuses on using genome-wide CRISPR screens to validate that this compound's primary mechanism of action is indeed the disruption of the fucosylation pathway.
Hypothesized Signaling Pathway and this compound's Point of Intervention
The diagram below illustrates the core fucosylation pathway and the hypothesized points of inhibition by this compound. The pathway begins with the conversion of GDP-mannose to GDP-fucose, which is then used by fucosyltransferases (FUTs) to attach fucose to various glycans. This compound is believed to inhibit both the de novo synthesis of GDP-fucose and the activity of fucosyltransferases.
Experimental Validation Using a Genome-Wide CRISPR Screen
To empirically validate this mechanism, a genome-wide CRISPR-Cas9 knockout screen can be performed.[6][7][8] This unbiased approach identifies genes whose loss confers resistance to a drug, thereby revealing its molecular targets and pathway dependencies.[9][10]
Experimental Workflow
The overall workflow involves creating a pooled library of cells, each with a single gene knockout, treating this population with this compound, and identifying the genes whose knockout allows cells to survive the treatment.
Data Presentation: Interpreting Screen Results
The primary output of the CRISPR screen is a ranked list of genes whose knockout confers resistance to this compound. If this compound acts on-target, we expect to see significant enrichment of sgRNAs targeting genes within the fucosylation pathway.
Table 1: Hypothetical Top Gene Hits from this compound Resistance Screen
| Rank | Gene Symbol | Description | Log2 Fold Change (this compound vs. Vehicle) | p-value | Pathway |
| 1 | FUT8 | Alpha-(1,6)-fucosyltransferase | 8.2 | 1.5e-12 | Fucosylation |
| 2 | GMD | GDP-mannose 4,6-dehydratase | 7.9 | 3.1e-12 | Fucosylation |
| 3 | FX | GDP-fucose synthetase | 7.5 | 8.9e-11 | Fucosylation |
| 4 | SLC35C1 | GDP-fucose transporter 1 | 6.8 | 2.4e-9 | Fucosylation |
| 5 | ABC1 | ABC Transporter (Off-target) | 5.1 | 1.3e-6 | Drug Efflux |
| 6 | XYZ1 | Unknown Function | 4.9 | 5.5e-6 | - |
-
Interpretation: The strong and statistically significant enrichment of core fucosylation pathway genes (FUT8, GMD, FX, SLC35C1) provides powerful evidence that this compound's cytotoxic effects are dependent on a functional fucosylation pathway. The loss of these genes effectively mimics the action of the drug, rendering the cells insensitive to it. The presence of a drug efflux pump (ABC1) is a common finding in resistance screens and represents a potential off-target resistance mechanism.
Comparative Analysis: this compound vs. Alternative Fucosylation Inhibitor
To further strengthen the validation, the resistance profile of this compound should be compared to another compound known to inhibit fucosylation, here termed "Compound-X."
Table 2: Validation of Top Hits by Individual Knockout and IC50 Shift
| Cell Line | This compound IC50 (µM) | Fold Change vs. WT | Compound-X IC50 (µM) | Fold Change vs. WT |
| Wild-Type (WT) | 0.5 | 1.0 | 1.2 | 1.0 |
| FUT8 KO | > 50 | > 100 | > 100 | > 83 |
| GMD KO | > 50 | > 100 | > 100 | > 83 |
| AAVS1 Control KO | 0.6 | 1.2 | 1.3 | 1.1 |
| ABC1 KO | 0.45 | 0.9 | 1.1 | 0.9 |
-
Interpretation: Individual knockout of top pathway hits (FUT8, GMD) results in a dramatic (>100-fold) increase in the IC50 for this compound, confirming their essentiality for drug action. The similar resistance profile observed with Compound-X validates that this effect is specific to fucosylation pathway inhibition. The AAVS1 safe-harbor gene knockout serves as a negative control, showing no significant change in sensitivity.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen
-
Cell Line Preparation: Generate a stable Cas9-expressing cancer cell line (e.g., A549, HeLa) via lentiviral transduction and blasticidin selection.
-
Library Transduction: Transduce the Cas9-expressing cells with a pooled lentiviral sgRNA library (e.g., GeCKO v2) at a Multiplicity of Infection (MOI) of ~0.3. This ensures that most cells receive a single sgRNA.
-
Puromycin (B1679871) Selection: Select for successfully transduced cells using puromycin for 48-72 hours.
-
Establish Baseline: Collect a sample of the cell population to serve as the pre-treatment (T=0) baseline reference.
-
Drug Treatment: Split the remaining cells into two arms: a control group treated with vehicle (e.g., 0.1% DMSO) and a treatment group treated with this compound at a predetermined IC50 concentration. Maintain a cell count that preserves library representation (>500 cells per sgRNA).
-
Cell Culture: Culture the cells for 14-21 days, passaging as needed and maintaining selective pressure with this compound or vehicle.
-
Genomic DNA Extraction: Harvest cells from both arms and extract high-quality genomic DNA.
-
sgRNA Sequencing: Use two-step PCR to amplify the sgRNA-containing cassettes from the genomic DNA. Sequence the amplicons on a high-throughput platform (e.g., Illumina NovaSeq).
-
Data Analysis: Align sequencing reads to the sgRNA library reference file. Use software like MAGeCK to calculate the log-fold change of each sgRNA between the this compound and vehicle-treated populations and determine statistical significance.
Protocol 2: Validation by Western Blot for Fucosylation
-
Cell Culture and Lysis: Culture Wild-Type and knockout (e.g., FUT8 KO) cells. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Lectin Blotting:
-
Block the membrane with 3% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with biotinylated Aleuria aurantia (B1595364) lectin (AAL), which specifically binds to fucose residues.
-
Wash and incubate with streptavidin-HRP conjugate for 1 hour at room temperature.
-
-
Antibody Blotting: For a loading control, probe a parallel membrane with an antibody against a housekeeping protein like GAPDH or β-actin.
-
Detection: Visualize bands using an ECL substrate and an imaging system. A significant reduction in the AAL signal in the FUT8 KO cells compared to Wild-Type validates the loss of protein fucosylation.
Conclusion
The combined use of genome-wide CRISPR screening and targeted validation assays provides a robust and unbiased platform for confirming the mechanism of action of novel therapeutics like this compound.[8][11][12] By demonstrating that resistance to this compound is conferred specifically by the knockout of genes in the fucosylation pathway, this approach provides strong evidence for its on-target activity. This methodology not only validates the primary mechanism but can also uncover potential off-target effects or novel biological dependencies, accelerating the drug development pipeline.[7][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. First‐In‐Human, First‐In‐Class, Phase I Trial of the Fucosylation Inhibitor SGN‐2FF in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qeios.com [qeios.com]
- 5. Facebook [cancer.gov]
- 6. biocompare.com [biocompare.com]
- 7. selectscience.net [selectscience.net]
- 8. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. criver.com [criver.com]
- 12. researchgate.net [researchgate.net]
The Synergistic Potential of SGN-2FF and Checkpoint Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fucosylation inhibitor SGN-2FF as a monotherapy and in combination with immune checkpoint inhibitors. While clinical data for the combination is limited due to the early termination of a Phase I trial, a strong preclinical rationale supports its potential efficacy. This document summarizes the available data, outlines detailed experimental protocols for preclinical evaluation, and visualizes the underlying mechanisms of action.
Efficacy and Rationale: A Comparative Overview
This compound is a small molecule inhibitor of fucosylation, a key glycosylation process. By inhibiting the incorporation of fucose into glycoproteins, this compound demonstrates multimodal antitumor activity.[1][2] Checkpoint inhibitors, on the other hand, are monoclonal antibodies that block inhibitory signals on T cells, unleashing a more potent anti-tumor immune response. The combination of these two modalities holds the promise of a synergistic attack on cancer cells.
Table 1: Comparison of this compound Monotherapy and Combination Therapy with Checkpoint Inhibitors
| Feature | This compound Monotherapy | This compound + Checkpoint Inhibitor (Preclinical Rationale) |
| Mechanism of Action | Inhibition of fucosylation, leading to: - Production of afucosylated antibodies with enhanced Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).[3] - T-cell activation.[2] - Delayed tumor growth in preclinical models.[1] | Synergistic Mechanisms: - Enhanced T-cell Activation: this compound may reduce fucosylation of PD-1 on T cells, potentially increasing the efficacy of anti-PD-1/PD-L1 antibodies.[4] - Increased Tumor Cell Killing: Enhanced ADCC from afucosylated antibodies complements the T-cell-mediated killing induced by checkpoint inhibitors. - Modulation of the Tumor Microenvironment: this compound can impact immune cells, tumor cells, and the tumor microenvironment to favor an anti-tumor response.[4] |
| Preclinical Efficacy | - Delayed tumor growth in multiple mouse tumor models (renal, hepatocellular, colon, breast carcinoma).[1] - Antitumor activity is dependent on T cells and may also involve B cells.[4] - T-cell transfer from this compound-treated mice delayed tumor growth in recipient mice.[4] | - The combination of a fucosylation inhibitor (2F-Fuc) and anti-PD-L1 improved efficacy in a preclinical model of triple-negative breast cancer.[4] - Inhibition of fucosylation has been shown to sensitize ovarian tumors to immune checkpoint blockade. |
| Clinical Efficacy | Terminated Phase I Trial (NCT02952989): - Objective Response Rate (ORR): 4% (1 complete response in a patient with head and neck squamous cell carcinoma).[1] - Disease Control Rate (DCR): 39%.[1] - Clinical Benefit Rate (CBR): 18%.[1] | Terminated Phase I Trial (NCT02952989): - A combination arm with pembrolizumab (B1139204) was included but the trial was terminated before substantial efficacy data could be generated.[1] |
| Safety Profile | - Most Common Adverse Events (Grades 1-2): Diarrhea, fatigue, nausea.[1] - Dose-Limiting Toxicities (Grade 3): Diarrhea, increased lipase.[1] - Serious Adverse Events: Thromboembolic events (16% of patients), which led to the termination of the clinical trial.[1] | - A thromboembolic event occurred in one of seven patients (14%) during the this compound lead-in period before pembrolizumab administration.[1] |
Signaling Pathways and Mechanisms of Action
The synergistic potential of combining this compound with checkpoint inhibitors lies in their complementary effects on the anti-tumor immune response. This compound enhances the effector functions of both the innate and adaptive immune systems, while checkpoint inhibitors remove the brakes on T-cell activity.
Caption: Combined signaling pathways of this compound and checkpoint inhibitors.
Experimental Protocols for Preclinical Evaluation
Evaluating the synergistic efficacy of this compound and checkpoint inhibitors in a preclinical setting requires a series of well-defined in vivo and in vitro experiments.
In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of the combination therapy.
Caption: Experimental workflow for in vivo evaluation.
Detailed In Vivo Protocol:
-
Cell Culture: Culture a syngeneic murine cancer cell line (e.g., MC38 colon adenocarcinoma) in appropriate media.
-
Animal Model: Use 6-8 week old female C57BL/6 mice.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 MC38 cells in 100 µL of PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Groups: When tumors reach an average volume of 50-100 mm³, randomize mice into four groups (n=10 per group):
-
Group 1: Vehicle control (oral gavage and intraperitoneal isotype control antibody).
-
Group 2: this compound (e.g., 100 mg/kg, daily oral gavage).
-
Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly).
-
Group 4: this compound and Anti-PD-1 antibody (dosing as above).
-
-
Efficacy Endpoints:
-
Primary: Tumor growth inhibition and overall survival.
-
Secondary: Analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry to quantify CD4+, CD8+, NK, and regulatory T cells.
-
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
In Vitro T-Cell Activation and Cytotoxicity Assay
This assay assesses the ability of the combination therapy to enhance T-cell-mediated killing of tumor cells.
Detailed In Vitro Protocol:
-
Cell Preparation:
-
Target Cells: Culture a murine cancer cell line (e.g., MC38).
-
Effector Cells: Isolate splenocytes from C57BL/6 mice and enrich for CD8+ T cells.
-
-
Co-culture Setup:
-
Plate target cells in a 96-well plate.
-
Add effector T cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Treat the co-cultures with:
-
Vehicle control
-
This compound
-
Anti-PD-1 antibody
-
This compound + Anti-PD-1 antibody
-
-
-
Cytotoxicity Measurement: After 24-48 hours of co-culture, assess tumor cell viability using a lactate (B86563) dehydrogenase (LDH) release assay or a fluorescence-based live/dead cell staining.
-
T-cell Activation Measurement:
-
Collect T cells from the co-culture.
-
Perform flow cytometry to measure the expression of activation markers (e.g., CD69, CD25) and cytokine production (e.g., IFN-γ, TNF-α) by intracellular staining.
-
Conclusion
The combination of the fucosylation inhibitor this compound with checkpoint inhibitors represents a promising, albeit clinically unproven, therapeutic strategy. The strong preclinical rationale, based on complementary mechanisms of enhancing both innate and adaptive anti-tumor immunity, warrants further investigation. The early termination of the initial Phase I trial due to thromboembolic events highlights a significant safety concern that needs to be addressed in the development of future fucosylation inhibitors or combination strategies. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of such novel combination therapies, which is crucial for advancing our understanding and ultimately improving patient outcomes in oncology.
References
- 1. First‐In‐Human, First‐In‐Class, Phase I Trial of the Fucosylation Inhibitor SGN‐2FF in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ichor.bio [ichor.bio]
- 4. Preclinical ex vivo and in vivo models to study immunotherapy agents and their combinations as predictive tools toward the clinic - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of Sgn-2FF: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the fucosylation inhibitor Sgn-2FF, with a focus on its potential cross-reactivity with other glycosyltransferases. This document outlines the inhibitor's mechanism of action, presents a framework for evaluating its specificity, and provides detailed experimental protocols for in-house assessment.
This compound is a potent, orally bioavailable small-molecule inhibitor of fucosylation.[1][2][3] It is a fluorinated analog of fucose that has demonstrated preclinical antitumor activity through various immune-mediated mechanisms.[1][4][5] The primary therapeutic value of this compound lies in its ability to generate afucosylated glycoproteins, such as monoclonal antibodies, which can exhibit enhanced antibody-dependent cell-mediated cytotoxicity (ADCC).[6][7]
Mechanism of Action
This compound exerts its inhibitory effects through a dual mechanism of action.[1][5][6][7] Once it enters the cell, it is metabolized via the fucose salvage pathway into guanosine (B1672433) diphosphate-2-fluorofucose (GDP-2FF). This analog then acts as a competitive inhibitor of fucosyltransferases (FUTs), competing with the natural substrate, GDP-fucose.[6][7] Additionally, the accumulation of GDP-2FF is thought to provide feedback inhibition on the de novo pathway of GDP-fucose synthesis.[8][9][10] This leads to a depletion of the cellular pool of GDP-fucose, further reducing the extent of protein fucosylation.
Figure 1. Mechanism of action of this compound in inhibiting protein fucosylation.
Specificity and Cross-Reactivity Profile
Glycosyltransferases are a large family of enzymes responsible for the synthesis of glycans. They are typically highly specific for both their donor sugar-nucleotide and acceptor substrates. This compound's mechanism of action is predicated on its structural mimicry of fucose and its subsequent conversion to a GDP-fucose analog. Other major classes of glycosyltransferases utilize different sugar-nucleotide donors, as detailed in the table below.
| Glycosyltransferase Class | Donor Sugar-Nucleotide |
| Fucosyltransferases (FUTs) | GDP-fucose |
| Galactosyltransferases (GalTs) | UDP-galactose |
| Sialyltransferases (STs) | CMP-sialic acid |
| N-acetylglucosaminyltransferases (GnTs) | UDP-N-acetylglucosamine |
| N-acetylgalactosaminyltransferases (GalNAcTs) | UDP-N-acetylgalactosamine |
| Glucuronyltransferases (GlcATs) | UDP-glucuronic acid |
| Mannosyltransferases (ManTs) | GDP-mannose |
Given that the active form of this compound, GDP-2FF, is an analog of GDP-fucose, it is highly probable that its inhibitory activity is specific to fucosyltransferases. The enzymes responsible for utilizing other sugar nucleotides (e.g., UDP- and CMP-sugars) have catalytic domains evolved to recognize and bind these distinct donor structures. Therefore, significant cross-reactivity of this compound with non-fucosylating glycosyltransferases is not anticipated.
However, to date, comprehensive experimental data on the cross-reactivity of this compound against a broad panel of other glycosyltransferase classes has not been published. The following sections provide standardized protocols for researchers to perform such comparative assessments.
Experimental Protocols for Assessing Cross-Reactivity
To experimentally validate the specificity of this compound, in vitro glycosyltransferase activity assays are recommended. These assays measure the transfer of a monosaccharide from a donor sugar-nucleotide to an acceptor substrate in the presence and absence of the inhibitor.
General In Vitro Glycosyltransferase Activity Assay
This protocol can be adapted for various glycosyltransferases by using the appropriate donor and acceptor substrates.
1. Reagents and Materials:
-
Recombinant human glycosyltransferases (e.g., FUT8, B4GALT1, ST6GAL1, MGAT1)
-
This compound (and a vehicle control, e.g., DMSO)
-
Donor Sugar-Nucleotides: GDP-fucose, UDP-galactose, CMP-sialic acid, UDP-GlcNAc (radiolabeled or non-radiolabeled)
-
Acceptor Substrates: Specific glycoproteins or synthetic oligosaccharides for each enzyme
-
Reaction Buffer: Typically HEPES or MES buffer, pH 6.5-7.5, containing divalent cations (e.g., MnCl₂, MgCl₂)[1]
-
Detection Reagent: Dependent on the assay format (e.g., scintillation fluid for radiolabeled assays, malachite green for phosphate (B84403) detection, or a specific antibody for ELISA-based methods). A common non-radioactive method is the UDP-Glo™ Glycosyltransferase Assay, which measures the amount of UDP produced.[4]
2. Assay Procedure:
-
Prepare a reaction mixture containing the reaction buffer, the specific acceptor substrate, and the recombinant glycosyltransferase.
-
Add this compound at various concentrations (e.g., a serial dilution from 1 nM to 100 µM) or the vehicle control to the reaction mixture. Pre-incubate for 15 minutes at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the specific donor sugar-nucleotide.
-
Incubate the reaction for a set period (e.g., 60 minutes) at the optimal temperature.
-
Terminate the reaction (e.g., by heating or adding a stop solution like EDTA).
-
Quantify the product formation using a suitable detection method. For example, if using a radiolabeled donor, the product can be separated from the unreacted donor and quantified by scintillation counting.[1][11] Alternatively, colorimetric or luminescent assays can measure a reaction byproduct.[4][6]
-
Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control and determine the IC₅₀ value if significant inhibition is observed.
Figure 2. Experimental workflow for assessing this compound cross-reactivity.
Expected Results and Interpretation
Based on its mechanism of action, it is expected that this compound will show potent inhibition of fucosyltransferases (e.g., FUT8). In contrast, for other glycosyltransferases such as galactosyltransferases and sialyltransferases, this compound is expected to exhibit minimal to no inhibitory activity, resulting in very high or undetermined IC₅₀ values. The table below illustrates how to structure the presentation of such comparative data.
Table 1: Hypothetical Cross-Reactivity Profile of this compound
| Enzyme Target | Glycosyltransferase Class | Donor Substrate | This compound IC₅₀ (µM) |
| FUT8 | Fucosyltransferase | GDP-fucose | Expected Low µM |
| B4GALT1 | Galactosyltransferase | UDP-galactose | Expected >100 |
| ST6GAL1 | Sialyltransferase | CMP-sialic acid | Expected >100 |
| MGAT1 | N-acetylglucosaminyltransferase | UDP-GlcNAc | Expected >100 |
Should experimental results demonstrate significant inhibition of a non-fucosyltransferase enzyme, it would suggest an unexpected off-target effect of this compound, warranting further investigation into its mechanism. However, the current understanding of glycosyltransferase biology strongly suggests that this compound will be a highly specific inhibitor of fucosylation.
References
- 1. In vitro Assay of the Glycosyltransferase Activity of a Heterologously Expressed Plant Protein [bio-protocol.org]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. qeios.com [qeios.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Enzyme assay of β1,3-glycosyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for Predicting Sgn-2FF Treatment Response in Advanced Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational fucosylation inhibitor, Sgn-2FF, with current standard-of-care therapies for various advanced solid tumors. Due to the early termination of the this compound clinical program, predictive biomarkers for treatment response have not been definitively established. However, this document outlines the key pharmacodynamic biomarkers that demonstrated target engagement and biological activity of this compound, alongside a comparative analysis of its preliminary efficacy against established therapeutic alternatives.
Executive Summary
This compound: Mechanism of Action and Pharmacodynamic Biomarkers
Key Pharmacodynamic Biomarkers for this compound:
-
Decreased IgG Fucosylation: A dose-dependent decrease in the fucosylation of circulating Immunoglobulin G (IgG) was a primary indicator of target engagement.[1]
-
Reduced Cell Surface Fucosylation: A reduction in fucosylation on the surface of immune cells, such as granulocytes, was observed.
-
Increased Absolute Neutrophil Count (ANC): An elevation in the absolute neutrophil count was another noted pharmacodynamic effect.
These biomarkers confirmed that this compound was active in patients and modulated fucosylation as intended. However, a direct correlation between the magnitude of these changes and clinical response (e.g., tumor shrinkage) was not established due to the limited size and duration of the clinical trial.
Comparative Analysis of this compound and Standard-of-Care Therapies
The following tables provide a comparative overview of the preliminary efficacy of this compound in its Phase I trial versus the established efficacy of current standard-of-care treatments for several advanced solid tumors for which this compound was being investigated.
Table 1: Comparison of this compound and Standard-of-Care for Advanced Head and Neck Squamous Cell Carcinoma (HNSCC)
| Treatment | Mechanism of Action | Overall Survival (OS) | Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| This compound | Fucosylation Inhibitor | Not Established | Not Established | 1 Complete Response (out of 28 evaluable patients) |
| Pembrolizumab (KEYNOTE-048) | PD-1 Inhibitor | 14.9 months (CPS ≥20) | 3.4 months (CPS ≥20) | 43% (CPS ≥20) |
| Pembrolizumab + Chemotherapy (KEYNOTE-048) | PD-1 Inhibitor + Chemotherapy | 13.0 months (Total Population) | 5.1 months (Total Population) | 36% (Total Population) |
| Cetuximab + Chemotherapy (EXTREME) | EGFR Inhibitor + Chemotherapy | 10.1 months | 5.6 months | 36% |
Table 2: Comparison of this compound and Standard-of-Care for Advanced Urothelial Carcinoma
| Treatment | Mechanism of Action | Overall Survival (OS) | Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| This compound | Fucosylation Inhibitor | Not Established | Not Established | Not Established |
| Avelumab (JAVELIN Bladder 100) | PD-L1 Inhibitor (Maintenance) | 23.8 months | 5.5 months | Not Applicable (Maintenance) |
| Enfortumab Vedotin + Pembrolizumab (EV-302) | Nectin-4 ADC + PD-1 Inhibitor | 31.5 months | 12.5 months | 68% |
| Gemcitabine + Cisplatin | Chemotherapy | ~14 months | ~7.4 months | ~40-50% |
Table 3: Comparison of this compound and Standard-of-Care for Advanced Non-Small Cell Lung Cancer (NSCLC) - PD-L1 High
| Treatment | Mechanism of Action | Overall Survival (OS) | Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| This compound | Fucosylation Inhibitor | Not Established | Not Established | Not Established |
| Pembrolizumab (KEYNOTE-024) | PD-1 Inhibitor | 30.0 months | 10.3 months | 44.8% |
| Atezolizumab (IMpower110) | PD-L1 Inhibitor | 20.2 months | 8.1 months | 38%[7] |
| Nivolumab + Ipilimumab + Chemotherapy (CheckMate 9LA) | PD-1/CTLA-4 Inhibitors + Chemo | 15.6 months | 6.7 months | 38% |
Table 4: Comparison of this compound and Standard-of-Care for Advanced Renal Cell Carcinoma (RCC)
| Treatment | Mechanism of Action | Overall Survival (OS) | Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| This compound | Fucosylation Inhibitor | Not Established | Not Established | Not Established |
| Nivolumab + Ipilimumab (CheckMate 214) | PD-1 + CTLA-4 Inhibitors | 47.0 months (Intermediate/Poor Risk) | 11.6 months (Intermediate/Poor Risk) | 42% (Intermediate/Poor Risk) |
| Pembrolizumab + Axitinib (KEYNOTE-426) | PD-1 Inhibitor + VEGFR TKI | 45.7 months | 15.7 months | 60% |
| Lenvatinib + Pembrolizumab (CLEAR) | VEGFR TKI + PD-1 Inhibitor | Not Reached | 23.9 months | 71% |
Table 5: Comparison of this compound and Standard-of-Care for Advanced HR+/HER2- Breast Cancer
| Treatment | Mechanism of Action | Overall Survival (OS) | Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| This compound | Fucosylation Inhibitor | Not Established | Not Established | Not Established |
| Abemaciclib + NSAI (MONARCH 3) | CDK4/6 Inhibitor + Aromatase Inhibitor | 66.8 months | 29.0 months | 59.5% |
| Ribociclib + Letrozole (MONALEESA-2) | CDK4/6 Inhibitor + Aromatase Inhibitor | 63.9 months | 25.3 months | 52.7% |
| Palbociclib + Letrozole (PALOMA-2) | CDK4/6 Inhibitor + Aromatase Inhibitor | 53.9 months | 27.6 months | 55.3% |
Table 6: Comparison of this compound and Standard-of-Care for Advanced Colorectal Cancer (CRC)
| Treatment | Mechanism of Action | Overall Survival (OS) | Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| This compound | Fucosylation Inhibitor | Not Established | Not Established | Not Established |
| FOLFIRI + Bevacizumab | Chemotherapy + VEGF Inhibitor | ~28 months | ~11.2 months | ~45-55% |
| FOLFOX + Bevacizumab | Chemotherapy + VEGF Inhibitor | ~30 months | ~11.3 months | ~45-55% |
| Pembrolizumab (MSI-H/dMMR) | PD-1 Inhibitor | Not Reached | 16.5 months | 43.8% |
Experimental Protocols
1. Measurement of IgG Fucosylation
-
Method: Enzyme-linked immunosorbent assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Protocol Overview (ELISA-based):
-
Coat microtiter plates with an anti-human IgG antibody.
-
Add patient plasma or serum samples to the wells to capture total IgG.
-
Wash to remove unbound components.
-
Add a biotinylated fucose-specific lectin (e.g., Aleuria aurantia (B1595364) lectin - AAL).
-
Wash to remove unbound lectin.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash and add a colorimetric HRP substrate (e.g., TMB).
-
Measure the absorbance at the appropriate wavelength. A lower signal indicates lower fucosylation.
-
A standard curve can be generated using IgG with known high and low fucose content to quantify the percentage of fucosylation.[8]
-
2. Measurement of Cell Surface Fucosylation
-
Method: Flow Cytometry.
-
Protocol Overview:
-
Isolate peripheral blood mononuclear cells (PBMCs) or specific immune cell populations (e.g., granulocytes) from patient blood samples.
-
Wash cells with a suitable buffer (e.g., PBS with 0.5% BSA).
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate cells with a fluorescently-labeled fucose-specific lectin (e.g., FITC-conjugated AAL).
-
Wash cells to remove unbound lectin.
-
Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI), which is proportional to the level of cell surface fucosylation.
-
3. Measurement of Absolute Neutrophil Count (ANC)
-
Method: Automated Hematology Analyzer.
-
Protocol Overview:
-
Collect a whole blood sample in an EDTA-containing tube.
-
Analyze the sample using an automated hematology analyzer as per the manufacturer's instructions.
-
The analyzer will provide a complete blood count (CBC) with a differential, which includes the total white blood cell (WBC) count and the percentage of neutrophils.
-
The ANC is calculated using the following formula: ANC = (Total WBC count) x (% of neutrophils + % of bands) / 100.[9][10][11][12][13]
-
Visualizations
References
- 1. Updated Overall Survival Analysis From IMpower110: Atezolizumab Versus Platinum-Based Chemotherapy in Treatment-Naive Programmed Death-Ligand 1-Selected NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Updated Findings From JAVELIN Bladder 100 Trial of Avelumab First-Line Maintenance in Advanced Urothelial Carcinoma - The ASCO Post [ascopost.com]
- 3. Niraparib and Abiraterone Acetate plus Prednisone in Metastatic Castration-resistant Prostate Cancer: Final Overall Survival Analysis for the Phase 3 MAGNITUDE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bristol Myers Squibb - Four-Year Outcomes from Phase 3 CheckMate -9LA Trial Show Durable, Long-Term Survival with Opdivo (nivolumab) Plus Yervoy (ipilimumab) with Two Cycles of Chemotherapy for Patients with Metastatic Non-Small Cell Lung Cancer [news.bms.com]
- 5. Abemaciclib Plus AI in Postmenopausal Patients With Advanced Breast Cancer Final Overall Survival Analysis From MONARCH 3 - The ASCO Post [ascopost.com]
- 6. urotoday.com [urotoday.com]
- 7. IMpower110 Clinical Trial Results | TECENTRIQ® (atezolizumab) [tecentriq-hcp.com]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Primary Overall Survival Analysis of the ENZAMET Trial in Metastatic Hormone-Sensitive Prostate Cancer - The ASCO Post [ascopost.com]
- 11. urotoday.com [urotoday.com]
- 12. Final Multivariate Analysis from the Phase 3 MAGNITUDE Study Shows Trend Toward Improvement in Overall Survival in Patients with Metastatic Castration-Resistant Prostate Cancer with BRCA Alterations Treated with Niraparib and Abiraterone Acetate Plus Prednisone [prnewswire.com]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
A Comparative Analysis of Fucosylation Inhibitors: Sgn-2FF and its More Potent Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the first-in-class fucosylation inhibitor, Sgn-2FF, and its more potent, next-generation analogs. The analysis focuses on their mechanism of action, preclinical and clinical performance, and is supported by available experimental data to inform future research and development in cancer therapy.
Introduction to Fucosylation Inhibition
Fucosylation, the process of adding fucose sugar moieties to proteins and lipids, is a critical post-translational modification involved in various cellular processes, including cell adhesion, signaling, and immune responses.[1] Aberrant fucosylation is a hallmark of cancer, contributing to tumor progression, metastasis, and immune evasion.[2] Small molecule inhibitors of fucosylation, therefore, represent a promising therapeutic strategy. This compound (also known as 2-Fluorofucose) was a pioneering, orally bioavailable inhibitor that showed initial promise but was ultimately halted in clinical development.[2] This has spurred the development of more potent analogs to overcome its limitations.
Mechanism of Action: A Shared Pathway with Different Efficiencies
This compound and its analogs are metabolic inhibitors that leverage the salvage pathway for fucose metabolism. Upon entering the cell, these compounds are converted into fraudulent guanosine (B1672433) diphosphate (B83284) (GDP)-fucose analogs. These analogs then exert their inhibitory effects through a dual mechanism:
-
Competitive Inhibition: The GDP-fucose analogs competitively inhibit fucosyltransferases (FUTs), the enzymes responsible for transferring fucose to glycans.[1]
-
Feedback Inhibition: They also provide feedback inhibition of the de novo pathway of GDP-fucose synthesis, further depleting the cell of the natural substrate for fucosylation.[3]
The key difference between this compound and its more recent analogs, such as the protected 2-fluorofucose 1-phosphates (A2FF1P and B2FF1P), lies in the efficiency of their conversion to the active GDP-analog. By being closer in structure to the metabolic intermediate, A2FF1P and B2FF1P are hypothesized to require fewer enzymatic steps for activation, leading to enhanced potency.[3]
Figure 1: Mechanism of action for this compound and its analogs.
Performance Comparison: Preclinical and Clinical Data
The following tables summarize the available quantitative data for this compound and its more potent analogs, A2FF1P and B2FF1P.
Table 1: In Vitro Potency of Fucosylation Inhibitors
| Compound | Cell Line | Assay | EC50 | Reference |
| This compound (2FF) | THP-1 | Lectin Binding (AOL) | 12.0 µM | [3] |
| HeLa | Lectin Binding (AOL) | 18.0 µM | [3] | |
| H1299 | Lectin Binding (AOL) | 19.0 µM | [3] | |
| A2FF1P | THP-1 | Lectin Binding (AOL) | 3.0 µM | [3] |
| HeLa | Lectin Binding (AOL) | 3.0 µM | [3] | |
| H1299 | Lectin Binding (AOL) | 3.0 µM | [3] | |
| B2FF1P | THP-1 | Lectin Binding (AOL) | 2.0 µM | [3] |
| HeLa | Lectin Binding (AOL) | 4.0 µM | [3] | |
| H1299 | Lectin Binding (AOL) | 3.0 µM | [3] |
EC50: Half-maximal effective concentration for the inhibition of fucosylation.
The in vitro data clearly demonstrates that A2FF1P and B2FF1P are approximately 4 to 7 times more potent than this compound at inhibiting cellular fucosylation across various cancer cell lines.[3][4]
Table 2: Preclinical Antitumor Activity of this compound
| Animal Model | Tumor Type | Treatment Effect | Key Finding | Reference |
| Nude Mice | LS174T Colorectal Carcinoma | Delay in tumor growth | Activity may be dependent on B cells and circulating antibodies. | [5] |
| SCID Mice | LS174T Colorectal Carcinoma | No effect on tumor growth | Suggests a role for the immune system in the antitumor effect. | [5] |
| Syngeneic Mouse Models | Various | Delay in tumor growth | Antitumor effect appears to be dependent on T cell activity. | [5] |
Preclinical studies with this compound highlighted the importance of a competent immune system for its antitumor activity, with effects observed to be dependent on both B and T cells.[5]
Table 3: Clinical Trial Results for this compound (Phase I)
| Parameter | Finding | Reference |
| Efficacy | ||
| Objective Response Rate | 4% (1 Complete Response in Head and Neck Squamous Cell Carcinoma) | [2] |
| Disease Control Rate | 39% | [2] |
| Safety | ||
| Most Common Adverse Events | Diarrhea, fatigue, nausea (Grade 1-2) | [2] |
| Dose-Limiting Toxicity | Thromboembolic events (16% of patients in Part A) | [2] |
| Trial Outcome | Terminated due to safety concerns (thromboembolic events) | [2] |
The Phase I clinical trial of this compound demonstrated proof-of-mechanism through the reduction of IgG fucosylation and showed preliminary signs of antitumor activity.[2] However, the occurrence of thromboembolic events led to the termination of the study.[2]
Experimental Protocols
Lectin-Based Flow Cytometry for Fucosylation Inhibition
This assay is used to quantify the level of fucosylation on the cell surface.
-
Cell Culture and Treatment: Cancer cell lines (e.g., THP-1, HeLa, H1299) are cultured in appropriate media. Cells are then treated with varying concentrations of the fucosylation inhibitor (e.g., this compound, A2FF1P, B2FF1P) or a vehicle control (DMSO) for a specified period (e.g., 3 days).[3]
-
Lectin Staining: After treatment, cells are harvested and washed. They are then incubated with a biotinylated fucose-specific lectin, such as Aleuria aurantia (B1595364) lectin (AAL) or Aspergillus oryzae lectin (AOL).[3]
-
Secondary Staining: Following incubation with the primary lectin, cells are washed and stained with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-PE).[3]
-
Flow Cytometry Analysis: The fluorescence intensity of the cell population is measured using a flow cytometer. A decrease in mean fluorescence intensity compared to the control indicates inhibition of cell surface fucosylation.[3]
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of lectin binding against the inhibitor concentration.[3]
Figure 2: Workflow for assessing fucosylation inhibition.
Conclusion and Future Directions
This compound was a pioneering fucosylation inhibitor that validated the therapeutic potential of this mechanism. While its clinical development was halted due to safety concerns, it paved the way for the development of more potent analogs like A2FF1P and B2FF1P. These next-generation inhibitors demonstrate significantly improved in vitro potency, suggesting they may achieve therapeutic efficacy at lower, potentially safer, concentrations.
Future research should focus on comprehensive preclinical evaluation of these more potent analogs, including in vivo efficacy and safety studies, with a particular emphasis on monitoring for any potential thromboembolic events. The development of even more selective fucosyltransferase inhibitors could further enhance the therapeutic window. The insights gained from this compound and the promise of its more potent successors underscore the continued importance of targeting fucosylation in the development of novel cancer therapies.
References
- 1. qeios.com [qeios.com]
- 2. First‐In‐Human, First‐In‐Class, Phase I Trial of the Fucosylation Inhibitor SGN‐2FF in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Fucosylation Inhibitors Based on Fluorinated Fucose‐1‐phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Fucosylation Inhibitors Based on Fluorinated Fucose-1-phosphates* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Abstract 5551: this compound: A small-molecule inhibitor of fucosylation modulates immune cell activity in preclinical models and demonstrates pharmacodynamic activity in early phase 1 analysis [scholars.duke.edu]
Head-to-Head Study: Sgn-2FF vs. siRNA-Mediated FUT8 Knockdown for Fucosylation Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of cancer research and therapeutic development, the modulation of protein fucosylation has emerged as a promising strategy. Fucosyltransferase 8 (FUT8) is the sole enzyme responsible for core fucosylation of N-glycans, a post-translational modification implicated in various cancer-related signaling pathways.[1][2][3][4] Consequently, inhibiting FUT8 activity to produce afucosylated proteins, particularly antibodies with enhanced antibody-dependent cell-mediated cytotoxicity (ADCC), is of significant interest.[5][6][7][8] This guide provides a head-to-head comparison of two distinct approaches to inhibit fucosylation: the small molecule inhibitor Sgn-2FF and siRNA-mediated knockdown of FUT8.
Quantitative Data Summary
| Feature | This compound | siRNA-mediated FUT8 Knockdown |
| Mechanism of Action | Small molecule inhibitor of fucosylation.[9] Acts as a fucose analog, is converted to GDP-2FF, which prevents the formation of the fucose substrate GDP-fucose and inhibits fucosyltransferase activity.[5][6] | RNA interference (RNAi).[7] Post-transcriptional gene silencing by targeting FUT8 mRNA for degradation. |
| Target | Fucosyltransferase activity.[9] | FUT8 mRNA.[7] |
| Reported Efficacy | Preclinical models show significant tumor growth delay.[9][10] In a Phase I trial, this compound demonstrated dose-proportional reduction in IgG fucosylation.[11] | Can reduce FUT8 mRNA expression to 20% in CHO cells.[7] Double knockdown of FUT8 and GMD can lead to the production of over 95% non-fucosylated antibodies.[12] |
| Mode of Delivery | Orally bioavailable small molecule.[9][11] | Transfection of siRNA oligonucleotides or expression vectors into cells.[7][12][13] |
| Reversibility | Reversible; dependent on the pharmacokinetic properties and dosing schedule of the compound. | Can be transient or stable depending on the methodology (siRNA oligonucleotides vs. shRNA expression vectors).[7][12] |
| Potential Off-Target Effects | Potential for inhibition of other fucosyltransferases or related enzymes. Thromboembolic events were observed in a clinical trial, leading to its termination.[11] | Potential for off-target gene silencing. |
| Applications | In vivo and in vitro studies.[9][10] Investigated as a systemic cancer therapeutic.[11][14] | Primarily used for in vitro cell line engineering to produce afucosylated recombinant proteins.[7][12][15] Also used for in vitro functional studies of the FUT8 gene.[13] |
Experimental Protocols
siRNA-Mediated FUT8 Knockdown in CHO Cells
This protocol describes the generation of a stable CHO cell line with reduced FUT8 expression using a short hairpin RNA (shRNA) expression vector.
1. Vector Construction:
-
Design and synthesize shRNA sequences targeting the Chinese hamster FUT8 mRNA.
-
Clone the shRNA cassette into a mammalian expression vector containing a selectable marker (e.g., puromycin (B1679871) or hygromycin resistance).[15]
2. Cell Culture and Transfection:
-
Culture CHO cells producing the antibody of interest in appropriate media.
-
Transfect the FUT8 shRNA expression vector into the CHO cells using electroporation or a lipid-based transfection reagent.
3. Selection of Knockdown Clones:
-
Two days post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).
-
After selection, resistant clones can be further selected for fucose deficiency using Lens culinaris agglutinin (LCA), which is toxic to cells with high levels of core fucosylation.[12][16]
4. Validation of Knockdown:
-
mRNA Level: Extract total RNA from the selected clones and perform quantitative real-time PCR (qRT-PCR) to quantify the reduction in FUT8 mRNA levels compared to a control cell line.[17]
-
Protein Fucosylation Level: Purify the antibody produced by the knockdown clones and analyze its fucosylation status using methods such as mass spectrometry or lectin blotting with LCA.
This compound Treatment of Cancer Cell Lines
This protocol outlines a general procedure for treating a cancer cell line with this compound to assess its effects on cell growth and protein fucosylation.
1. Cell Culture:
-
Culture the cancer cell line of interest in the recommended growth medium.
2. This compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., PBS).[9] The solution may require sonication to fully dissolve.[9]
3. Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations to determine the optimal dose. Include a vehicle-treated control.
-
Incubate the cells for the desired duration (e.g., 24, 48, 72 hours).
4. Assessment of Effects:
-
Cell Viability/Proliferation: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the effect of this compound on cell growth.
-
Fucosylation Analysis:
-
Harvest cell lysates and perform Western blotting for a glycoprotein (B1211001) of interest.
-
Probe a parallel blot with LCA lectin to assess the level of core fucosylation. A decrease in LCA binding in this compound-treated cells indicates successful inhibition of fucosylation.
-
Alternatively, analyze the fucosylation of secreted proteins (e.g., antibodies) or total cell surface glycoproteins by mass spectrometry.
-
Visualizations
Caption: FUT8 modulates key signaling pathways in cancer.
References
- 1. The Multifaceted Role of FUT8 in Tumorigenesis: From Pathways to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in cancer research on FUT8 molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. genecards.org [genecards.org]
- 5. qeios.com [qeios.com]
- 6. Facebook [cancer.gov]
- 7. Engineering Chinese hamster ovary cells to maximize effector function of produced antibodies using FUT8 siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. First‐In‐Human, First‐In‐Class, Phase I Trial of the Fucosylation Inhibitor SGN‐2FF in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Double knockdown of α1,6-fucosyltransferase (FUT8) and GDP-mannose 4,6-dehydratase (GMD) in antibody-producing cells: a new strategy for generating fully non-fucosylated therapeutic antibodies with enhanced ADCC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FUT8 drives the proliferation and invasion of trophoblastic cells via IGF-1/IGF-1R signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Phase 1, Multicenter, Open-Label, Dose-Escalation Study of this compound in Patients with Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 15. researchgate.net [researchgate.net]
- 16. High-Throughput Mass Spectrometry Analysis of N-Glycans and Protein Markers after FUT8 Knockdown in the Syngeneic SW480/SW620 Colorectal Cancer Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Sgn-2FF: A Guide for Laboratory Professionals
Disclaimer: This document provides generalized guidance on the proper disposal of the research chemical Sgn-2FF based on standard laboratory safety practices. As no specific disposal instructions for this compound are publicly available, users must consult the official Safety Data Sheet (SDS) provided by the manufacturer and adhere to their institution's Environmental Health and Safety (EHS) guidelines.
This compound is a potent, orally active inhibitor of fucosylation with potential antineoplastic and immunomodulating activities.[1][2] As a fluorinated analog of fucose, it is utilized in cancer research to study the effects of inhibiting glycoprotein (B1211001) fucosylation.[2][3] Proper handling and disposal are paramount to ensure the safety of laboratory personnel and the environment.
Hypothetical Safety and Disposal Properties of this compound
The following table summarizes hypothetical quantitative data relevant to the safe disposal of a research chemical like this compound. This data is representative and should be confirmed with the manufacturer's official documentation.
| Property | Hypothetical Value | Implication for Disposal |
| Chemical Class | Fluorinated Sugar Analog | Requires segregation from incompatible waste streams, particularly strong acids or bases that could cause degradation. |
| Physical State | Solid, Crystalline Powder | Poses an inhalation and dermal contact risk; requires appropriate personal protective equipment (PPE) during handling. |
| Solubility | Soluble in DMSO and water | Aqueous waste may require treatment before drain disposal, if permissible. DMSO solutions are typically incinerated. |
| Toxicity | Assumed to be toxic upon ingestion and inhalation. | Mandates the use of engineering controls (e.g., fume hood) and comprehensive PPE to prevent exposure. |
| Decomposition Products | May produce hydrogen fluoride (B91410) upon incineration. | Incineration must be performed in a facility equipped with scrubbers to neutralize acidic gases. |
Procedural Guidance for this compound Waste Disposal
The following is a step-by-step guide for the safe disposal of this compound waste streams, including contaminated labware and unused product. These procedures are based on general best practices for hazardous chemical waste management.
Personal Protective Equipment (PPE) Requirements:
Before initiating disposal procedures, ensure the following PPE is worn:
-
Solid-front lab coat or gown
-
Safety glasses with side shields or chemical splash goggles
-
Nitrile gloves (double-gloving recommended for handling concentrated waste)
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., gloves, weigh paper, pipette tips, and contaminated absorbent pads) in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty polyethylene (B3416737) bag.
-
Liquid Waste:
-
Aqueous Solutions: Collect aqueous solutions containing this compound in a labeled, sealed, and chemically compatible container. Do not dispose of down the drain unless explicitly permitted by your institution's EHS and local regulations.
-
Organic Solvent Solutions (e.g., DMSO): Collect solutions of this compound in organic solvents in a separate, labeled hazardous waste container designated for flammable or organic waste.
-
-
Sharps: All sharps (e.g., needles, syringes, contaminated glassware) must be disposed of in a designated, puncture-resistant sharps container.
-
-
Container Management:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic").
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area, preferably within a ventilated chemical fume hood.
-
-
Decontamination of Lab Surfaces and Equipment:
-
Prepare a decontamination solution appropriate for fluorinated organic compounds (e.g., a high pH solution or a specialized decontamination solution, as recommended by your EHS).
-
Wipe down all contaminated surfaces and equipment with the decontamination solution, followed by a rinse with 70% ethanol (B145695) and then deionized water.
-
All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as solid hazardous waste.
-
-
Disposal of Unused Product:
-
Unused or expired this compound powder should be disposed of in its original container, if possible. The container must be securely sealed and placed within a larger, labeled hazardous waste container.
-
Do not attempt to neutralize or chemically treat the neat compound without specific protocols and safety measures in place.
-
-
Waste Pickup and Disposal:
-
When waste containers are approximately 80% full, arrange for pickup by your institution's licensed hazardous waste disposal service.
-
Follow all institutional procedures for waste manifest documentation and handover.
-
This generalized protocol provides a framework for the safe handling and disposal of this compound. Adherence to specific institutional and regulatory requirements is essential.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Essential Safety and Handling Guidance for Sgn-2FF
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Sgn-2FF, a potent, orally active fucosylation inhibitor. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and mitigate potential risks.
Chemical and Physical Properties
| Property | Value | Source |
| Synonyms | 2-Fluorofucose | [1] |
| CAS Number | 2089647-47-0 | [1] |
| Molecular Formula | C6H11FO4 | MedChemExpress |
| Appearance | Solid | [1] |
| Solubility | Soluble in PBS (50 mg/mL) and DMSO (10 mM) | [1] |
Hazard Identification and Health Effects
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, clinical trial data reveals a significant potential health hazard.
Primary Health Hazard:
-
Thromboembolic Events: Clinical trials of this compound were terminated due to the occurrence of thromboembolic events (blood clots) in patients.[2] This indicates a potential risk for researchers handling the compound, and appropriate precautions should be taken.
General Chemical Hazards:
As with any research chemical, this compound should be handled with care, assuming it may have the following potential hazards until proven otherwise:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause irritation to the skin, eyes, and respiratory tract.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound. The following PPE is recommended as a minimum standard for handling the solid compound and its solutions.[3]
| PPE Category | Recommended Equipment |
| Hand Protection | Two pairs of chemotherapy-grade nitrile gloves.[3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Body Protection | A lab coat that is resistant to chemicals.[4] |
| Respiratory Protection | For handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved N95 or higher-rated respirator is recommended to prevent inhalation. |
Handling and Storage
Handling:
-
All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid generating dust.
-
Ensure adequate ventilation when handling solutions.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials.
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE as outlined above.
-
For small spills of solid material, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.
-
For liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with a suitable decontamination solution.
-
Ventilate the area.
Disposal Plan
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
-
Do not dispose of down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: A workflow for the safe handling of this compound.
This compound Mechanism of Action
This compound is an inhibitor of fucosylation.[1] It acts by mimicking fucose and being converted into GDP-2-fluorofucose, which then inhibits fucosyltransferases, the enzymes responsible for adding fucose to glycoproteins.[5] This disruption of a key cellular process is the basis for its therapeutic potential and also necessitates careful handling.
Caption: The inhibitory pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First‐In‐Human, First‐In‐Class, Phase I Trial of the Fucosylation Inhibitor SGN‐2FF in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pogo.ca [pogo.ca]
- 4. Which industry-specific risks does personal protective equipment protect us from? [dach-germany.de]
- 5. qeios.com [qeios.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
